molecular formula C24H18FN3O2 B612099 GSK2578215A CAS No. 1285515-21-0

GSK2578215A

Número de catálogo: B612099
Número CAS: 1285515-21-0
Peso molecular: 399.4 g/mol
Clave InChI: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK2578215A is a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2;  IC50 = 8.9 nM) that also inhibits the G2019S mutant of LRRK2 (IC50 = 10.1 nM). It displays selectivity for LRRK2 over a panel of 460 other kinases. This compound prevents phosphorylation of both wild-type and G2019S LRRK2 in mouse spleen and kidney, but not in brain, following intraperitoneal injection of 100 mg/kg. This compound induces protective autophagy in SH-SY5Y cells and blocks LRRK2-dependent Na+/Ca2+ exchanger activity in dendritic cells.>This compound is a potent and highly selective LRRK2 kinase inhibitor. This compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling. Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene have been associated with Parkinson's disease, and its inhibition opens potential new therapeutic options. This compound induces mitochondrial fragmentation of an early step preceding autophagy. This compound induced oxidative stress as evidenced by the accumulation of 4-hydroxy-2-nonenal in SH-SY5Y cells.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285515-21-0
Record name GSK-2578215A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2578215A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GSK2578215A: A Technical Guide to its Mechanism of Action as a LRRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2578215A is a potent and highly selective small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and its interaction with the LRRK2 signaling pathway. Quantitative data from key studies are presented in tabular format for clarity, and detailed methodologies for essential experiments are described. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function.

Core Mechanism of Action: Potent and Selective LRRK2 Kinase Inhibition

This compound functions as a highly potent and selective ATP-competitive inhibitor of the LRRK2 kinase. Its primary mechanism involves binding to the kinase domain of both wild-type (WT) LRRK2 and its pathogenic mutants, most notably the G2019S variant, which is frequently associated with Parkinson's disease. The G2019S mutation is known to enhance LRRK2 kinase activity, suggesting that inhibitors like this compound could be therapeutically beneficial.[1]

The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating low nanomolar potency.

Table 1: Biochemical Potency of this compound against LRRK2 Variants
LRRK2 VariantIC50 (nM)
LRRK2 (WT)10.9
LRRK2 (G2019S)8.9
LRRK2 (A2016T)81.1
LRRK2 (G2019S + A2016T)61.3

Data compiled from multiple sources.[2]

This compound exhibits exceptional selectivity for LRRK2 across the human kinome. Kinome-wide screening has revealed that it has minimal off-target effects, with significant inhibition observed for only a few other kinases, including smMLCK, ALK, and FLT3.[2]

Cellular Effects and Pharmacodynamics

The primary cellular readout for LRRK2 kinase activity is the phosphorylation of LRRK2 at several serine residues, including Ser910 and Ser935. This compound effectively inhibits the phosphorylation of these sites in a dose-dependent manner in various cell models, including HEK293 cells stably expressing LRRK2.[1]

Table 2: Cellular Activity of this compound
Cell LineTargetEffectEffective Concentration (µM)
HEK293 (WT LRRK2)pSer910/pSer935Inhibition0.3 - 1.0
HEK293 (G2019S LRRK2)pSer910/pSer935Inhibition0.3 - 1.0
SH-SY5YAutophagyInductionNot specified
SH-SY5YMitochondrial FissionInductionNot specified

Data compiled from multiple sources.[1][3]

In vivo studies in mice have shown that this compound can inhibit LRRK2 phosphorylation in peripheral tissues such as the spleen and kidney following intraperitoneal administration.[1][4] However, it did not demonstrate significant inhibition of LRRK2 phosphorylation in the brain, suggesting limited brain penetrance or engagement of the target in the central nervous system.[1]

Further research in SH-SY5Y neuroblastoma cells has revealed that this compound induces protective autophagy.[3] This process is preceded by mitochondrial fragmentation mediated by the dynamin-related protein 1 (Drp-1) and involves the generation of mitochondrial-derived reactive oxygen species (ROS), which act as signaling molecules.[3]

LRRK2 Signaling Pathway and this compound's Point of Intervention

LRRK2 is a complex, multi-domain protein that participates in a variety of cellular processes, including vesicle trafficking, cytoskeletal dynamics, and autophagy.[5] Its kinase activity is central to its pathological role in Parkinson's disease. This compound directly targets and inhibits this kinase activity, thereby modulating downstream signaling events.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_inhibitor Inhibitor cluster_downstream Downstream Effects GTP_binding GTP Binding Dimerization Dimerization GTP_binding->Dimerization LRRK2_active LRRK2 (Active Kinase) Dimerization->LRRK2_active Activation LRRK2_inactive LRRK2 (Inactive) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics This compound This compound This compound->LRRK2_active Inhibition Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking Pathological_Processes Neurodegeneration Vesicle_Trafficking->Pathological_Processes Autophagy->Pathological_Processes Cytoskeletal_Dynamics->Pathological_Processes

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed protocols for the key experiments used to characterize this compound are outlined below. These are generalized methodologies based on standard practices in the field.

LRRK2 Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified LRRK2.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified LRRK2 (WT or mutant) - Kinase Buffer - ATP (with 32P-ATP or for detection system) - LRRKtide (substrate peptide) - this compound serial dilutions Start->Prepare_Reagents Incubate Incubate LRRK2 with this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction: Add ATP and LRRKtide Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with acid or EDTA) Initiate_Reaction->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation (e.g., filter binding and scintillation counting) Stop_Reaction->Measure_Phosphorylation Analyze_Data Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for LRRK2 Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Recombinant LRRK2 protein (wild-type or mutant) is diluted in a kinase assay buffer. A synthetic peptide substrate, such as LRRKtide, is prepared. ATP, often radiolabeled with ³²P (γ-³²P-ATP), is used as the phosphate donor. This compound is serially diluted to create a range of concentrations.

  • Inhibitor Pre-incubation: LRRK2 enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in the wells of a microplate.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped, typically by the addition of phosphoric acid or EDTA.

  • Quantification of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP. The amount of incorporated radiolabel is then quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay measures the level of LRRK2 phosphorylation at specific sites (e.g., Ser910, Ser935) in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HEK293, SH-SY5Y) are cultured under standard conditions. For experiments, cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed in a buffer containing detergents (e.g., Triton X-100 or RIPA buffer), protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Data Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the bands corresponding to phosphorylated LRRK2 is normalized to the intensity of the total LRRK2 bands to determine the relative level of phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity. Its mechanism of action has been elucidated through a combination of biochemical and cellular assays, demonstrating its ability to directly inhibit the enzyme and modulate downstream signaling pathways related to phosphorylation, autophagy, and mitochondrial dynamics. While its clinical development may be limited by its pharmacokinetic properties in the central nervous system, this compound remains an invaluable tool for researchers investigating the physiological and pathological roles of LRRK2. The data and methodologies presented in this guide provide a solid foundation for further research and drug development efforts targeting LRRK2 in Parkinson's disease and other associated disorders.

References

GSK2578215A: A Technical Guide to a Potent and Selective LRRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2's kinase activity is a critical step in understanding its physiological and pathological roles. This technical guide provides an in-depth overview of GSK2578215A, a 2-arylmethyloxy-5-substituent-N-arylbenzamide compound identified as a potent and highly selective LRRK2 kinase inhibitor. This document details its biochemical and cellular activity, selectivity profile, and pharmacokinetic and pharmacodynamic properties, supported by comprehensive data tables and detailed experimental methodologies. Visualizations of the LRRK2 signaling pathway and a representative preclinical development workflow are also provided to aid in the understanding of this important research compound.

Introduction

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, which leads to enhanced kinase activity, is particularly prevalent, suggesting that inhibition of LRRK2 kinase activity could be a viable therapeutic strategy.[1] this compound has emerged as a valuable tool compound for investigating the consequences of LRRK2 inhibition due to its high potency and selectivity.[2]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of both wild-type (WT) and the pathogenic G2019S mutant of LRRK2.[2] Its inhibitory activity has been characterized through various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound against LRRK2 Variants
LRRK2 VariantIC₅₀ (nM)
LRRK2 (WT)10.9[3]
LRRK2 (G2019S)8.9[3][4]
LRRK2 (A2016T)81.1[4]
LRRK2 (G2019S + A2016T)61.3[4]

In cellular assays, this compound effectively inhibits the phosphorylation of LRRK2 at key autophosphorylation sites, Ser910 and Ser935, which are markers of LRRK2 kinase activity.[2]

Table 2: Cellular Activity of this compound
Cell LineTargetEffectConcentration
HEK293 (stably transfected with WT LRRK2)pSer910/pSer935Inhibition0.3–1.0 µM[2]
HEK293 (stably transfected with G2019S LRRK2)pSer910/pSer935Inhibition0.3–1.0 µM[2]

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a broad panel of kinases and has demonstrated exceptional selectivity for LRRK2.[1]

Table 3: Kinase Selectivity of this compound
Assay PlatformNumber of Kinases ScreenedOff-Targets with >50% Inhibition at 10 µM
Dundee Profiling (radioactivity-based)131smMLCK[1]
KINOMEscan (binding assay)329ALK, FLT3(D835Y)[1]

Pharmacokinetics and In Vivo Pharmacodynamics

The in vivo properties of this compound have been characterized in mice, revealing its ability to cross the blood-brain barrier and engage its target in peripheral tissues.[1]

Table 4: Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Oral Bioavailability (F)12.2%[1]
Half-life (t₁/₂)1.14 h[1]
Plasma Exposure (AUClast)635.3 h·ng/mL[1]
Brain to Plasma Ratio1.9[1]

Pharmacodynamic studies in mice have shown that intraperitoneal administration of this compound leads to a significant reduction in LRRK2 pSer910 and pSer935 levels in peripheral tissues, although this effect was not observed in the brain at the tested dose.[2]

Table 5: In Vivo Pharmacodynamic Effects of this compound in Mice
TissueDose (i.p.)Effect on pSer910/pSer935
Spleen100 mg/kgSubstantial Inhibition[2]
Kidney100 mg/kgSubstantial Inhibition[2]
Brain100 mg/kgNo Inhibition[2]

Experimental Protocols

LRRK2 Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for high-throughput screening of kinase inhibitors.

  • Reagents and Materials:

    • Recombinant 6His-Tev-LRRK2 (1326-2527)

    • LRRKtide peptide substrate

    • ATP

    • This compound or other test compounds

    • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 384-well low-volume plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • In a 384-well plate, add the test compound, LRRK2 enzyme, and LRRKtide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the IC₅₀ values from the dose-response curves.

Radioactivity-Based Kinase Assay (Dundee Profiling)

This method provides a direct measure of kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

  • Reagents and Materials:

    • Panel of 131 kinases

    • Specific substrates for each kinase

    • [γ-³²P]ATP or [γ-³³P]ATP

    • This compound

    • Kinase reaction buffer

    • Phosphocellulose paper (e.g., P81)

    • Phosphoric acid

    • Scintillation fluid and counter

  • Procedure:

    • Prepare kinase reactions containing the specific kinase, its substrate, and this compound at a fixed concentration (e.g., 10 µM).

    • Initiate the reactions by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time.

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

    • Dry the phosphocellulose paper.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to a DMSO control.

KINOMEscan™ Kinase-Binding Assay

This competition binding assay measures the ability of a compound to displace a ligand from the active site of a kinase.

  • Principle:

    • Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • A reduction in the amount of bound kinase indicates that the test compound has displaced the immobilized ligand.

  • Procedure (as performed by a service provider like Eurofins DiscoverX):

    • This compound is incubated with a panel of DNA-tagged kinases.

    • The kinase-compound mixture is added to wells containing the immobilized ligand.

    • After an incubation period, unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR.

    • Results are reported as the percentage of the DMSO control, from which a selectivity score can be derived.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of downstream markers.

  • Reagents and Materials:

    • HEK293 cells stably expressing WT or G2019S LRRK2

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

    • SDS-PAGE gels and Western blotting equipment

  • Procedure:

    • Plate HEK293 cells and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 90 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-LRRK2 signals to total LRRK2 and the loading control.

In Vivo Pharmacodynamic Assessment in Mice

This protocol outlines the general steps to evaluate the effect of a LRRK2 inhibitor on target phosphorylation in animal tissues.

  • Animals and Dosing:

    • Use wild-type mice (e.g., C57BL/6).

    • Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).

    • Include a vehicle control group.

  • Tissue Collection and Processing:

    • At a defined time point post-dose, euthanize the mice.

    • Rapidly dissect tissues of interest (e.g., spleen, kidney, brain).

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C.

    • Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Analysis:

    • Perform a Western blot analysis on the tissue lysates as described in the cellular target engagement assay (Section 5.4) to determine the levels of pSer910-LRRK2, pSer935-LRRK2, and total LRRK2.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein implicated in various cellular processes. Its kinase activity is central to its function and is thought to regulate downstream signaling events.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2 LRRK2 Kinase GTP_GDP->LRRK2 Dimerization Dimerization Dimerization->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking This compound This compound This compound->LRRK2 Inhibition

Caption: LRRK2 signaling and its inhibition by this compound.

Preclinical Development Workflow for a LRRK2 Inhibitor

The development of a LRRK2 inhibitor like this compound follows a structured preclinical path to evaluate its potential as a therapeutic agent.

Preclinical_Workflow Hit_Identification Hit Identification (e.g., HTS) Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Characterization In Vitro Characterization Lead_Optimization->In_Vitro_Characterization Biochemical_Assays Biochemical Assays (Potency, Selectivity) In_Vitro_Characterization->Biochemical_Assays Cellular_Assays Cellular Assays (Target Engagement) In_Vitro_Characterization->Cellular_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Characterization->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Target Engagement) In_Vivo_Studies->Pharmacodynamics Efficacy_Models Efficacy in Disease Models In_Vivo_Studies->Efficacy_Models IND_Enabling_Studies IND-Enabling Studies (Toxicology) In_Vivo_Studies->IND_Enabling_Studies Clinical_Trials Clinical Trials IND_Enabling_Studies->Clinical_Trials

Caption: Preclinical development workflow for a LRRK2 inhibitor.

Conclusion

This compound is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that serves as a critical tool for elucidating the roles of LRRK2 in health and disease. Its well-characterized biochemical, cellular, and in vivo properties, as detailed in this guide, provide a solid foundation for its use in preclinical research. The provided experimental protocols offer a starting point for researchers aiming to evaluate this and similar compounds. Further investigation into the therapeutic potential of LRRK2 inhibition is warranted, and this compound will undoubtedly continue to be a valuable asset in these endeavors.

References

GSK2578215A: A Technical Guide to a Potent LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A is a potent and highly selective small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended for researchers and professionals in the field of drug discovery and neurodegenerative disease.

Chemical Structure and Properties

This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide derivative.[1] Its chemical structure and key identifying information are detailed below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide[2]
Molecular Formula C24H18FN3O2[3][4]
Molecular Weight 399.42 g/mol [3][4]
CAS Number 1285515-21-0[3][4]
SMILES String FC1=NC=CC(C2=CC=C(OCC3=CC=CC=C3)C(C(NC4=CC=CN=C4)=O)=C2)=C1[4]
Appearance Light yellow to yellow solid[4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Solubility Insoluble in water; ≥19.95 mg/mL in DMSO; ≥2.68 mg/mL in EtOH (with gentle warming and ultrasonic)[5]Experimental
Predicted pKa Acidic: 12.89 ± 0.10, Basic: 3.73 ± 0.10Predicted
Predicted logP 4.63 ± 0.38Predicted

Note: pKa and logP values are predicted using computational software and have not been experimentally confirmed in the available literature.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of LRRK2 kinase activity. It has been shown to inhibit both wild-type LRRK2 and the pathogenic G2019S mutant with high potency.[1][6] The primary mechanism of action is the inhibition of LRRK2's kinase function, which prevents the phosphorylation of its downstream substrates.

Table 3: In Vitro Inhibitory Activity of this compound against LRRK2

TargetIC50 (nM)
LRRK2 (Wild-Type) 10.9[6]
LRRK2 (G2019S Mutant) 8.9[6]

The inhibition of LRRK2 by this compound has significant downstream cellular effects, including the modulation of autophagy and mitochondrial dynamics.

LRRK2 Signaling Pathway Inhibition

This compound effectively blocks the autophosphorylation of LRRK2 and the phosphorylation of its downstream targets, such as Rab GTPases. A key cellular effect is the reduced phosphorylation of LRRK2 at serine residues 910 and 935.[1]

LRRK2_Inhibition_Pathway cluster_gsk This compound Action cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects GSK This compound LRRK2_active Active LRRK2 GSK->LRRK2_active Inhibits LRRK2_inactive Inactive LRRK2 pS910_S935 pSer910/pSer935 LRRK2_active->pS910_S935 Phosphorylates Autophagy Autophagy Induction pS910_S935->Autophagy Modulates Mito_Fission Mitochondrial Fission pS910_S935->Mito_Fission Modulates

Caption: LRRK2 Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding this compound.

LRRK2 Kinase Inhibition Assay

This protocol is based on the methods described by Reith et al. (2012).[1][7]

  • Enzyme and Substrate Preparation : Recombinant human LRRK2 (wild-type or G2019S mutant) is expressed and purified. A synthetic peptide substrate, such as LRRKtide, is used.

  • Reaction Mixture : The assay is performed in a buffer containing Tris-HCl, MgCl2, and ATP.

  • Inhibition Assay :

    • A dilution series of this compound in DMSO is prepared.

    • The inhibitor is pre-incubated with the LRRK2 enzyme.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Detection :

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper).

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular LRRK2 Phosphorylation Assay

This protocol is based on the methods described by Reith et al. (2012).[1]

  • Cell Culture : HEK293 cells stably overexpressing wild-type or G2019S LRRK2 are cultured in appropriate media.

  • Compound Treatment : Cells are treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 90 minutes).

  • Cell Lysis : After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting :

    • Protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer910, anti-pSer935) and total LRRK2.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

  • Detection and Analysis : The signal is detected using an enhanced chemiluminescence (ECL) system. Band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated.

Autophagy Induction and Mitochondrial Fission Assays

These protocols are based on the methods described by Saez-Atienzar et al. (2014).[8]

Autophagy Induction:

  • Cell Culture and Transfection : SH-SY5Y neuroblastoma cells are cultured and may be transfected with a plasmid encoding a fluorescently tagged autophagy marker, such as GFP-LC3.

  • Compound Treatment : Cells are treated with this compound (e.g., 1 nM for 12 hours).

  • Immunofluorescence :

    • Cells are fixed, permeabilized, and stained with antibodies against autophagy markers like LC3 and p62.

    • Fluorescently labeled secondary antibodies are used for visualization.

  • Microscopy and Analysis : Cells are imaged using a confocal microscope. The number of LC3 puncta per cell (indicative of autophagosomes) is quantified.

Mitochondrial Fission:

  • Cell Culture and Staining : SH-SY5Y cells are cultured and the mitochondria are visualized by staining with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or by transfection with a mitochondria-targeted fluorescent protein.

  • Compound Treatment : Cells are treated with this compound (e.g., 1 nM for 12 hours).

  • Microscopy and Analysis : Live or fixed cells are imaged using a confocal microscope. Mitochondrial morphology is assessed, and the percentage of cells with fragmented (fissioned) versus tubular (fused) mitochondria is determined.

Experimental and Logical Workflow

The investigation of this compound's activity typically follows a hierarchical workflow, progressing from initial biochemical characterization to more complex cellular and in vivo studies.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay LRRK2 Kinase Inhibition Assay (IC50 Determination) Phospho_Assay Cellular LRRK2 Phosphorylation Assay Kinase_Assay->Phospho_Assay Confirms Cellular Potency Autophagy_Assay Autophagy Induction Assay Phospho_Assay->Autophagy_Assay Investigates Downstream Effects Mito_Fission_Assay Mitochondrial Fission Assay Phospho_Assay->Mito_Fission_Assay Investigates Downstream Effects PD_Model Animal Models of Parkinson's Disease Autophagy_Assay->PD_Model Translates to Disease Model Mito_Fission_Assay->PD_Model Translates to Disease Model

Caption: Experimental Workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of LRRK2. Its high potency and selectivity make it a suitable probe for dissecting the LRRK2 signaling pathway and its involvement in cellular processes such as autophagy and mitochondrial maintenance. Further studies with this compound and similar compounds will be instrumental in advancing our understanding of LRRK2-associated neurodegeneration and in the development of novel therapeutics for Parkinson's disease.

References

The Discovery and Preclinical Development of GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The discovery that pathogenic mutations often lead to increased LRRK2 kinase activity has positioned LRRK2 as a promising therapeutic target. GSK2578215A was developed as a potent and highly selective inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and key data presented for scientific evaluation.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the majority of PD cases are idiopathic, genetic factors are known to play a crucial role. Mutations in the LRRK2 gene are among the most common genetic contributors to PD.[1] The G2019S mutation, in particular, which is located in the kinase domain, has been shown to enhance LRRK2 kinase activity, suggesting that inhibition of this activity could be a viable therapeutic strategy.[2] this compound emerged from drug discovery efforts as a potent and selective tool compound to investigate the therapeutic potential of LRRK2 inhibition.[3]

Discovery and Optimization

This compound belongs to a class of 2-arylmethyloxy-5-substituent-N-arylbenzamide LRRK2 kinase inhibitors.[3] Its discovery was the result of a focused drug discovery program aimed at identifying small molecules with high potency and selectivity for LRRK2. The development process involved iterative cycles of chemical synthesis and biological testing to optimize the compound's pharmacological properties.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[2] It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 substrates. The primary mechanism of action is the direct inhibition of the catalytic activity of both wild-type and pathogenic mutant forms of LRRK2.[3]

LRRK2 Signaling Pathway and Point of Intervention

The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[4] Pathogenic mutations can lead to aberrant phosphorylation of downstream substrates, contributing to neuronal dysfunction. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby blocking these downstream signaling events.

LRRK2_Pathway cluster_upstream cluster_downstream LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Mitochondrial_Dysfunction Mitochondrial Dysfunction pRab_GTPases->Mitochondrial_Dysfunction Autophagy_Dysregulation Autophagy Dysregulation pRab_GTPases->Autophagy_Dysregulation This compound This compound This compound->LRRK2_active Inhibition

Figure 1: LRRK2 Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Biochemical Potency
TargetIC50 (nM)
Wild-Type LRRK210.9[5]
LRRK2 [G2019S]8.9[5]
LRRK2 [A2016T]81.1[5]
LRRK2 [G2019S + A2016T]61.3[5]
Table 1: Biochemical potency of this compound against various LRRK2 forms.
Cellular Activity
Cell LineAssayConcentration (µM)Effect
HEK293 (WT LRRK2)Ser910/Ser935 Phosphorylation0.3 - 1.0[3]Inhibition
HEK293 (G2019S LRRK2)Ser910/Ser935 Phosphorylation0.3 - 1.0[3]Inhibition
Table 2: Cellular activity of this compound.
Kinase Selectivity

This compound has demonstrated high selectivity for LRRK2 when screened against a large panel of kinases. In a screen of over 460 kinases, significant inhibition was only observed for a small number of off-target kinases, including smMLCK, ALK, and FLT3.[5]

In Vivo Pharmacokinetics in Mice
RouteMatrixAUClast (hr*ng/mL)T1/2 (h)CL (mL/min/kg)Vss (L/kg)Brain/Plasma Ratio%F
IV (1 mg/kg)Plasma519.61.1430.02.31.4-
IV (1 mg/kg)Brain708.71.1122.11.6--
PO (10 mg/kg)Plasma635.3---2.412.2
PO (10 mg/kg)Brain1539.4-----
Table 3: Pharmacokinetic parameters of this compound in male Swiss Albino mice.

Experimental Protocols

Recombinant LRRK2 Kinase Assay

This protocol describes a general method for assessing LRRK2 kinase activity in vitro, which is fundamental for determining the biochemical potency of inhibitors like this compound.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate[6]

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)[7]

  • [γ-32P]ATP

  • This compound or other inhibitors

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 protein and MBP in kinase assay buffer.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporation of 32P into MBP using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for LRRK2 Phosphorylation

This protocol outlines the steps to measure the phosphorylation of LRRK2 at key sites (Ser910 and Ser935) in cellular models, a critical assay for determining the cellular potency of LRRK2 inhibitors.[7]

Materials:

  • HEK293 cells expressing wild-type or mutant LRRK2

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture HEK293 cells expressing the desired LRRK2 construct.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Drug Development Workflow and Preclinical Findings

The development of this compound followed a typical preclinical drug discovery workflow for kinase inhibitors.

Drug_Discovery_Workflow Target_Validation Target Validation (LRRK2 in PD) Lead_Generation Lead Generation (HTS, Fragment Screening) Target_Validation->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (Biochemical & Cellular Assays) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Mouse PK/PD) In_Vitro_Testing->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate (this compound) In_Vivo_Testing->Preclinical_Candidate

Figure 2: Preclinical Drug Discovery Workflow for this compound.
In Vivo Pharmacodynamics

In vivo studies in mice demonstrated that this compound could effectively inhibit LRRK2 phosphorylation in peripheral tissues. Following a 100 mg/kg intraperitoneal injection, a significant reduction in Ser910 and Ser935 phosphorylation was observed in the spleen and kidney.[3] However, despite achieving brain exposure, the compound did not significantly inhibit LRRK2 phosphorylation in the brain at the tested doses.[3]

Effects on Mitochondrial Dynamics and Autophagy

In cellular models, inhibition of LRRK2 by this compound has been shown to induce mitochondrial fragmentation, which is an early step preceding autophagy. This process is dependent on the dynamin-related protein-1 (Drp-1). The induction of autophagy appears to be a cytoprotective response aimed at removing damaged mitochondria.

Mitochondrial_Autophagy_Pathway This compound This compound LRRK2 LRRK2 This compound->LRRK2 Inhibition Drp1 Drp-1 Activation LRRK2->Drp1 Modulation Mito_Fission Mitochondrial Fission Drp1->Mito_Fission Autophagy Autophagy Induction Mito_Fission->Autophagy Mito_Clearance Clearance of Damaged Mitochondria Autophagy->Mito_Clearance

Figure 3: Effect of this compound on Mitochondrial Dynamics and Autophagy.

Development Status and Future Directions

This compound is primarily regarded as a valuable research tool that has been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease.[8] While this compound itself did not advance into human clinical trials, the insights gained from its preclinical development have paved the way for the discovery and advancement of other LRRK2 inhibitors. Several LRRK2 inhibitors, such as DNL201, have since entered clinical trials, demonstrating the continued interest and potential of this therapeutic approach.[9][10] The preclinical data for this compound highlighted the challenge of achieving sufficient target engagement in the brain, a key consideration for the development of future CNS-penetrant LRRK2 inhibitors.

Conclusion

This compound is a potent, selective, and well-characterized inhibitor of LRRK2 kinase activity. Its discovery and preclinical development have significantly contributed to our understanding of the role of LRRK2 in Parkinson's disease and have provided a strong rationale for the continued pursuit of LRRK2 inhibitors as a potential disease-modifying therapy. The data and experimental protocols outlined in this technical guide serve as a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.

References

GSK2578215A: A Technical Guide to LRRK2 Target Validation in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation for GSK2578215A, a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While mutations in the LRRK2 gene are most strongly linked to Parkinson's disease, emerging research continues to explore the broader role of LRRK2 in other neurodegenerative conditions. This document outlines the mechanism of action, key experimental data, and the signaling pathways associated with LRRK2, providing a comprehensive resource for researchers in the field.

Executive Summary

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[1][2] The G2019S mutation, which enhances LRRK2 kinase activity, is a significant genetic risk factor for both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[2] this compound has demonstrated high potency and selectivity for both wild-type and mutant forms of LRRK2.[1][2][3] This guide will detail the quantitative metrics of its inhibitory activity, the experimental protocols used for its validation, and its effects on downstream signaling pathways.

The LRRK2 Target in Neurodegeneration

Leucine-rich repeat kinase 2 is a large, multi-domain protein that plays a role in various cellular processes, including vesicle trafficking, autophagy, and protein synthesis.[4] Dysregulation of LRRK2 activity, particularly due to pathogenic mutations, is strongly implicated in the neurodegeneration seen in Parkinson's disease.[2] Activated LRRK2 can lead to neuroinflammation, neuroapoptosis, and the aggregation of proteins like α-synuclein and tau, which are hallmarks of several neurodegenerative disorders.[3] Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Target Biochemical IC50 (nM) Reference
Wild-Type LRRK2~10[1][2]
G2019S Mutant LRRK2~10[1][2]
A2016T Mutant LRRK281.1[3]
G2019S + A2016T Mutant LRRK261.3[3]
Cellular Activity Concentration for Significant Inhibition Reference
Inhibition of Ser910 and Ser935 phosphorylation (Wild-Type LRRK2) in HEK293 cells0.3–1.0 µM[1][2][3]
Inhibition of Ser910 and Ser935 phosphorylation (G2019S Mutant LRRK2) in HEK293 cellsSlightly higher than 0.3–1.0 µM[2]

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LRRK2.

Methodology:

  • Recombinant wild-type or mutant LRRK2 protein is incubated with a peptide substrate and ATP.

  • This compound is added at varying concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a radioactivity-based assay or fluorescence-based method.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit LRRK2 kinase activity within a cellular context.

Methodology:

  • HEK293 cells are stably transfected to overexpress either wild-type or G2019S mutant LRRK2.

  • The cells are treated with varying concentrations of this compound for a defined period.

  • Cells are lysed, and the proteins are separated by SDS-PAGE.

  • Western blotting is performed using antibodies specific for phosphorylated Ser910 and Ser935 residues of LRRK2, as well as an antibody for total LRRK2 as a loading control.

  • The intensity of the phosphorylation signal is quantified and normalized to the total LRRK2 signal to determine the dose-dependent inhibition.[2]

Kinome Selectivity Profiling

Objective: To evaluate the selectivity of this compound against a broad panel of other kinases.

Methodology:

  • This compound is screened against a large panel of distinct kinases (e.g., 460 kinases) using standardized radioactivity-based enzymatic assays and/or kinase-binding assays.[2]

  • The percentage of inhibition at a fixed concentration (e.g., 1 µM) is determined for each kinase.

  • The results are analyzed to identify any off-target kinases that are significantly inhibited by this compound. This compound has been shown to have high selectivity for LRRK2.[1][3]

Signaling Pathways and Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of LRRK2 in cellular pathways implicated in neurodegeneration and the inhibitory action of this compound.

LRRK2_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Genetic_Mutations Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic_Mutations->LRRK2 Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Vesicle_Trafficking Altered Vesicle Trafficking LRRK2->Vesicle_Trafficking Autophagy_Dysfunction Autophagy Dysfunction LRRK2->Autophagy_Dysfunction Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Protein_Aggregation Protein Aggregation (α-synuclein, Tau) LRRK2->Protein_Aggregation Neurodegeneration Neurodegeneration Vesicle_Trafficking->Neurodegeneration Autophagy_Dysfunction->Neurodegeneration Neuroinflammation->Neurodegeneration Protein_Aggregation->Neurodegeneration This compound This compound This compound->LRRK2

Caption: LRRK2 signaling pathway and inhibition by this compound.

Experimental Workflow for Target Validation

The following diagram outlines the general workflow for validating a target inhibitor like this compound.

Target_Validation_Workflow Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cellular Assay (Target Engagement) Biochemical_Assay->Cellular_Assay Selectivity_Screen Kinome Selectivity Screening Cellular_Assay->Selectivity_Screen In_Vivo_PKPD In Vivo PK/PD Studies (Animal Models) Selectivity_Screen->In_Vivo_PKPD Efficacy_Studies Efficacy Studies in Disease Models In_Vivo_PKPD->Efficacy_Studies

References

The Role of GSK2578215A in LRRK2 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GSK2578215A. It details its mechanism of action, its impact on LRRK2 signaling pathways, and provides comprehensive experimental protocols for its characterization. This document is intended to serve as a core resource for researchers in the fields of Parkinson's disease, kinase biology, and drug discovery.

Introduction to LRRK2 and the Significance of this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the scientific community due to its strong genetic association with Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of PD. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein, suggesting that inhibition of this activity could be a viable therapeutic strategy.[1]

This compound is a potent and highly selective small molecule inhibitor of LRRK2 kinase activity.[1][2][3] Its high selectivity and ability to penetrate the blood-brain barrier make it a critical tool compound for elucidating the physiological and pathological roles of LRRK2 and for the development of novel therapeutics for Parkinson's disease.[3][4] This guide will explore the biochemical and cellular effects of this compound on LRRK2 signaling.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Wild-Type LRRK2 G2019S Mutant LRRK2 A2016T Mutant LRRK2 Reference(s)
Biochemical IC50 10.9 nM8.9 nM81.1 nM[1]
Cellular IC50 (pSer935) ~100-300 nM~100-300 nMNot Reported[1]
Table 1: Potency of this compound against LRRK2 variants. IC50 values represent the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%.
Kinase % Inhibition at 10 µM Reference(s)
smMLCK >50%[1]
ALK <10 (Ambit score)[1]
FLT3 (D835Y) <10 (Ambit score)[1]
Table 2: Selectivity profile of this compound. Data from a panel of 460 distinct non-LRRK2 kinases.

LRRK2 Signaling Pathways and the Impact of this compound

LRRK2 is a complex protein with roles in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Its kinase activity is central to its function and dysfunction. This compound, by directly inhibiting this activity, serves as a powerful tool to dissect these pathways.

LRRK2 Autophosphorylation and Substrate Phosphorylation

A key indicator of LRRK2 kinase activity is its autophosphorylation at sites such as Serine 1292 (pS1292). Pathogenic mutations like G2019S increase pS1292 levels. Furthermore, LRRK2 phosphorylates a number of downstream substrates, with Rab GTPases being the most well-validated. Specifically, LRRK2 has been shown to phosphorylate Rab10 at Threonine 73 (pT73).

This compound effectively inhibits both LRRK2 autophosphorylation and the phosphorylation of its substrates. In cellular assays, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 at Serine 910 (pS910) and Serine 935 (pS935), which are indirect but reliable markers of LRRK2 kinase inhibition.[1][2] It also robustly inhibits the phosphorylation of Rab10.

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylation pLRRK2 pS1292-LRRK2 (Autophosphorylation) LRRK2->pLRRK2 pRab10 pT73-Rab10 LRRK2->pRab10 Autophagy Autophagy LRRK2->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton GTP/GDP Binding GTP/GDP Binding GTP/GDP Binding->LRRK2 Conformational Change This compound This compound This compound->LRRK2 Inhibition Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking

Figure 1: LRRK2 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on LRRK2 signaling.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2.

Materials:

  • Recombinant human LRRK2 (Wild-Type and G2019S mutant)

  • LRRKtide peptide substrate (or Myelin Basic Protein, MBP)

  • This compound

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

  • Plate reader (for non-radioactive assays) or Phosphorimager (for radioactive assays)

Procedure (using ADP-Glo™ Assay):

  • Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Assay Buffer.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

  • Add 2 µL of recombinant LRRK2 enzyme solution (concentration to be optimized, e.g., 25 ng).

  • Add 2 µL of a substrate/ATP mix (e.g., LRRKtide and 10 µM ATP).

  • Incubate the plate at room temperature for 120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare this compound Serial Dilution B Add Inhibitor/DMSO to 384-well plate A->B C Add LRRK2 Enzyme B->C D Add Substrate/ATP Mix C->D E Incubate (120 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Measure Luminescence I->J K Calculate IC50 J->K CETSA_Workflow A Treat cells with This compound or DMSO B Harvest and resuspend cells A->B C Aliquot cells B->C D Heat to a range of temperatures C->D E Lyse cells D->E F Centrifuge to separate soluble and insoluble fractions E->F G Analyze soluble LRRK2 (Western Blot/ELISA) F->G H Plot melting curve G->H

References

GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor with Equivalent Efficacy Against Wild-Type and G2019S Mutant Forms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation being a prevalent cause of both familial and sporadic cases of the disease. The development of potent and selective LRRK2 kinase inhibitors is a primary focus of research. This technical guide provides an in-depth analysis of GSK2578215A, a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that demonstrates significant inhibitory activity against both wild-type (WT) and the pathogenic G2019S mutant LRRK2. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and provides visual representations of relevant pathways and workflows.

Core Efficacy Data: this compound

This compound has been characterized as a potent and highly selective LRRK2 inhibitor.[1] Its efficacy has been demonstrated in both biochemical and cellular assays, showing comparable inhibition of both wild-type and the G2019S mutant LRRK2, which is known to have abnormally high kinase activity.[2]

Biochemical Potency

The inhibitory activity of this compound was determined through biochemical assays measuring its half-maximal inhibitory concentration (IC50) against purified LRRK2 protein.

LRRK2 VariantIC50 (nM)
Wild-Type10.9[3][4]
G2019S Mutant8.9[3][4]
A2016T Mutant81.1[4]
G2019S + A2016T Mutant61.3[4]
Cellular Activity

The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of LRRK2 at key sites, Serine 910 (Ser910) and Serine 935 (Ser935), which are markers of LRRK2 kinase activity.[3]

Cell LineLRRK2 VariantEffective Concentration (µM) for Dephosphorylation
HEK293Wild-Type0.3 - 1.0[3][5]
HEK293G2019S Mutant0.3 - 1.0[3][5]
Human Lymphoblastoid CellsEndogenous Wild-TypeDose-dependent[3]
Human Lymphoblastoid CellsEndogenous G2019S Mutant (homozygous)Dose-dependent[3]
SH-SY5YEndogenous0.001 (for downstream effects)[6]
Peripheral Blood Mononuclear Cells (PBMCs)Endogenous (Control & PD Patients)0.063 - 0.5[2]

Signaling and Experimental Workflows

LRRK2 Signaling Pathway and Point of Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity.[4] This hyperactivity is thought to contribute to the pathology of Parkinson's disease through various downstream effects, including the phosphorylation of Rab GTPases, which are involved in vesicular trafficking.[4][7] this compound acts as a direct inhibitor of this kinase activity.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_inhibition Inhibition cluster_downstream Downstream Effects LRRK2_Inactive Inactive LRRK2 LRRK2_Active Active LRRK2 (WT or Mutant) LRRK2_Inactive->LRRK2_Active Activation (e.g., G2019S mutation) pRab_GTPases Phosphorylated Rab GTPases LRRK2_Active->pRab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Mitochondrial_Dynamics Mitochondrial Dynamics LRRK2_Active->Mitochondrial_Dynamics This compound This compound This compound->LRRK2_Active Inhibition Rab_GTPases Rab GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking

LRRK2 signaling and this compound inhibition.
Experimental Workflow for Cellular Potency Assessment

The following diagram outlines a typical workflow for evaluating the cellular efficacy of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, SH-SY5Y, PBMCs) Compound_Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blotting Protein_Quantification->Western_Blot Antibodies Primary Antibodies: - pSer935-LRRK2 - pSer910-LRRK2 - Total LRRK2 - Loading Control (e.g., Actin) Western_Blot->Antibodies Imaging 6. Imaging and Densitometry Western_Blot->Imaging Data_Analysis 7. Data Analysis (Normalize phospho-LRRK2 to total LRRK2) Imaging->Data_Analysis

Workflow for assessing this compound cellular potency.

Experimental Protocols

Biochemical LRRK2 Kinase Assay

This protocol is a synthesized representation for determining the IC50 of this compound.

  • Reagents and Materials:

    • Recombinant human LRRK2 (Wild-Type and G2019S mutant)

    • LRRKtide (or other suitable peptide substrate)

    • ATP

    • Kinase buffer

    • This compound (in DMSO)

    • 384-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the kinase, peptide substrate, and inhibitor to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular LRRK2 Phosphorylation Assay

This protocol outlines the steps to measure the inhibition of LRRK2 phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 stably expressing WT or G2019S LRRK2) in appropriate culture vessels.

    • Allow cells to adhere and grow to a suitable confluency (e.g., 80-90%).

    • Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

  • Cell Lysis and Protein Analysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

    • Determine protein concentration of the supernatant using a standard method (e.g., BCA assay).

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against pSer935-LRRK2, pSer910-LRRK2, and total LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phospho-LRRK2 signal to the total LRRK2 signal.

Conclusion

This compound is a potent and selective LRRK2 kinase inhibitor that demonstrates comparable efficacy against both wild-type and the pathogenic G2019S mutant LRRK2.[1][3][4][5] Its ability to inhibit LRRK2 phosphorylation in cellular models at sub-micromolar concentrations highlights its potential as a valuable research tool and a candidate for further therapeutic development.[3][5] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other LRRK2 inhibitors in the context of Parkinson's disease research. While highly selective, it is important to note that at a concentration of 10 µM, this compound showed some off-target inhibition of smMLCK, ALK, and FLT3.[3][4] Additionally, while effective in peripheral tissues, the compound did not demonstrate inhibition of LRRK2 phosphorylation in the brain following intraperitoneal injection in mice, suggesting limited brain penetrance.[3][5]

References

GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor for Modulating G2019S-Associated Parkinson's Disease Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2578215A, a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It details the compound's mechanism of action, its specific interactions with the G2019S mutant form of LRRK2, and presents key quantitative data, experimental protocols, and pathway visualizations to support further research and development in the context of Parkinson's disease.

Introduction: LRRK2 and the G2019S Mutation in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease (PD).[1][2] Genetic studies have linked mutations in the LRRK2 gene to both familial and sporadic cases of PD.[1] The most common of these mutations, a glycine to serine substitution at position 2019 (G2019S), occurs within the kinase domain of the LRRK2 protein.[1][3] This G2019S mutation leads to an increase in LRRK2 kinase activity, which is believed to contribute to the neurodegenerative processes in PD.[1][3] Consequently, the development of small molecule inhibitors that can block this aberrant kinase activity is a promising therapeutic strategy.[1][4] this compound is a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that has been identified as a potent and highly selective inhibitor of both wild-type and G2019S mutant LRRK2.[1][2]

Mechanism of Action of this compound

This compound functions as a kinase inhibitor, targeting the ATP-binding site of LRRK2 to block its phosphotransferase activity. A key indicator of LRRK2 kinase activity in cellular models is the phosphorylation of serine residues at positions 910 (Ser910) and 935 (Ser935).[1] this compound has been shown to induce a dose-dependent inhibition of Ser910 and Ser935 phosphorylation for both wild-type LRRK2 and the G2019S mutant.[1][5] This dephosphorylation confirms the compound's ability to effectively inhibit LRRK2 kinase activity within a cellular context.

Quantitative Data: Potency and Cellular Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Potency of this compound against LRRK2 Variants

LRRK2 VariantIC50 (nM)
Wild-Type (WT)10.9[1][5], 10.1[6]
G2019S Mutant8.9[1][5][6], 9.9[7]
A2016T Mutant81.1[8]
G2019S + A2016T Mutant61.3[8]

Table 2: Cellular Activity of this compound

Cell LineLRRK2 FormEffective Concentration for Inhibition of pSer910/pSer935
HEK293 (stably transfected)Wild-Type and G2019S0.3–1.0 µM[1][2]
Mouse Swiss 3T3EndogenousSimilar dose-dependent dephosphorylation as in HEK293 cells[5]
Human Lymphoblastoid Cells (EBV immortalized)Endogenous (Control and G2019S homozygous)Dose-dependent inhibition observed[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments used to characterize this compound.

Recombinant LRRK2 Enzyme Assay

This assay is fundamental for determining the biochemical potency (IC50) of the inhibitor.

  • Objective: To measure the concentration of this compound required to inhibit 50% of the LRRK2 kinase activity in a purified system.

  • Methodology:

    • Recombinant LRRK2 protein (both wild-type and G2019S mutant forms) is incubated with a kinase buffer containing a peptide substrate and ATP.

    • This compound is added in a range of concentrations.

    • The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using a radioactivity-based assay where [γ-³²P]ATP is used, and the incorporation of the radiolabel into the substrate is measured.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay

This assay assesses the ability of the inhibitor to engage and inhibit LRRK2 in a cellular environment.

  • Objective: To determine the effective concentration of this compound required to inhibit the phosphorylation of LRRK2 at Ser910 and Ser935 in cells.

  • Methodology:

    • Cells (e.g., HEK293 cells stably expressing wild-type or G2019S LRRK2, or human lymphoblastoid cells with endogenous LRRK2) are cultured under standard conditions.[1]

    • The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 90 minutes).[1]

    • Following treatment, the cells are lysed to extract total protein.

    • The protein lysates are then subjected to immunoblot (Western blot) analysis.[1]

    • Specific primary antibodies are used to detect total LRRK2, phosphorylated LRRK2 at Ser910 (pSer910), and phosphorylated LRRK2 at Ser935 (pSer935).

    • The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2 at each inhibitor concentration.

In Vivo Pharmacodynamic Studies

These studies evaluate the inhibitor's activity in a living organism.

  • Objective: To assess the ability of this compound to inhibit LRRK2 phosphorylation in peripheral tissues and the brain following systemic administration.

  • Methodology:

    • Mice are administered this compound via intraperitoneal (i.p.) injection (e.g., 100 mg/kg).[1][2]

    • After a defined period, tissues of interest (e.g., spleen, kidney, brain) are harvested.

    • Tissue lysates are prepared, and the levels of pSer910 and pSer935 LRRK2 are analyzed by immunoblotting as described in the cellular assay protocol.

    • Results from this compound-treated animals are compared to those from vehicle-treated control animals to determine the extent of in vivo target engagement.

Visualizing Pathways and Workflows

LRRK2 Signaling Pathway and this compound Inhibition

The G2019S mutation enhances the kinase activity of LRRK2, leading to increased phosphorylation of downstream substrates, which is thought to contribute to neuronal toxicity. This compound acts to block this hyperactive state.

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Pathophysiological Consequences LRRK2_WT LRRK2 (Wild-Type) Substrate Downstream Substrates (e.g., Rab proteins) LRRK2_WT->Substrate phosphorylates G2019S G2019S Mutation LRRK2_G2019S LRRK2 (G2019S) Hyperactive G2019S->LRRK2_G2019S causes LRRK2_G2019S->Substrate hyper-phosphorylates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Neuronal_Dysfunction Neuronal Dysfunction & Toxicity pSubstrate->Neuronal_Dysfunction This compound This compound This compound->LRRK2_WT inhibits This compound->LRRK2_G2019S inhibits Experimental_Workflow start Start: Culture Cells (e.g., HEK293 expressing LRRK2-G2019S) treat Treat cells with varying concentrations of this compound and vehicle control (DMSO) start->treat lyse Lyse cells to extract total protein treat->lyse sds_page Separate proteins by size using SDS-PAGE lyse->sds_page transfer Transfer proteins to a membrane (Western Blot) sds_page->transfer probe Probe membrane with primary antibodies: - Total LRRK2 - pSer910 LRRK2 - pSer935 LRRK2 transfer->probe detect Detect with secondary antibodies and imaging system probe->detect analyze Quantify band intensity and calculate pLRRK2 / Total LRRK2 ratio detect->analyze end End: Determine dose-dependent inhibition of LRRK2 phosphorylation analyze->end

References

The LRRK2 Inhibitor GSK2578215A: A Technical Guide to its Role in Autophagy Induction in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1][2][3] The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity, implicated in a variety of cellular processes including vesicular trafficking, mitochondrial function, and, critically, autophagy.[1][3][4] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, and its dysregulation is a key feature in many neurodegenerative diseases.[5][6]

GSK2578215A is a potent and selective inhibitor of LRRK2 kinase activity.[4][7] Research into this compound has illuminated the role of LRRK2 in autophagy and positioned LRRK2 inhibition as a potential therapeutic strategy for Parkinson's disease.[2][8] This technical guide provides an in-depth overview of the mechanism by which this compound induces autophagy in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Mechanism of Action of this compound in Autophagy Induction

This compound induces autophagy by inhibiting the kinase activity of LRRK2.[4][8] The prevailing evidence suggests that LRRK2 acts as a negative regulator of autophagy, and therefore its inhibition leads to an increase in autophagic activity.[5][9] The induction of autophagy by this compound appears to be independent of the canonical mTORC1 signaling pathway, a central regulator of autophagy.[4][10] Instead, the mechanism involves a multi-faceted process encompassing mitochondrial dynamics, reactive oxygen species (ROS) signaling, and the core autophagy machinery.

A key study in the SH-SY5Y neuroblastoma cell line demonstrated that this compound treatment leads to mitochondrial fragmentation, a process mediated by the dynamin-related protein-1 (Drp-1).[8][11] This mitochondrial fission precedes the induction of autophagy and is associated with an increase in mitochondrial-derived ROS.[8] These ROS molecules are proposed to act as second messengers, linking the changes in mitochondrial morphology to the activation of the autophagic process.[8]

The inhibition of LRRK2 by this compound also impacts the core autophagy pathway. Studies have suggested that LRRK2 inhibition can stimulate autophagic flux through a Beclin-1-dependent pathway or by directly impacting ULK1, a key kinase in the initiation of autophagy.[5][12] However, there are also reports suggesting that prolonged LRRK2 inhibition can lead to an unexpected increase in the phosphorylation of ULK1 at Ser758, a site typically associated with mTORC1-mediated inhibition of autophagy, indicating a more complex regulatory mechanism.[10]

Furthermore, some studies indicate that while this compound increases the number of autophagosomes, it may also impair the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the degradation process.[8][11][12] This suggests that the observed accumulation of autophagosomes could be a result of both increased synthesis and decreased clearance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key autophagy markers in neuronal cells as reported in the literature.

ParameterCell LineTreatmentFold Change/EffectReference
Autophagosome Number SH-SY5YThis compound (1 nM)Increased number of autophagosomes per cell[11]
LC3-II Levels SH-SY5YThis compoundSignificantly increased[11]
H4 astrogliomaThis compoundIncreased[10]
Bone-marrow-derived macrophagesThis compoundElevated[5]
p62/SQSTM1 Levels SH-SY5YThis compoundSignificantly increased[11]
H4 astrogliomaThis compoundSignificantly increased after 18h[10]
Bone-marrow-derived macrophagesThis compoundReduced[5]
ULK1 Ser758 Phosphorylation H4 astrogliomaThis compound (1-7.5 µM)Significant, dose-dependent increase after 18h[10]
Mitochondrial Morphology SH-SY5YThis compound (1 nM, 6h)Activation of mitochondrial fission (fragmentation)[11]
Autolysosome Count SH-SY5YThis compound (prolonged)Reduced[12]

Note: The seemingly contradictory findings on p62 levels may be cell-type specific or dependent on the duration of treatment. An increase in p62 can occur if its de novo synthesis is upregulated, as has been suggested in some studies.[10][11]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of this compound on autophagy in neuronal cells, based on methodologies described in the cited literature.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model.[8] Primary cortical neurons or iPSC-derived neurons provide more physiologically relevant systems.[5][13]

  • Culture Conditions: Cells are typically maintained in standard culture media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution.[10] Cells are treated with the desired concentration of this compound (e.g., 1 nM to 7.5 µM) for various time points (e.g., 6 to 24 hours).[10][11] Vehicle-treated cells (DMSO) serve as a control.[10]

Western Blotting for Autophagy Markers
  • Purpose: To quantify the protein levels of key autophagy markers such as LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded in the autolysosome).[14][15]

  • Procedure:

    • After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The signal is detected using an enhanced chemiluminescence (ECL) system and quantified by densitometry.

Fluorescence Microscopy for Autophagosome Visualization
  • Purpose: To visualize and quantify the number of autophagosomes within cells.

  • Procedure:

    • Cells are transfected with a plasmid encoding GFP-LC3 or a tandem mRFP-GFP-LC3 reporter.

    • The GFP-LC3 protein translocates from a diffuse cytosolic pattern to distinct puncta representing autophagosomes upon autophagy induction.

    • The mRFP-GFP-LC3 reporter allows for the differentiation between autophagosomes (yellow puncta, GFP+ and RFP+) and autolysosomes (red puncta, RFP+ only, as the GFP signal is quenched by the acidic environment of the lysosome).[16]

    • Following treatment with this compound, cells are fixed, and images are acquired using a fluorescence or confocal microscope.

    • The number of puncta per cell is quantified using image analysis software.

Autophagic Flux Assay
  • Purpose: To determine whether the accumulation of autophagosomes is due to increased synthesis or a blockage in their degradation.

  • Procedure:

    • Cells are treated with this compound in the presence or absence of a lysosomal inhibitor such as bafilomycin A1 or chloroquine (CQ).[11][12] These inhibitors block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, thus preventing the degradation of autophagosomal contents.

    • The levels of LC3-II are then measured by western blotting.

    • A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone indicates an active autophagic flux (i.e., increased synthesis). If there is no significant difference, it may suggest a blockage in the degradation step.

Mandatory Visualizations

GSK2578215A_Autophagy_Pathway cluster_drug Pharmacological Intervention cluster_target Molecular Target cluster_cellular_effects Cellular Effects cluster_outcome Autophagic Outcome GSK This compound LRRK2 LRRK2 Kinase Activity GSK->LRRK2 Inhibits Mito Mitochondrial Fission (Drp-1 mediated) LRRK2->Mito Negative Regulation ULK1 ULK1 Complex Activation LRRK2->ULK1 Negative Regulation Fusion Autophagosome-Lysosome Fusion (Impaired) LRRK2->Fusion Regulates ROS Mitochondrial ROS Production Mito->ROS AP_formation Autophagosome Formation ROS->AP_formation Induces ULK1->AP_formation AP_accumulation Autophagosome Accumulation Fusion->AP_accumulation Inhibition leads to AP_formation->AP_accumulation

Caption: Proposed signaling pathway of this compound-induced autophagy in neuronal cells.

Autophagic_Flux_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (24h) cluster_analysis Analysis cluster_interpretation Interpretation of LC3-II Levels Start Neuronal Cell Culture (e.g., SH-SY5Y) Control Vehicle (DMSO) GSK This compound Baf Bafilomycin A1 (Baf) GSK_Baf This compound + Baf Lysis Cell Lysis & Protein Quantification Control->Lysis GSK->Lysis Baf->Lysis GSK_Baf->Lysis WB Western Blot for LC3 & p62 Lysis->WB Result1 If [GSK] > [Control] and [GSK+Baf] > [GSK] WB->Result1 Result2 If [GSK] > [Control] and [GSK+Baf] ≈ [GSK] WB->Result2 Conclusion1 => Active Autophagic Flux Result1->Conclusion1 Conclusion2 => Blocked Degradation Result2->Conclusion2

Caption: Experimental workflow for assessing autophagic flux using a lysosomal inhibitor.

Conclusion

This compound is a valuable research tool for elucidating the role of LRRK2 in the regulation of autophagy in neuronal cells. By inhibiting LRRK2 kinase activity, this compound triggers a complex cellular response leading to the induction of autophagy, primarily through an mTORC1-independent mechanism involving mitochondrial dynamics and ROS signaling. While the precise details of the downstream signaling and the full impact on autophagic flux are still under investigation, with some conflicting reports, the available data strongly support a role for LRRK2 as a key modulator of this critical cellular process. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of LRRK2 inhibition for neurodegenerative diseases such as Parkinson's disease.

References

Investigating Mitochondrial Dynamics with GSK2578215A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of GSK2578215A to investigate mitochondrial dynamics. This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in both familial and sporadic Parkinson's disease.[1][2][3] Emerging evidence highlights the crucial role of LRRK2 in regulating mitochondrial morphology and function, making this compound a valuable tool for dissecting these complex cellular processes.[3][4] This guide details the mechanism of action of this compound on mitochondria, presents quantitative data on its effects, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Mechanism: Induction of Mitochondrial Fission

This compound primarily induces mitochondrial fragmentation, a process driven by the dynamin-related protein 1 (Drp1).[1][4][5] LRRK2 is known to phosphorylate Drp1, thereby modulating its activity and influencing mitochondrial fission.[3][5] By inhibiting LRRK2 kinase activity, this compound leads to an increase in Drp1 translocation from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts the mitochondria, leading to fission.[1][4][5] This effect is not an off-target phenomenon, as similar results are observed with other LRRK2 inhibitors and through LRRK2 gene knockdown.

The increased mitochondrial fission triggered by this compound is an early event that precedes the induction of autophagy, a cellular recycling process.[1][2] This suggests a quality control mechanism where fragmented, and potentially damaged, mitochondria are targeted for removal.[1][2] This process is also associated with an increase in mitochondrial-derived reactive oxygen species (ROS), which may act as signaling molecules in the pathway leading to autophagy.[1]

While the primary effect of this compound is on mitochondrial fission, there is evidence to suggest an indirect impact on mitochondrial fusion. Increased LRRK2 kinase activity has been associated with decreased levels of Optic Atrophy 1 (OPA1), a key protein in inner mitochondrial membrane fusion.[1][6] By inhibiting LRRK2, this compound may therefore indirectly influence the balance between fission and fusion, further promoting a fragmented mitochondrial phenotype. The effect on other fusion proteins like Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) is less clear and requires further investigation.

Quantitative Data on Mitochondrial Morphology

The following table summarizes quantitative data from studies investigating the effect of this compound on mitochondrial morphology. These studies typically utilize fluorescence microscopy to visualize mitochondria and employ image analysis software to quantify changes in their shape and size.

ParameterCell TypeThis compound ConcentrationTreatment DurationObservationReference
Percentage of cells with fragmented mitochondria SH-SY5Y1 nM12 hoursSignificant increase in the percentage of cells with fragmented mitochondria.[5]
Mitochondrial Aspect Ratio Primary Microglia1 µM24 hoursDecrease in mitochondrial aspect ratio, indicating more circular and less elongated mitochondria.[7]
Mitochondrial Circularity Primary Microglia1 µM24 hoursIncrease in mitochondrial circularity, consistent with a fragmented phenotype.[7]
Drp1 Translocation to Mitochondria SH-SY5Y1 nM12 hoursIncreased colocalization of Drp1 with mitochondria.[5]

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental procedures involved in studying this compound's effect on mitochondrial dynamics, the following diagrams are provided in DOT language.

GSK2578215A_Signaling_Pathway cluster_inhibition LRRK2 Inhibition cluster_fission Mitochondrial Fission cluster_consequences Cellular Consequences GSK This compound LRRK2 LRRK2 Kinase Activity GSK->LRRK2 Drp1_cyto Cytosolic Drp1 LRRK2->Drp1_cyto Inhibits translocation Drp1_mito Mitochondrial Drp1 Drp1_cyto->Drp1_mito Translocation Fission Mitochondrial Fission Drp1_mito->Fission ROS Mitochondrial ROS Fission->ROS Mitophagy Mitophagy (PINK1-Parkin) Fission->Mitophagy

Caption: Signaling pathway of this compound-induced mitochondrial fission.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_imaging Mitochondrial Morphology Analysis cluster_biochemistry Biochemical Analysis Culture Cell Culture (e.g., SH-SY5Y, Microglia) Treatment This compound Treatment Culture->Treatment Staining Mitochondrial Staining (e.g., MitoTracker) Treatment->Staining Fractionation Subcellular Fractionation (Cytosol vs. Mitochondria) Treatment->Fractionation Microscopy Fluorescence Microscopy Staining->Microscopy Image_Analysis Image Analysis (ImageJ) (Aspect Ratio, Circularity) Microscopy->Image_Analysis Western_Blot Western Blotting (Drp1, Mfn1/2, OPA1) Fractionation->Western_Blot

Caption: Experimental workflow for investigating mitochondrial dynamics with this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on mitochondrial dynamics.

Cell Culture and this compound Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or primary microglia are commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1 mM). Further dilute in culture medium to the desired final concentration (e.g., 1 nM to 1 µM).

  • Treatment: Replace the culture medium with medium containing the desired concentration of this compound or vehicle (DMSO) and incubate for the specified duration (e.g., 12-24 hours).

Analysis of Mitochondrial Morphology
  • Mitochondrial Staining:

    • Incubate live cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (100 nM), for 30 minutes at 37°C.

    • Alternatively, for fixed cells, transfect with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., pDsRed2-Mito).

  • Immunofluorescence for Drp1 Translocation:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% bovine serum albumin (BSA) for 1 hour.

    • Incubate with a primary antibody against Drp1 overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Fluorescence Microscopy:

    • Acquire images using a confocal or high-resolution fluorescence microscope.

    • Capture Z-stacks to obtain three-dimensional information of the mitochondrial network.

  • Quantitative Image Analysis (using ImageJ/Fiji):

    • Preprocessing: Apply background subtraction and a median filter to reduce noise.

    • Thresholding: Use an automated or manual thresholding method to create a binary mask of the mitochondria.

    • Analyze Particles: Use the "Analyze Particles" function to measure mitochondrial parameters.

      • Aspect Ratio: The ratio of the major to the minor axis of the ellipse equivalent to the mitochondrion. A lower aspect ratio indicates a more fragmented, circular shape.

      • Circularity: A value from 0 to 1, where 1 represents a perfect circle. Higher circularity indicates more fragmented mitochondria.

      • Form Factor: A measure of particle shape complexity. A lower form factor suggests a more fragmented and less branched mitochondrial network.

Subcellular Fractionation and Western Blotting
  • Mitochondrial and Cytosolic Fractionation:

    • Harvest cells and resuspend in a hypotonic buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Perform differential centrifugation to separate the nuclear, mitochondrial, and cytosolic fractions. A low-speed spin (e.g., 1,000 x g) pellets the nuclei, and a subsequent high-speed spin (e.g., 10,000 x g) pellets the mitochondria from the supernatant (cytosolic fraction).

  • Western Blotting:

    • Determine protein concentration of the fractions using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against Drp1, Mfn1, Mfn2, OPA1, and loading controls for each fraction (e.g., VDAC for mitochondria and β-actin or GAPDH for cytosol).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of LRRK2 in the regulation of mitochondrial dynamics. Its ability to induce Drp1-mediated mitochondrial fission provides a robust system for studying the downstream consequences of mitochondrial fragmentation, including the induction of mitophagy and the generation of ROS. The experimental protocols and analytical methods outlined in this guide offer a framework for researchers to quantitatively investigate these processes, ultimately contributing to a deeper understanding of mitochondrial biology in health and disease, particularly in the context of neurodegenerative disorders like Parkinson's disease.

References

Methodological & Application

Application Notes and Protocols for GSK2578215A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GSK2578215A, a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in a cell culture setting. This document includes detailed experimental protocols, quantitative data on its activity in various cell lines, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound is a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that acts as a powerful inhibitor of both wild-type and mutant forms of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1][2][3] Emerging evidence also points to the involvement of LRRK2 in various cancers, making this compound a valuable tool for cancer research and drug development.[4][5] This document outlines the protocols for utilizing this compound to investigate its effects on cellular processes such as autophagy, mitochondrial dynamics, and cell viability.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of LRRK2.[1][2] LRRK2 is a complex, multi-domain protein that participates in a variety of cellular signaling pathways. Inhibition of LRRK2 with this compound has been shown to modulate downstream signaling cascades, including those involved in inflammation, autophagy, and apoptosis.[2][3][6] In cancer, LRRK2 has been implicated in regulating key signaling pathways such as mTOR, JNK, and NF-κB.[2][6]

GSK2578215A_Signaling_Pathway GSK This compound LRRK2 LRRK2 Kinase Activity GSK->LRRK2 Autophagy Autophagy Modulation LRRK2->Autophagy Mito_Fission Mitochondrial Fission LRRK2->Mito_Fission Inflammation Inflammation (NF-κB, NLRP3) LRRK2->Inflammation Cell_Proliferation Cell Proliferation / Viability LRRK2->Cell_Proliferation

Figure 1: this compound inhibits LRRK2 kinase activity, affecting downstream cellular processes.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound has been determined against LRRK2 and in various cancer cell lines. This data provides a crucial reference for selecting appropriate concentrations for in vitro experiments.

Target/Cell LineTissue/Disease TypeIC50 (µM)Reference
LRRK2 (wild-type)-~0.01[1][2]
LRRK2 (G2019S mutant)-~0.01[1][2]
NB6Neuroblastoma4.84[1]
HL-60Acute Myeloid Leukemia7.90[1]
D-423MGGlioblastoma9.36[1]
OACM5-1Esophageal Carcinoma10.23[1]
RPMI-8402T-cell Leukemia11.44[1]
MV-4-11Leukemia13.51[1]
PFSK-1Medulloblastoma16.49[1]
WSU-DLCL2B-cell Lymphoma16.83[1]
DOHH-2B-cell Lymphoma22.44[1]
HCC2157Breast Cancer22.93[1]
HSC-39Stomach Adenocarcinoma23.25[1]

Experimental Protocols

The following are detailed protocols for the use of this compound in cell culture.

Cell Culture and Drug Treatment

This protocol is based on the methodology used for SH-SY5Y neuroblastoma cells and can be adapted for other cell lines.[6]

Materials:

  • Cell line of interest (e.g., SH-SY5Y, ATCC CRL-2266)

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10-15% FBS, 2 mM L-glutamine, and antibiotics)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

Procedure:

  • Cell Seeding: Culture cells in a humidified incubator at 37°C with 5% CO2. Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Drug Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium. For SH-SY5Y cells, a concentration of 1 nM has been shown to be effective.[6] For cancer cell lines, refer to the IC50 table to determine an appropriate concentration range.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the experimental endpoint.

Experimental_Workflow_Cell_Treatment Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Drug Prepare this compound Working Solution Seed_Cells->Prepare_Drug Treat_Cells Replace Medium with Drug-Containing Medium Prepare_Drug->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analysis Proceed to Downstream Analysis Incubate->Analysis

Figure 2: General workflow for cell treatment with this compound.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[7]

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for LRRK2 Phosphorylation

This protocol can be used to confirm the inhibitory effect of this compound on LRRK2 activity by measuring the phosphorylation of its downstream targets.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-LRRK2 (Ser935), anti-total LRRK2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a blotting membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A reduction in the phospho-protein signal in this compound-treated samples indicates target engagement.[9]

References

Application Notes and Protocols for GSK2578215A in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase assays to characterize its inhibitory activity and specificity.

Mechanism of Action

This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1] It has been shown to effectively inhibit both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.[1][2] Inhibition of LRRK2 by this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1]

Data Presentation

Inhibitory Activity of this compound against LRRK2 Variants
LRRK2 VariantIC50 (nM)Assay TypeReference
Wild-Type10.9Biochemical[1][3][4]
G2019S Mutant8.9 - 9.9Biochemical[3][4][5]
A2016T Mutant81Biochemical[4]
G2019S + A2016T Mutant61.3Biochemical[3]
Selectivity Profile of this compound
Kinase% Inhibition at 10 µMAssay TypeReference
smMLCK>50%Radioactivity-based[1]
ALK-Kinase-binding[1]
FLT3 (D835Y)-Kinase-binding[1]

Note: For ALK and FLT3, an Ambit score of <10 was observed in the KINOMEscan profile, indicating significant interaction.[1]

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay using a Peptide Substrate (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of LRRK2 by this compound using a synthetic peptide substrate.

Materials:

  • Recombinant LRRK2 (Wild-type or mutant)

  • LRRKtide (peptide substrate)

  • This compound

  • ATP

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]

  • TR-FRET detection reagents

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of recombinant LRRK2 enzyme solution.

    • Add 2 µL of a substrate/ATP mix containing LRRKtide and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for 120 minutes.[6]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro LRRK2 Kinase Assay using a Protein Substrate (Radioactive)

This protocol outlines a traditional radioactive kinase assay to assess the inhibitory effect of this compound on LRRK2 using Myelin Basic Protein (MBP) as a substrate.

Materials:

  • Recombinant LRRK2 (Wild-type or mutant)

  • Myelin Basic Protein (MBP)

  • This compound

  • [γ-³²P]ATP

  • Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 1 mM Na₃VO₄

  • 5x Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant LRRK2 and the desired concentration of this compound in kinase assay buffer.

    • Pre-incubate for 5 minutes at 30°C.[7]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of MBP, MgCl₂, and [γ-³²P]ATP.

  • Incubation: Incubate the reaction for 15 minutes at 30°C with gentle rocking.[7]

  • Stop Reaction: Terminate the reaction by adding 5x Laemmli sample buffer.[7]

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphor screen.

  • Data Acquisition and Analysis: Image the screen using a phosphorimager and quantify the band intensities corresponding to phosphorylated MBP. Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Cellular Assay for LRRK2 Inhibition

This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser935.

Materials:

  • HEK293 cells stably expressing wild-type or G2019S LRRK2

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment: Plate the HEK293 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound for 90 minutes.[8]

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pSer935-LRRK2 and total LRRK2.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal and calculate the percent inhibition relative to the vehicle-treated control.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream_Signal Upstream Signals (e.g., Vesicular Stress) Activating_Proteins Activating Proteins (e.g., Rab29) Upstream_Signal->Activating_Proteins LRRK2_Inactive LRRK2 (Inactive) Activating_Proteins->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab10) LRRK2_Active->Substrate_Phosphorylation Autophagy_Modulation Autophagy Modulation Substrate_Phosphorylation->Autophagy_Modulation Mitochondrial_Function Mitochondrial Function Substrate_Phosphorylation->Mitochondrial_Function Neuronal_Function Neuronal Function Substrate_Phosphorylation->Neuronal_Function This compound This compound This compound->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (LRRK2, Substrate, ATP, this compound) Start->Prepare_Reagents Set_Up_Reaction Set Up Kinase Reaction (with serial dilutions of this compound) Prepare_Reagents->Set_Up_Reaction Incubate Incubate at 30°C Set_Up_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., TR-FRET, Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase assay with this compound.

References

Application Notes and Protocols for GSK2578215A in HEK293 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] This document provides detailed application notes and protocols for the use of this compound in HEK293 cell-based assays, a common model system for studying LRRK2 biology.[3][4] The protocols outlined below cover cell culture, compound treatment, and methods to assess the inhibitory activity of this compound on LRRK2.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Mutations in the LRRK2 gene, particularly within its kinase domain (e.g., G2019S), can lead to increased kinase activity, a pathological feature associated with Parkinson's disease. This compound effectively suppresses this kinase activity, thereby inhibiting downstream signaling events. A primary method for assessing LRRK2 inhibition in cellular models is to measure the phosphorylation status of specific serine residues, namely Ser910 and Ser935, which are dependent on LRRK2 kinase activity.[1] Inhibition of LRRK2 by compounds like this compound leads to the dephosphorylation of these sites.[1][5]

Data Presentation

The inhibitory activity of this compound against various forms of LRRK2 in biochemical and HEK293 cell-based assays is summarized below.

TargetAssay TypeCell LineIC50 (nM)Notes
Wild-type LRRK2Biochemical-~10-
G2019S mutant LRRK2Biochemical-~10The G2019S mutation is the most common LRRK2 mutation linked to Parkinson's disease.
Wild-type LRRK2Cellular (pSer935)HEK2931.4Measures the inhibition of LRRK2 autophosphorylation at Ser935.
G2019S mutant LRRK2CellularHEK293-Significant inhibition of Ser910 and Ser935 phosphorylation observed at 0.3–1.0 μM.[1][6]
A2016T mutant LRRK2Biochemical-81.1-
G2019S + A2016T mutant LRRK2Biochemical-61.3-

Mandatory Visualizations

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream_Activators Upstream Activators LRRK2_Inactive LRRK2 (Inactive) Upstream_Activators->LRRK2_Inactive Activation LRRK2_Active LRRK2 (Active) p-Ser910/p-Ser935 LRRK2_Inactive->LRRK2_Active Autophosphorylation Downstream_Substrates Downstream Substrates (e.g., Rab10) LRRK2_Active->Downstream_Substrates Phosphorylation This compound This compound This compound->LRRK2_Active Inhibition Cellular_Processes Cellular Processes (e.g., Vesicular Trafficking, Autophagy) Downstream_Substrates->Cellular_Processes Regulation Experimental_Workflow Start Start Cell_Culture Culture HEK293 cells expressing LRRK2 Start->Cell_Culture Compound_Treatment Treat cells with this compound (various concentrations) Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells to extract proteins Compound_Treatment->Cell_Lysis Protein_Quantification Quantify total protein concentration Cell_Lysis->Protein_Quantification Western_Blot Perform Western Blot Protein_Quantification->Western_Blot Data_Analysis Analyze band intensities (p-LRRK2 vs. Total LRRK2) Western_Blot->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for GSK2578215A in SH-SY5Y Neuronal Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in both familial and sporadic cases of Parkinson's disease. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying neuronal function and neurodegenerative diseases due to its ability to differentiate into a mature neuronal phenotype. This document provides detailed application notes and experimental protocols for utilizing this compound in SH-SY5Y cells to investigate LRRK2-mediated signaling pathways.

Mutations in the LRRK2 gene are a significant genetic factor in Parkinson's disease, and inhibiting its kinase activity is a promising therapeutic strategy.[1] In SH-SY5Y cells, this compound has been shown to modulate crucial cellular processes including mitochondrial dynamics, autophagy, and apoptosis, providing a valuable tool to dissect the molecular mechanisms underlying LRRK2 function in neurons.[1][2]

Mechanism of Action in SH-SY5Y Cells

This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as a potent inhibitor of both wild-type and mutant forms of LRRK2.[1] In SH-SY5Y cells, inhibition of LRRK2 by this compound initiates a signaling cascade that primarily affects mitochondrial health and cellular homeostasis. The key events include:

  • Induction of Mitochondrial Fission: LRRK2 inhibition by this compound leads to the translocation of Dynamin-related protein 1 (Drp-1) from the cytosol to the mitochondria.[1][3] This triggers mitochondrial fragmentation, a process that segregates damaged portions of the mitochondrial network.[1]

  • Activation of Protective Autophagy: The mitochondrial fragmentation induced by this compound is a precursor to autophagy, a cellular recycling process.[1] Specifically, it triggers mitophagy, the selective removal of damaged mitochondria. This autophagic response is considered a cytoprotective mechanism against the cellular stress caused by LRRK2 inhibition.[1][2]

  • Induction of Oxidative Stress: Treatment with this compound has been observed to increase levels of reactive oxygen species (ROS), as indicated by the accumulation of the lipid peroxidation marker 4-hydroxy-2-nonenal (4-HNE).[1][2] This oxidative stress appears to be a key signaling event linking mitochondrial fission and the subsequent autophagic response.[1]

  • Apoptotic Cell Death: While autophagy serves as a protective response, prolonged or overwhelming stress from LRRK2 inhibition can lead to apoptotic cell death.[1] This is characterized by chromatin condensation and DNA fragmentation.[4]

It is important to note that while RIPK1-mediated necroptosis is a known pathway of programmed cell death in neuronal cells, there is currently no direct evidence from published literature linking this compound treatment to the activation of this specific pathway in SH-SY5Y cells.[5][6]

Data Presentation

The following tables summarize the quantitative data from studies using this compound in SH-SY5Y cells.

Table 1: Effects of this compound on Mitochondrial Morphology and Drp-1 Translocation

ParameterTreatmentTime PointResultReference
Fragmented Mitochondria1 nM this compound12 hSignificant increase in the percentage of cells with fragmented mitochondria.[4]
Drp-1 Translocation1 nM this compound3 hIncreased punctate GFP-Drp1 distribution.[4]
Drp-1 Translocation1 nM this compound12 hFurther increase in the percentage of cells with punctate GFP-Drp1.[4]

Table 2: Effects of this compound on Autophagy

ParameterTreatmentTime PointResultReference
Autophagic Cells (GFP-LC3 dots)1 nM this compound3, 6, 9, 12 hTime-dependent increase in the percentage of autophagic cells.[7][8]
Autophagic Flux (mRFP-GFP-LC3)1 nM this compound-Increase in autophagosomes (yellow dots) and autolysosomes (red dots).[7][8]
Mitophagy1 nM this compound12 hDecreased distance between mitochondria and autophagosomes.[9]

Table 3: Effects of this compound on Cell Viability and Oxidative Stress

ParameterTreatmentTime PointResultReference
Apoptotic Cells (Hoechst staining)1 nM this compound24 hIncreased percentage of cells with condensed or fragmented chromatin.[1][4]
TUNEL-Positive Cells1 nM this compound24 hIncrease in the percentage of TUNEL-positive cells.[1][4]
Oxidative Stress (4-HNE levels)1 nM this compound12 hSignificant accumulation of 4-HNE.[1][2]

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Treatment cluster_1 Cellular Events GSK This compound LRRK2 LRRK2 Inhibition GSK->LRRK2 Inhibits Drp1_cyto Cytosolic Drp-1 LRRK2->Drp1_cyto Alters activity Apoptosis Apoptosis LRRK2->Apoptosis Can lead to Drp1_mito Mitochondrial Drp-1 Drp1_cyto->Drp1_mito Translocation Mito_fission Mitochondrial Fission Drp1_mito->Mito_fission Induces ROS ROS Production Mito_fission->ROS Leads to Autophagy Autophagy/Mitophagy Mito_fission->Autophagy Precedes ROS->Autophagy Triggers Autophagy->Apoptosis Protective against

Caption: Signaling pathway of this compound in SH-SY5Y cells.

G start Start culture Culture SH-SY5Y Cells start->culture differentiate Differentiate SH-SY5Y (Optional) culture->differentiate treat Treat with this compound (e.g., 1 nM) culture->treat differentiate->treat endpoint Endpoint Assays treat->endpoint microscopy Immunofluorescence/ Confocal Microscopy endpoint->microscopy MitoTracker, LC3, Drp-1, 4-HNE western Western Blot endpoint->western LC3, p62, Caspases viability Cell Viability Assay (e.g., MTT, TUNEL) endpoint->viability end End microscopy->end western->end viability->end

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

General Cell Culture of SH-SY5Y Cells
  • Media: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in fresh medium for replating.

Differentiation of SH-SY5Y Cells (Optional)

For a more mature neuronal phenotype, SH-SY5Y cells can be differentiated. A common method involves:

  • Plate cells at a low density.

  • After 24 hours, replace the growth medium with a low-serum (1% FBS) medium containing 10 µM Retinoic Acid (RA).

  • Continue incubation for 5-7 days, changing the medium every 2-3 days.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1 nM).

  • Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.

  • Treat the cells for the desired duration (e.g., 3, 6, 12, or 24 hours) before proceeding with endpoint assays.

Immunofluorescence Staining for Mitochondrial Morphology and Protein Localization
  • Seed SH-SY5Y cells on glass coverslips in a 24-well plate.

  • Treat with this compound as described above.

  • For mitochondrial morphology, incubate with a mitochondrial marker (e.g., MitoTracker Red CMXRos) for 30 minutes before fixation.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibodies (e.g., anti-Drp1, anti-LC3, anti-4-HNE) overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Visualize using a confocal microscope.

Autophagy Flux Assay
  • Transfect SH-SY5Y cells with a tandem fluorescent-tagged LC3 reporter plasmid (e.g., mRFP-GFP-LC3) using a suitable transfection reagent.

  • Allow 24 hours for protein expression.

  • Treat the cells with this compound.

  • Fix and image the cells. Autophagosomes will appear as yellow puncta (GFP and RFP colocalization), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).

  • Quantify the number of yellow and red puncta per cell to assess autophagic flux.

Western Blotting
  • After treatment with this compound, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies (e.g., anti-LC3, anti-p62, anti-cleaved caspase-3) overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability and Apoptosis Assays
  • Chromatin Staining: After treatment, stain cells with Hoechst 33342 to visualize nuclear morphology. Apoptotic nuclei will appear condensed and fragmented.

  • TUNEL Assay: Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) kit to detect DNA fragmentation, a hallmark of apoptosis, according to the manufacturer's instructions.

Conclusion

This compound is a valuable pharmacological tool for studying the role of LRRK2 in neuronal cell models like SH-SY5Y. Its use has revealed a complex interplay between LRRK2 activity, mitochondrial dynamics, autophagy, and cell death. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of LRRK2 inhibition in neurodegenerative diseases. Future studies could investigate the long-term effects of this compound on differentiated SH-SY5Y cells and explore potential interactions with other neurodegenerative disease-related pathways, such as necroptosis.

References

Application Notes and Protocols: GSK2578215A Administration in Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Genetic factors play a significant role, and mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most common causes of both familial and sporadic PD.[2][3][4] A majority of pathogenic LRRK2 mutations, such as the prevalent G2019S mutation, result in increased kinase activity, making LRRK2 a key therapeutic target.[2][5]

GSK2578215A is a potent and highly selective, brain-penetrant LRRK2 kinase inhibitor.[6] It serves as a critical chemical tool for investigating the physiological and pathological functions of LRRK2.[7] These notes provide a comprehensive overview of its application in preclinical mouse models of Parkinson's disease, including quantitative data, detailed experimental protocols, and visualized signaling pathways and workflows.

Mechanism of Action and Signaling Pathway

LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating a subset of Rab GTPases, which are key regulators of vesicular trafficking.[6] The pathogenic G2019S mutation enhances this kinase activity, leading to downstream cellular dysfunction, including disruptions in autophagy and lysosomal pathways, which are critical for clearing protein aggregates like α-synuclein.[2][3] this compound acts as a Type I ATP-competitive inhibitor, blocking the kinase function of both wild-type and mutant LRRK2, thereby preventing the hyper-phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_LRRK2 LRRK2 Protein cluster_downstream Cellular Processes LRRK2 LRRK2 Kinase Domain Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Phosphorylates G2019S G2019S Mutation G2019S->LRRK2 Hyper-activates Vesicle Vesicular Trafficking Rab->Vesicle Autophagy Autophagy/Lysosomal Pathway Rab->Autophagy Dysfunction Cellular Dysfunction (Aggregate Accumulation) Autophagy->Dysfunction Leads to Inhibitor This compound Inhibitor->LRRK2 Inhibits

Figure 1: LRRK2 Signaling Pathway and Point of Inhibition.

Data Presentation

Quantitative data for this compound has been established through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
TargetIC₅₀ (nM)Assay TypeComments
LRRK2 (Wild-Type)10.9 nM[6]BiochemicalPotent inhibition of the wild-type enzyme.
LRRK2 (G2019S Mutant)8.9 nM[6][8]BiochemicalSlightly higher potency against the common pathogenic mutant.
Kinome Panel (460 kinases)>1000 nM (most)BiochemicalExceptionally high selectivity for LRRK2.
Table 2: In Vivo Administration in Mouse Models
Mouse ModelDose & RouteTreatment DurationKey FindingsReference
Wild-Type Mice100 mg/kg, i.p.Single doseSubstantial inhibition of LRRK2 pSer935 in spleen and kidney.[9][10]
Wild-Type Mice100 mg/kg, i.p.Single doseNo significant inhibition of LRRK2 pSer910 or pSer935 in the brain.[8][9][10]
G2019S KI MiceNot specified (in vitro treatment of derived neurons)Not applicableRescued impaired mitophagy and α-synuclein degradation in primary neurons.[3]

Note: A critical finding is that while this compound has good brain exposure, it fails to significantly inhibit LRRK2 phosphorylation in the mouse brain following acute intraperitoneal administration.[9][10] This suggests it may be a more suitable tool for studying peripheral LRRK2 biology or for use in ex vivo and in vitro models.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from standard formulation methods for hydrophobic compounds for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80

  • Sterile saline (0.9% NaCl) or ddH₂O

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare a concentrated stock solution by dissolving this compound in 100% DMSO. For example, create a 25 mg/mL stock solution.[8] Ensure it is fully dissolved.

  • To prepare the final injection solution (e.g., for a 10 mg/mL final concentration), mix the components in the following order, ensuring the solution is clear after each step:

    • 10% DMSO: Add the required volume of the DMSO stock solution.

    • 40% PEG300: Add PEG300 and vortex thoroughly.

    • 5% Tween® 80: Add Tween® 80 and vortex thoroughly.

    • 45% Saline: Add sterile saline to reach the final volume and vortex.

  • The final solution should be a clear, homogenous mixture. It is recommended to use the solution immediately after preparation for optimal results.[8]

Protocol 2: Administration to Mouse Models

Materials:

  • Prepared this compound solution

  • Appropriate mouse model (e.g., LRRK2 G2019S knock-in or wild-type C57BL/6)

  • 1 mL syringes with 27-gauge needles

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise injection volume. The target dose cited in the literature is 100 mg/kg.[9][10]

  • Calculation: Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

  • Gently restrain the mouse, exposing the abdomen.

  • Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the calculated volume intraperitoneally (i.p.).

  • Return the mouse to its cage and monitor for any adverse reactions.

  • Tissues are typically collected at a predetermined time point post-injection (e.g., 1-4 hours) to assess target engagement.

Protocol 3: Assessment of LRRK2 Inhibition by Western Blot

This protocol describes how to measure the phosphorylation status of LRRK2 at Serine 935 (pSer935), a widely used biomarker for LRRK2 kinase activity.

Materials:

  • Mouse tissues (e.g., kidney, spleen, brain)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pSer935-LRRK2, Rabbit anti-total LRRK2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Tissue Lysis: Homogenize harvested tissues on ice in RIPA buffer. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane) and resolve the samples on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody for pSer935-LRRK2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2.

  • Analysis: Quantify band intensity using software like ImageJ. The ratio of pSer935-LRRK2 to total LRRK2 is used to determine the level of inhibition.

Mandatory Visualizations

Experimental_Workflow model 1. Select Mouse Model (e.g., LRRK2 G2019S KI) prep 2. Prepare this compound (See Protocol 1) model->prep admin 3. Administer Compound (100 mg/kg, i.p.) prep->admin collect 4. Collect Tissues (e.g., Brain, Kidney, Spleen) admin->collect analyze 5. Biochemical Analysis (Western Blot for pLRRK2) collect->analyze data 6. Data Interpretation (Quantify Inhibition) analyze->data

Figure 2: Workflow for an in vivo study of this compound.

Logical_Relationship Genetics LRRK2 Mutations in Parkinson's Disease Mechanism Pathogenic Mechanism: Increased Kinase Activity Genetics->Mechanism Leads to Strategy Therapeutic Strategy: LRRK2 Kinase Inhibition Mechanism->Strategy Justifies Tool Research Tool: This compound Strategy->Tool Is enabled by

Figure 3: Rationale for using this compound in PD research.

References

Application Notes and Protocols for In Vivo Studies with GSK2578215A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1] Mutations in the LRRK2 gene are associated with both familial and sporadic forms of the disease, and the G2019S mutation, in particular, leads to increased kinase activity.[1] this compound effectively inhibits both wild-type and G2019S mutant LRRK2, making it a valuable tool for studying LRRK2 biology and a potential therapeutic agent.[1] These application notes provide detailed information on the dosage, concentration, and protocols for the in vivo use of this compound in preclinical research, particularly in rodent models.

Mechanism of Action

This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as a reversible ATP-competitive inhibitor of the LRRK2 kinase domain.[1] By binding to the ATP pocket, it prevents the phosphorylation of LRRK2 substrates. The primary mechanism of action involves the inhibition of LRRK2 autophosphorylation and the phosphorylation of downstream targets, including a subset of Rab GTPases such as Rab8, Rab10, and Rab12.[2][3][4][5] This inhibition of Rab phosphorylation is a key pharmacodynamic marker of this compound activity and is believed to modulate various cellular processes, including vesicular trafficking, ciliogenesis, and lysosomal function.[2][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo and in vitro studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationValueSpeciesReference
Bioavailability Oral~12.2%Mouse[1]
Half-life (t½) Intravenous~1.14 hMouse[1]
Clearance (CL) Intravenous~32.1 mL/min/kgMouse[1]
Volume of Distribution (Vd) Intravenous~2.1 L/kgMouse[1]
Brain/Plasma Ratio Oral~0.6Mouse[1]

Table 2: In Vivo Dose-Response of this compound on LRRK2 Phosphorylation

DosageRoute of AdministrationTissueEffect on pSer935-LRRK2Animal ModelReference
100 mg/kgIntraperitonealSpleenSubstantial InhibitionMouse[1]
100 mg/kgIntraperitonealKidneySubstantial InhibitionMouse[1]
100 mg/kgIntraperitonealBrainNo Significant InhibitionMouse[1]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice for Pharmacodynamic Studies

Objective: To assess the in vivo efficacy of this compound in inhibiting LRRK2 phosphorylation in peripheral tissues.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Sterile syringes and needles (27-30 gauge)

  • Male C57BL/6 mice (8-10 weeks old)

  • Tissue homogenization buffer with phosphatase and protease inhibitors

  • Protein quantification assay reagents

  • Antibodies for Western blotting (anti-pSer935-LRRK2, anti-total LRRK2, secondary antibodies)

  • Western blotting equipment and reagents

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare the vehicle solution.

    • Dissolve this compound powder in the vehicle to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse at an injection volume of 250 µL). Ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Animal Dosing:

    • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

    • Weigh each mouse to determine the precise injection volume.

    • Administer this compound or vehicle control via intraperitoneal injection. A typical dose is 100 mg/kg.[1]

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 1-4 hours), euthanize the mice by an approved method.

    • Immediately dissect the desired tissues (e.g., spleen, kidney) and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Pharmacodynamic Analysis (Western Blot):

    • Homogenize the collected tissues in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

    • Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Protocol 2: Oral Gavage (p.o.) Administration of this compound in a Parkinson's Disease Mouse Model

Objective: To evaluate the therapeutic potential of orally administered this compound in a mouse model of Parkinson's disease.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, curved)

  • Parkinson's disease mouse model (e.g., LRRK2 G2019S knock-in mice)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Materials for tissue processing and analysis (as in Protocol 1)

Procedure:

  • Preparation of Dosing Suspension:

    • Prepare a sterile 0.5% methylcellulose solution.

    • Suspend this compound powder in the vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

  • Animal Dosing:

    • Use a genetically relevant mouse model, such as mice carrying the LRRK2 G2019S mutation.

    • Administer this compound or vehicle control via oral gavage. The volume should typically be 5-10 mL/kg body weight. Dosing can be performed once daily or as determined by pharmacokinetic data.

  • Behavioral Analysis:

    • Conduct behavioral tests at baseline and at various time points throughout the treatment period to assess motor function.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Process the tissue for analysis of dopaminergic neuron survival (e.g., tyrosine hydroxylase immunohistochemistry in the substantia nigra) and levels of phosphorylated LRRK2 and Rab GTPases.

Visualizations

Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Effectors cluster_cellular Cellular Processes Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Recruits & Activates VPS35 VPS35 VPS35->LRRK2 Regulates Rab8 Rab8 LRRK2->Rab8 Phosphorylates Rab10 Rab10 LRRK2->Rab10 Phosphorylates Rab12 Rab12 LRRK2->Rab12 Phosphorylates This compound This compound This compound->LRRK2 Inhibits pRab8 pRab8 Rab8->pRab8 pRab10 pRab10 Rab10->pRab10 pRab12 pRab12 Rab12->pRab12 Vesicular Trafficking Vesicular Trafficking pRab8->Vesicular Trafficking Ciliogenesis Ciliogenesis pRab10->Ciliogenesis Lysosomal Function Lysosomal Function pRab12->Lysosomal Function

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., LRRK2 G2019S Mice) Randomization Randomization of Animals into Treatment Groups Animal_Acclimation->Randomization Dosing_Prep Preparation of this compound and Vehicle Solutions Dosing In Vivo Administration (i.p. or p.o.) Dosing_Prep->Dosing Randomization->Dosing Monitoring Monitoring of Animal Health and Behavior Dosing->Monitoring Tissue_Collection Tissue Collection (e.g., Brain, Spleen, Kidney) Monitoring->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for pLRRK2) Tissue_Collection->PD_Analysis Data_Analysis Data Analysis and Statistical Evaluation PD_Analysis->Data_Analysis

Caption: General workflow for an in vivo pharmacodynamic study of this compound.

References

GSK2578215A preparation and solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] Mutations in the LRRK2 gene are linked to both familial and sporadic forms of the disease, and the G2019S mutation, in particular, enhances LRRK2 kinase activity.[1] this compound acts as a 2-arylmethyloxy-5-substituent-N-arylbenzamide, effectively blocking the kinase function of both wild-type and mutant LRRK2.[1][3] These application notes provide detailed information on the preparation, solubility, and biological activity of this compound, along with protocols for its use in research settings.

Chemical Properties

PropertyValueReference
Chemical Name 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide[4]
Molecular Formula C₂₄H₁₈FN₃O₂[4]
Molecular Weight 399.42 g/mol [4]
CAS Number 1285515-21-0[4][5]
Purity ≥98% (HPLC)[4]

Preparation and Solubility in DMSO

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. The discovery and optimization of this compound series have been described, with the note that a full synthetic description would be published elsewhere.[1][3] For research purposes, this compound is commercially available from various suppliers.

Solubility in DMSO

This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO). This makes DMSO the recommended solvent for preparing stock solutions.

Solubility ParameterValueReference
Maximum Concentration in DMSO 100 mM[4]
Solubility in DMSO ≥ 19.95 mg/mL[6]
Solubility in DMSO (alternative) 79 mg/mL (197.78 mM)[3]
Solubility in DMSO (alternative) 50 mg/mL (125.18 mM) (requires sonication)

Note: The solubility of this compound in aqueous solutions is low.

Preparation of Stock Solutions in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. For higher concentrations, sonication in a water bath for a few minutes may be necessary to ensure complete dissolution.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight of this compound = 399.42 g/mol

  • To prepare 1 mL of a 10 mM solution, you would need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 399.42 g/mol * 1 mL = 0.0039942 g = 3.99 mg

  • Dissolve 3.99 mg of this compound in 1 mL of anhydrous DMSO.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of LRRK2 kinase activity. It demonstrates high selectivity for LRRK2 over a broad panel of other kinases.[1] The primary mechanism of action involves the inhibition of LRRK2-mediated phosphorylation of its substrates.

LRRK2 Signaling Pathway

LRRK2_Pathway LRRK2 Signaling and Inhibition by this compound cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 Kinase LRRK2_inactive->LRRK2_active Activation G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_active Promotes Activation Phosphorylation Substrate Phosphorylation LRRK2_active->Phosphorylation Substrates LRRK2 Substrates (e.g., Rab GTPases) Substrates->Phosphorylation Cellular_Processes Altered Cellular Processes (Autophagy, Vesicular Trafficking) Phosphorylation->Cellular_Processes This compound This compound This compound->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and the inhibitory effect of this compound.

In Vitro and Cellular Activity

This compound demonstrates potent inhibition of both wild-type LRRK2 and the pathogenic G2019S mutant in biochemical and cellular assays.

Assay TypeTargetIC₅₀ (nM)Reference
Biochemical Assay Wild-Type LRRK2~10.9[1][3]
Biochemical Assay G2019S Mutant LRRK2~8.9[1][3]
Cellular Assay (Ser910/935 Phosphorylation) Wild-Type LRRK20.3 - 1.0 µM[1][3]
Cellular Assay (Ser910/935 Phosphorylation) G2019S Mutant LRRK20.3 - 1.0 µM[1][3]

Experimental Protocols

Cellular Assay for LRRK2 Inhibition (Western Blot)

This protocol describes a method to assess the inhibitory effect of this compound on LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser910 and Ser935.

Western_Blot_Workflow Workflow for Cellular LRRK2 Inhibition Assay Cell_Culture 1. Culture HEK293 cells stably expressing LRRK2 (WT or G2019S) Compound_Treatment 2. Treat cells with varying concentrations of this compound (and DMSO control) for 90 min Cell_Culture->Compound_Treatment Cell_Lysis 3. Lyse cells and collect protein lysates Compound_Treatment->Cell_Lysis Protein_Quantification 4. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Transfer proteins to a PVDF membrane SDS_PAGE->Western_Blot Immunoblotting 7. Probe with primary antibodies (pSer910/935-LRRK2, total LRRK2, and loading control) Western_Blot->Immunoblotting Detection 8. Incubate with secondary antibodies and detect signal Immunoblotting->Detection Analysis 9. Quantify band intensities and determine IC₅₀ Detection->Analysis

Caption: A typical workflow for a cell-based Western blot assay to measure LRRK2 inhibition.

Materials:

  • HEK293 cells stably expressing wild-type or G2019S LRRK2

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed the HEK293 cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 90 minutes at 37°C.[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and perform SDS-PAGE followed by protein transfer to a PVDF membrane according to standard protocols.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal. The data can then be used to determine the IC₅₀ value of this compound.

Concluding Remarks

This compound is a valuable research tool for investigating the role of LRRK2 in normal physiology and in the context of Parkinson's disease. Its high potency, selectivity, and good solubility in DMSO make it a reliable compound for in vitro and cellular studies. The provided protocols and data will aid researchers in effectively utilizing this compound in their experimental designs.

References

Application Notes and Protocols for GSK2578215A Treatment of Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK2578215A, a potent and highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, for the treatment of primary immune cells. Detailed protocols for key experiments are provided to facilitate the investigation of LRRK2 signaling in immune cell function and as a potential therapeutic target.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a crucial enzyme implicated in both familial and sporadic cases of Parkinson's disease.[1] Beyond its role in the nervous system, LRRK2 is highly expressed in immune cells, including monocytes, macrophages, B cells, and T cells, where it plays a significant role in regulating inflammatory pathways, phagocytosis, and cytokine release.[1][2] this compound is a small molecule inhibitor that targets the kinase activity of LRRK2, making it a valuable tool for elucidating the function of LRRK2 in immune responses and for assessing the therapeutic potential of LRRK2 inhibition.[3]

Mechanism of Action

This compound acts as a potent inhibitor of LRRK2 kinase activity. It effectively reduces the phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, which are markers of LRRK2 kinase activity.[3] By inhibiting LRRK2, this compound can modulate downstream signaling pathways involved in inflammation and other immune cell functions.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)
Wild-type LRRK210.9
LRRK2[G2019S]8.9
LRRK2[A2016T]Reduced eightfold

Data sourced from biochemical assays.[3]

Table 2: Effect of this compound on LRRK2 Phosphorylation in Human PBMCs
Treatment Concentration (1 hr)% Reduction in pSer910-LRRK2% Reduction in pSer935-LRRK2
0.25 µM~50%~60%
0.5 µM~75%~85%

Data represents the percentage reduction in phosphorylation compared to DMSO-treated control cells.[4]

Table 3: Effect of this compound on Cytokine Production in Primary Microglia
Cytokine% Reduction with this compound
TNF-αSignificant decrease
IL-6Significant decrease
CXCL2Significant decrease
MCP-1Significant decrease

Data reflects the attenuation of Tat-induced proinflammatory cytokine and chemokine expression.[5]

Signaling Pathways and Workflows

LRRK2_Signaling_Pathway cluster_stimuli Immune Stimuli cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects IFNg IFN-γ LRRK2 LRRK2 IFNg->LRRK2 Upregulates expression LPS LPS LPS->LRRK2 Upregulates expression Rab_Phos Rab GTPase Phosphorylation LRRK2->Rab_Phos Cytokine Cytokine Release LRRK2->Cytokine Phagocytosis Phagocytosis LRRK2->Phagocytosis Autophagy Autophagy LRRK2->Autophagy GSK This compound GSK->LRRK2 Inhibits

Caption: LRRK2 signaling in immune cells.

Experimental_Workflow cluster_isolation Cell Isolation cluster_treatment Treatment cluster_analysis Downstream Analysis Blood Whole Blood PBMC_iso PBMC Isolation (Ficoll Gradient) Blood->PBMC_iso PBMCs Primary PBMCs PBMC_iso->PBMCs Treatment Incubate with This compound or DMSO PBMCs->Treatment Lysate Cell Lysis Treatment->Lysate Cytokine_assay Cytokine Profiling (ELISA, Luminex) Treatment->Cytokine_assay Phago_assay Phagocytosis Assay Treatment->Phago_assay WB Western Blot (pLRRK2, Total LRRK2) Lysate->WB

Caption: Experimental workflow for this compound treatment.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • 50 mL conical tubes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood by placing the pipette tip at the bottom of the tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the layer below.

  • Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue.

Protocol 2: Treatment of PBMCs with this compound and Assessment of LRRK2 Phosphorylation

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed the isolated PBMCs in a 6-well plate at a density of 2-5 x 10^6 cells/well in complete RPMI medium.

  • Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 0.25 µM, 0.5 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Add the this compound or DMSO vehicle to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.[4]

  • After incubation, collect the cells by centrifugation and wash once with cold PBS.

  • Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice, with vortexing every 10 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Protocol 3: Monocyte Phagocytosis Assay

Materials:

  • Isolated human PBMCs or purified monocytes

  • Fluorescently labeled particles (e.g., FITC-labeled E. coli or fluorescent beads)

  • This compound

  • DMSO

  • Culture medium

  • Flow cytometer

  • Quenching solution (e.g., trypan blue)

Procedure:

  • Pre-treat the isolated monocytes with this compound or DMSO vehicle at the desired concentration for 1 hour.

  • Add the fluorescently labeled particles to the cells at a predetermined ratio (e.g., 10:1 particles to cells).

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis. A control plate should be kept at 4°C to distinguish between binding and internalization.

  • After incubation, wash the cells with cold PBS to remove non-ingested particles.

  • Add a quenching solution to quench the fluorescence of surface-bound particles.

  • Analyze the cells by flow cytometry to determine the percentage of fluorescently positive cells (cells that have phagocytosed particles) and the mean fluorescence intensity (indicating the amount of phagocytosed material).

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in primary immune cells. The provided protocols offer a foundation for studying the effects of LRRK2 inhibition on key immune functions. Further research into the specific effects of this compound on different immune cell subsets will be crucial for a comprehensive understanding of LRRK2's role in the immune system and its potential as a therapeutic target for inflammatory and neurodegenerative diseases.

References

Application Notes and Protocols for Studying Synaptic Vesicle Dynamics with GSK2578215A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in both familial and sporadic cases of Parkinson's disease.[1][2] Emerging evidence has highlighted a critical role for LRRK2 in the regulation of synaptic vesicle dynamics, including trafficking, endocytosis, and neurotransmitter release.[3][4][5] Pathogenic mutations in LRRK2, such as the common G2019S mutation, often lead to increased kinase activity and subsequent disruptions in these synaptic processes.[5][6] this compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological functions of LRRK2 at the synapse. By inhibiting LRRK2 kinase activity, researchers can dissect its specific contributions to the synaptic vesicle cycle and explore the potential of LRRK2 inhibition as a therapeutic strategy for neurodegenerative diseases.

These application notes provide a comprehensive overview of the use of this compound in studying synaptic vesicle dynamics, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[2] It effectively inhibits both wild-type (WT) and the constitutively active G2019S mutant form of LRRK2.[1] The inhibition of LRRK2 kinase activity by this compound leads to the dephosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, which can be used as a biomarker of target engagement.[1][2] By blocking the kinase activity of LRRK2, this compound allows for the investigation of the kinase-dependent functions of LRRK2 in cellular processes, particularly in the context of synaptic vesicle trafficking.[4][7]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound.

ParameterValueCell Line/SystemReference
IC50 (LRRK2 WT) 10.9 nMIn vitro kinase assay[1]
IC50 (LRRK2 G2019S) 8.9 nMIn vitro kinase assay[1]

Table 1: Biochemical Potency of this compound

Experimental ReadoutTreatment ConditionObserved EffectCell TypeReference
Ser910/Ser935 Phosphorylation 0.3-1.0 µMSubstantial inhibitionHEK293 cells, Swiss 3T3 cells[1][2]
Miniature Excitatory Postsynaptic Current (mEPSC) Frequency 1 µM for 2 hoursReduction in frequencyPrimary cortical neurons
Synaptic Vesicle Cycling (Synaptotagmin Uptake) 1 µMSignificant decrease in cycling vesiclesPrimary cortical neurons
Synaptic Vesicle Fusion (Synaptophluorin Imaging) 0.2 µM for 2 hoursStrong impairment of exo-endocytosisPrimary cortical neurons[5]

Table 2: Cellular Effects of this compound on Synaptic Function

Signaling Pathways and Experimental Workflows

LRRK2_Synaptic_Vesicle_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Vesicle Cycle This compound This compound LRRK2 LRRK2 Kinase This compound->LRRK2 Inhibits RabGTPases Rab GTPases (e.g., Rab3A, Rab5b) LRRK2->RabGTPases Phosphorylates EndophilinA Endophilin A LRRK2->EndophilinA Phosphorylates Synapsin1 Synapsin 1 LRRK2->Synapsin1 Phosphorylates VesicleTrafficking Vesicle Trafficking & Docking RabGTPases->VesicleTrafficking Regulates Endocytosis Endocytosis EndophilinA->Endocytosis Regulates RecyclingPool Recycling Pool Replenishment Synapsin1->RecyclingPool Regulates

Caption: LRRK2 signaling in synaptic vesicle dynamics.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Synaptic Vesicle Dynamics Assays cluster_2 Data Analysis Culture Culture Primary Neurons (e.g., cortical, hippocampal) Treatment Treat with this compound (e.g., 0.2-1 µM for 2 hours) and Vehicle Control Culture->Treatment FMDye FM Dye Imaging (Vesicle Recycling) Treatment->FMDye Synapto Synaptophluorin Imaging (Exo- and Endocytosis) Treatment->Synapto Electro Electrophysiology (mEPSCs/mIPSCs) Treatment->Electro Analysis Quantify fluorescence intensity, event frequency, and kinetics FMDye->Analysis Synapto->Analysis Electro->Analysis Comparison Compare this compound-treated vs. Control Analysis->Comparison

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Synaptic Vesicle Recycling Assay using FM Dyes

This protocol is adapted from established methods for monitoring synaptic vesicle turnover in cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) grown on glass coverslips for at least 14 days in vitro (DIV).

  • Tyrode's solution: 124 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 30 mM glucose, 25 mM HEPES, 2 mM CaCl₂, pH 7.4.

  • High K⁺ Tyrode's solution: 79 mM NaCl, 50 mM KCl, 2 mM MgCl₂, 30 mM glucose, 25 mM HEPES, 2 mM CaCl₂, pH 7.4.

  • FM 1-43 or FM 4-64 dye (e.g., 10 µM in Tyrode's solution).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Treatment:

    • Prepare working solutions of this compound (e.g., 1 µM) and vehicle in pre-warmed culture medium.

    • Incubate neuronal cultures with this compound or vehicle for 2 hours at 37°C.

  • FM Dye Loading (Staining):

    • Wash the coverslips twice with Tyrode's solution.

    • Incubate the neurons in high K⁺ Tyrode's solution containing FM dye for 1-2 minutes to stimulate vesicle recycling and dye uptake.

    • Alternatively, for electrical field stimulation, place the coverslip in a stimulation chamber with Tyrode's solution containing FM dye and apply electrical pulses (e.g., 10 Hz for 60 seconds).

  • Washing:

    • Wash the coverslips extensively with Tyrode's solution for 5-10 minutes to remove extracellular and non-specifically bound dye.

  • Imaging (Destaining):

    • Mount the coverslip in an imaging chamber with Tyrode's solution.

    • Acquire baseline fluorescence images of individual presynaptic boutons.

    • Stimulate the neurons with high K⁺ Tyrode's solution or electrical stimulation to induce exocytosis and dye release.

    • Capture time-lapse images during the destaining process.

  • Data Analysis:

    • Measure the fluorescence intensity of individual boutons before and after destaining.

    • The rate of fluorescence decay reflects the rate of synaptic vesicle exocytosis.

    • Compare the destaining kinetics between this compound-treated and control neurons.

Protocol 2: Monitoring Synaptic Vesicle Exo- and Endocytosis with SynaptopHluorin

This protocol utilizes a pH-sensitive GFP (pHluorin) fused to a synaptic vesicle protein to visualize vesicle fusion and retrieval.

Materials:

  • Primary neuronal cultures transfected with a synaptopHluorin construct.

  • Tyrode's solution.

  • High K⁺ Tyrode's solution.

  • This compound stock solution.

  • Vehicle control (DMSO).

  • Fluorescence microscope with a fast image acquisition system.

Procedure:

  • Cell Treatment:

    • Treat synaptopHluorin-expressing neurons with this compound (e.g., 0.2 µM) or vehicle for 2 hours at 37°C.[5]

  • Imaging:

    • Mount the coverslip in an imaging chamber with Tyrode's solution.

    • Acquire baseline fluorescence images.

    • Stimulate the neurons with high K⁺ Tyrode's solution or electrical stimulation (e.g., 40 action potentials).[5]

    • Record time-lapse images during and after stimulation. The increase in fluorescence corresponds to exocytosis (exposure of pHluorin to the neutral extracellular pH), and the subsequent decay represents endocytosis and re-acidification of the vesicle.

  • Data Analysis:

    • Measure the peak fluorescence intensity (ΔF/F₀) to quantify the amount of exocytosis.

    • Fit the decay phase of the fluorescence signal to an exponential function to determine the time constant of endocytosis.

    • Compare these parameters between this compound-treated and control neurons.

Protocol 3: Electrophysiological Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)

This protocol measures spontaneous neurotransmitter release events to assess presynaptic function.

Materials:

  • Primary neuronal cultures.

  • External recording solution (e.g., containing tetrodotoxin (TTX) to block action potentials and a GABA-A receptor antagonist like bicuculline).

  • Internal patch pipette solution.

  • This compound stock solution.

  • Vehicle control (DMSO).

  • Patch-clamp electrophysiology setup.

Procedure:

  • Cell Treatment:

    • Incubate neuronal cultures with this compound (e.g., 1 µM) or vehicle for 2 hours at 37°C.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution containing TTX.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Record spontaneous synaptic currents for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Use appropriate software to detect and analyze mEPSC events.

    • Measure the frequency and amplitude of mEPSCs. A change in frequency typically reflects a change in the probability of presynaptic vesicle release.

    • Compare the mEPSC frequency between this compound-treated and control neurons.

Conclusion

This compound is a powerful tool for elucidating the role of LRRK2 kinase activity in the intricate processes of synaptic vesicle dynamics. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of synaptic transmission and how they are perturbed in neurodegenerative diseases like Parkinson's. By employing these methods, scientists can further unravel the complex interplay between LRRK2 and the presynaptic machinery, paving the way for the development of novel therapeutic interventions.

References

Troubleshooting & Optimization

GSK2578215A solubility issues and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GSK2578215A, a potent and highly selective LRRK2 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions by blocking the kinase activity of both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3][4][5] This inhibition prevents the phosphorylation of LRRK2 at key sites like Ser910 and Ser935.[4][5][6] The downstream effects of LRRK2 inhibition by this compound include the induction of autophagy and mitophagy.[1]

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is generally considered insoluble in water and ethanol.[2][7] For in vivo studies, formulations using a combination of DMSO, corn oil, PEG300, and Tween80 have been described.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: As a powder, this compound should be stored at -20°C for up to three years.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.[1][2]

Q4: What are typical working concentrations for in vitro and in vivo experiments?

A4: For in vitro cell-based assays, effective concentrations typically range from 0.3 to 1.0 μM to observe significant inhibition of LRRK2 phosphorylation.[4][6] For in vivo studies in mice, intraperitoneal injections of 100 mg/kg have been used to assess its pharmacodynamic effects.[4][6]

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to addressing these issues.

Problem: Precipitate forms in my stock solution or working solution.

This is a common issue arising from the compound's low aqueous solubility.

  • Solution 1: Use Fresh, Anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[2] Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.

  • Solution 2: Gentle Warming and Sonication. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[8] This can help break down any small aggregates and enhance solubility.

  • Solution 3: Prepare a More Dilute Stock Solution. If you are still observing precipitation, consider preparing a less concentrated stock solution. While higher concentrations are possible, starting with a lower, more manageable concentration can prevent solubility issues.

  • Solution 4: For Aqueous Buffers, Use a Surfactant. When preparing working solutions in aqueous media for in vivo studies, the use of surfactants like Tween80 is recommended to maintain solubility.[2] A typical formulation involves first dissolving this compound in DMSO, followed by dilution in a vehicle containing PEG300 and Tween80 before the final addition of an aqueous component.[2]

Troubleshooting Workflow

G start Precipitate Observed check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No check_concentration Is the stock concentration too high? check_dmso->check_concentration Yes use_fresh_dmso->check_concentration lower_concentration Prepare a more dilute stock solution check_concentration->lower_concentration Yes use_heat_sonication Apply gentle heat (37°C) and sonication check_concentration->use_heat_sonication No lower_concentration->use_heat_sonication check_aqueous Is the final solution aqueous? use_heat_sonication->check_aqueous use_surfactant Use a formulation with PEG300 and Tween80 check_aqueous->use_surfactant Yes resolved Solubility Issue Resolved check_aqueous->resolved No use_surfactant->resolved

A troubleshooting workflow for this compound solubility issues.

Data Presentation

Solubility Profile of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO≥ 19.95 to 79≥ 50 to 197.78Different suppliers report varying maximum concentrations.[1][2][3][7] Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[2] Sonication may be required.[1]
Ethanol≥ 2.68≥ 6.71Gentle warming and sonication may be required.[7] Other sources report insolubility.[2]
WaterInsolubleInsoluble[2][7]
10% DMSO >> 90% corn oil≥ 2.5≥ 6.26A common in vivo formulation.[1]
5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂ONot specifiedNot specifiedAn alternative in vivo formulation.[2]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound. Specific cell types and assay conditions may require optimization.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Cell Culture:

    • Culture your cells of interest (e.g., HEK293, SH-SY5Y) under standard conditions until they reach the desired confluency.

  • Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration (e.g., 0.1, 0.3, 1.0 µM) in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for the desired treatment duration (e.g., 90 minutes to 24 hours).

  • Downstream Analysis:

    • After incubation, harvest the cells for downstream analysis, such as Western blotting to assess LRRK2 phosphorylation, or other assays to measure autophagy or apoptosis.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO dilute_drug Dilute this compound in Culture Medium prep_stock->dilute_drug culture_cells Culture Cells to Desired Confluency treat_cells Incubate Cells with Drug culture_cells->treat_cells dilute_drug->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells downstream_assay Perform Downstream Assays (e.g., Western Blot) harvest_cells->downstream_assay

A typical workflow for in vitro experiments with this compound.

Signaling Pathway

This compound Inhibition of the LRRK2 Signaling Pathway

This compound inhibits the kinase activity of LRRK2, a multi-domain protein implicated in various cellular processes.[9] Pathogenic mutations in LRRK2 can lead to increased kinase activity, which is associated with cellular dysfunction.[10] By blocking LRRK2's kinase function, this compound prevents the phosphorylation of downstream substrates and can induce cellular processes like autophagy.[1][11]

G cluster_upstream Upstream Regulation cluster_downstream Downstream Effects gsk This compound lrrk2 LRRK2 Kinase gsk->lrrk2 Inhibits phosphorylation Substrate Phosphorylation (e.g., Rab proteins) lrrk2->phosphorylation Promotes autophagy Autophagy/Mitophagy Induction lrrk2->autophagy Regulates vesicle_trafficking Vesicle Trafficking lrrk2->vesicle_trafficking cytoskeletal_dynamics Cytoskeletal Dynamics lrrk2->cytoskeletal_dynamics phosphorylation->vesicle_trafficking

Inhibition of the LRRK2 signaling pathway by this compound.

References

Technical Support Center: Optimizing GSK2578215A Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, GSK2578215A. The information is designed to help optimize experimental conditions, particularly concerning cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Its primary mechanism of action is the inhibition of the kinase activity of both wild-type LRRK2 and its pathogenic mutants, such as G2019S.[1][2][3] By binding to the kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1][3] This inhibition has been shown to modulate various cellular processes, including autophagy and mitochondrial dynamics.[4][5]

Q2: What is the recommended starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is cell-type and context-dependent. Based on published studies, a starting range of 1 nM to 1 µM is recommended for most in vitro cell culture experiments.[1][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How does this compound affect cell viability?

The effect of this compound on cell viability can be complex. Some studies report that it can induce protective autophagy, a cellular process for degrading and recycling damaged components, which can help maintain cell survival.[4][8] However, at higher concentrations or in certain cell types, it has been observed to induce oxidative stress and apoptosis (programmed cell death).[6] Therefore, careful optimization of the concentration is critical to distinguish between on-target LRRK2 inhibition and potential off-target or toxic effects.

Q4: In which cell lines has this compound been tested?

This compound has been utilized in a variety of cell lines, including:

  • HEK293 cells: Stably expressing wild-type or mutant LRRK2.[1]

  • SH-SY5Y cells: A human neuroblastoma cell line commonly used in Parkinson's disease research.[4][5]

  • Swiss 3T3 cells: A mouse embryonic fibroblast cell line.[5]

  • Human lymphoblastoid cells: Derived from control subjects and Parkinson's disease patients.[1]

  • OVCAR8 cells: A human ovarian cancer cell line.[6]

  • PC12 cells: A rat pheochromocytoma cell line.[9]

Troubleshooting Guide

Issue 1: Significant decrease in cell viability observed after treatment with this compound.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects or cellular toxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify a concentration that effectively inhibits LRRK2 activity without significantly impacting cell viability.

    • Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to achieve the desired effect while minimizing toxicity.

    • Assess markers of apoptosis and oxidative stress: Use assays such as Annexin V/Propidium Iodide staining or measurement of reactive oxygen species (ROS) to determine if the observed cell death is due to apoptosis or oxidative stress.[6]

    • Confirm LRRK2 expression: Ensure that your cell line expresses LRRK2. The effects of this compound will be most relevant in cells with endogenous or overexpressed LRRK2.

Issue 2: No observable effect on the target pathway after this compound treatment.

  • Possible Cause: The concentration of this compound may be too low, or the inhibitor may not be active.

  • Troubleshooting Steps:

    • Increase the concentration: Gradually increase the concentration of this compound.

    • Verify inhibitor activity: A common method to confirm the activity of this compound is to measure the phosphorylation of LRRK2 at Ser910 and Ser935 by Western blot. A decrease in phosphorylation at these sites indicates successful inhibition.[1]

    • Check compound stability and storage: Ensure the compound has been stored correctly (typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO) to maintain its activity.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterLRRK2 VariantValueCell Line/SystemReference
IC₅₀ Wild-Type~10.9 nMBiochemical Assay[3][5]
IC₅₀ G2019S Mutant~8.9 nMBiochemical Assay[3][5]
Effective Concentration Wild-Type & G2019S0.3 - 1.0 µMHEK293 cells[1][2][3]
Effective Concentration Endogenous LRRK21 nMSH-SY5Y cells[6][7]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the optimal concentration of this compound that minimizes cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the concentration that results in a minimal decrease in viability while still being effective for your primary endpoint.

Visualizations

Below are diagrams illustrating the LRRK2 signaling pathway and a general workflow for optimizing this compound concentration.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Cellular Processes LRRK2_dimer LRRK2 Dimerization & Activation LRRK2 LRRK2 Kinase LRRK2_dimer->LRRK2 activates GTP_binding GTP Binding GTP_binding->LRRK2_dimer promotes Autophagy Autophagy LRRK2->Autophagy regulates Mitochondrial_Dynamics Mitochondrial Dynamics LRRK2->Mitochondrial_Dynamics regulates Vesicle_Trafficking Vesicle Trafficking LRRK2->Vesicle_Trafficking regulates MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway interacts with This compound This compound This compound->LRRK2 inhibits Cell_Viability Cell Viability Autophagy->Cell_Viability influences Mitochondrial_Dynamics->Cell_Viability influences Vesicle_Trafficking->Cell_Viability influences MAPK_Pathway->Cell_Viability influences

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Optimization_Workflow Start Start: Define Experimental Goals Dose_Response Perform Dose-Response (e.g., 0.1 nM - 10 µM) Start->Dose_Response Assess_Viability Assess Cell Viability (e.g., MTT, Trypan Blue) Dose_Response->Assess_Viability Assess_Target Assess Target Inhibition (e.g., pLRRK2 Western Blot) Dose_Response->Assess_Target Analyze Analyze Data: Identify Optimal Concentration Assess_Viability->Analyze Assess_Target->Analyze Proceed Proceed with Optimized Concentration for Primary Experiments Analyze->Proceed Optimal window found Troubleshoot Troubleshoot: Adjust Concentration/Time Analyze->Troubleshoot Toxicity or no effect Troubleshoot->Dose_Response

Caption: Workflow for Optimizing this compound Concentration.

References

GSK2578215A stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK2578215A. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.

This compound Powder Stability
Storage TemperatureDuration
-20°C3 years
4°C2 years
This compound in Solvent Stability
Storage TemperatureDuration
-80°C1 to 2 years
-20°C1 month to 1 year

Note: Stability in solvent can vary between suppliers. Always refer to the product-specific datasheet.

Solubility Data

SolventConcentrationNotes
DMSO≥ 19.95 mg/mL (≥ 50 mM)[1]May require ultrasonication to fully dissolve.[1] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2]
Ethanol≥ 2.68 mg/mLMay require gentle warming and sonication.[2]
WaterInsoluble

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in stock solution upon storage - Improper storage temperature.- Solvent has absorbed moisture (especially DMSO).- Solution is supersaturated.- Store aliquots at -80°C to minimize freeze-thaw cycles.[2]- Use fresh, anhydrous DMSO for preparing stock solutions.[2]- Briefly warm the solution to 37°C and sonicate to redissolve the compound.[1]
Inconsistent experimental results - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the stock solution.- Ensure the compound and its solutions are stored at the recommended temperatures and for the appropriate duration.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2]- Recalibrate pipettes and ensure the compound was fully dissolved when preparing the stock solution.
Difficulty dissolving the compound - Insufficient solvent volume.- Inappropriate solvent.- Compound has formed aggregates.- Ensure you are using a sufficient volume of solvent to achieve the desired concentration.- Use DMSO for the highest solubility.[1][2]- Use ultrasonication or gentle warming to aid dissolution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of 50 mg/mL and higher, although ultrasonication may be required.[1]

Q2: How should I store the stock solution?

A2: It is recommended to aliquot the stock solution into single-use vials and store them at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] This will help to avoid repeated freeze-thaw cycles which can lead to compound degradation.[2]

Q3: Can I store the this compound powder at room temperature?

A3: While some suppliers may ship the powder at room temperature, for long-term stability, it is recommended to store the powder at -20°C.[1]

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness or precipitation can occur if the compound is not fully dissolved or has come out of solution. You can try gently warming the vial to 37°C and using an ultrasonic bath to help redissolve the compound.[1] Also, ensure you are using fresh, anhydrous DMSO, as absorbed water can reduce solubility.[2]

Q5: For in vivo studies, how should I prepare the formulation?

A5: A common method for preparing an in vivo formulation is to first dissolve this compound in DMSO and then dilute it with a vehicle such as corn oil. A typical preparation involves a 10% DMSO and 90% corn oil mixture.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder (Molecular Weight: 399.42 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If necessary, place the vial in an ultrasonic bath for several minutes to ensure the compound is completely dissolved.

  • Aliquot the stock solution into single-use vials.

  • Store the aliquots at -80°C.

Preparation of an In Vivo Formulation (10% DMSO in Corn Oil)
  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • In a separate sterile tube, add the required volume of corn oil.

  • Add the appropriate volume of the this compound DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO content. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension.

  • This formulation should be prepared fresh before each use.

Visualized Workflows and Pathways

G cluster_0 Stock Solution Preparation Workflow weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Ultrasonicate (if needed) vortex->sonicate aliquot Aliquot into Vials sonicate->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

LRRK2_Pathway cluster_pathway LRRK2 Signaling Pathway LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active Kinase) LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation This compound This compound This compound->LRRK2_active Inhibition pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy/Mitophagy pRab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics Neuronal_Survival Neuronal Survival/Death Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Cytoskeletal_Dynamics->Neuronal_Survival

Caption: LRRK2 signaling pathway and inhibition by this compound.

References

Potential off-target effects of GSK2578215A at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK2578215A, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target kinases for this compound at high concentrations?

A1: this compound is a highly selective LRRK2 inhibitor. However, kinase profiling studies have identified a small number of off-target kinases that are inhibited at higher concentrations. At a concentration of 10 μM, smooth muscle myosin light-chain kinase (smMLCK) showed greater than 50% inhibition in a panel of 131 kinases.[1][2] In a broader screen of 460 kinases, the primary off-target kinases identified were smMLCK, Anaplastic Lymphoma Kinase (ALK), and FMS-like tyrosine kinase 3 (FLT3).[2][3]

Q2: At what concentration does this compound typically inhibit LRRK2 activity in cellular assays?

A2: In cellular assays, this compound substantially inhibits the phosphorylation of LRRK2 substrates, such as Ser910 and Ser935, at concentrations between 0.3 and 1.0 μM in HEK293 cells.[1][3][4]

Q3: Are there any observed off-target effects of this compound on dopaminergic neurotransmission at high concentrations?

A3: Studies on dopaminergic neurotransmission have shown that this compound is highly selective and does not exhibit the off-target effects on dopamine release that are seen with other LRRK2 inhibitors, such as LRRK2-IN-1, even at concentrations up to 3 μM.[5]

Q4: Can this compound induce cellular effects that are not directly related to its primary LRRK2 inhibition?

A4: Yes, at concentrations effective for LRRK2 inhibition, this compound has been observed to induce mitochondrial fragmentation and protective autophagy in SH-SY5Y cells.[6][7] This is thought to be linked to an increase in mitochondrial-derived reactive oxygen species (ROS), which can act as signaling molecules.[6]

Q5: What is the biochemical IC50 of this compound for LRRK2?

A5: The biochemical IC50 of this compound is approximately 10 nM for both wild-type LRRK2 and the G2019S mutant.[1][4][8]

Troubleshooting Guides

Issue 1: Observing unexpected cellular phenotypes not readily explained by LRRK2 inhibition.
  • Possible Cause: You may be observing effects related to the induction of mitochondrial stress and autophagy. This compound has been shown to cause mitochondrial fragmentation and trigger a protective autophagic response in certain cell lines.[6][7] This is associated with an increase in reactive oxygen species (ROS).[6]

  • Troubleshooting Steps:

    • Assess Mitochondrial Morphology: Use mitochondrial staining (e.g., MitoTracker Red CMXRos) and fluorescence microscopy to examine mitochondrial morphology in your cells following treatment with this compound. Compare with vehicle-treated controls.

    • Measure ROS Levels: Employ a fluorescent probe (e.g., DCFDA or MitoSOX) to quantify intracellular or mitochondrial ROS levels. An increase in ROS could indicate an off-target effect on mitochondrial function.

    • Monitor Autophagy Markers: Perform western blotting for key autophagy markers such as LC3-II and p62 to determine if the autophagic flux is altered in your experimental system.

    • Include Scavengers: To confirm the role of ROS in the observed phenotype, co-treat cells with this compound and a ROS scavenger (e.g., N-acetylcysteine or MitoQ) and assess if the phenotype is rescued.

Issue 2: Discrepancy between biochemical potency and cellular effective concentration.
  • Possible Cause: While the biochemical IC50 of this compound is in the low nanomolar range (~10 nM), higher concentrations (0.3-1.0 µM) are required to observe significant inhibition of LRRK2 substrate phosphorylation in cells.[1][3][4] This difference is common for kinase inhibitors and is influenced by factors such as cell permeability, intracellular ATP concentrations, and protein binding.

  • Troubleshooting Steps:

    • Titrate the Compound: Perform a dose-response experiment in your specific cell type to determine the optimal concentration for LRRK2 inhibition.

    • Use a Positive Control: Include a well-characterized LRRK2 inhibitor as a positive control to ensure your assay is performing as expected.

    • Assess Target Engagement: Whenever possible, directly measure the phosphorylation status of LRRK2 substrates (e.g., pSer935-LRRK2) to confirm target engagement at the cellular level.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase PanelNumber of Kinases ScreenedConcentration of this compoundOff-Target Kinases with >50% InhibitionReference
Dundee Kinase Panel13110 µMsmMLCK[1][2]
KINOMEscan32910 µMALK, FLT3(D835Y)[2][3]
Total Screened 460

Table 2: Cellular Activity of this compound

Cell LineAssayEffective ConcentrationObserved EffectReference
HEK293Inhibition of Ser910/Ser935 phosphorylation0.3 - 1.0 µMSignificant dephosphorylation[1][3][4]
SH-SY5YMitochondrial Morphology1 nMMitochondrial fragmentation[7]
SH-SY5YAutophagy Induction1 nMIncreased autophagic flux[6][7]

Experimental Protocols

Kinase Selectivity Profiling (Dundee Profiling)

This method involves a radioactivity-based enzymatic assay to determine the inhibitory activity of a compound against a panel of kinases.

  • Assay Principle: The assay measures the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a generic or specific kinase substrate.

  • Reaction Mixture: A typical reaction mixture includes the kinase, a suitable substrate (e.g., myelin basic protein), [γ-³²P]ATP, and the test compound (this compound) at the desired concentration (e.g., 10 µM).

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

  • Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.

  • Washing: The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control.

Cellular LRRK2 Substrate Phosphorylation Assay

This western blot-based assay is used to assess the inhibition of LRRK2 kinase activity in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 stably overexpressing LRRK2) and allow them to adhere. Treat the cells with a dose range of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated LRRK2 substrates (e.g., anti-pSer935-LRRK2) and total LRRK2.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Mandatory Visualizations

GSK2578215A_Signaling_Pathway cluster_0 High Concentration this compound cluster_1 Primary Target cluster_2 Potential Off-Target Effects GSK This compound (High Concentration) LRRK2 LRRK2 Kinase GSK->LRRK2 Inhibition OffTarget Off-Target Kinases (smMLCK, ALK, FLT3) GSK->OffTarget Inhibition Mito Mitochondrial Function GSK->Mito Impacts pLRRK2 pLRRK2 Substrates (e.g., pSer935) LRRK2->pLRRK2 Phosphorylation ROS Increased ROS Mito->ROS Autophagy Protective Autophagy ROS->Autophagy Induces

Caption: Potential on- and off-target effects of high-concentration this compound.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Troubleshooting Cellular Phenotypes cluster_2 Confirmation of Target Engagement start Treat Cells with This compound phenotype Observe Unexpected Cellular Phenotype start->phenotype target_engagement Assess LRRK2 Substrate Phosphorylation start->target_engagement assess_mito Assess Mitochondrial Morphology phenotype->assess_mito Is it mitochondrial? measure_ros Measure ROS Levels phenotype->measure_ros Is it ROS-mediated? monitor_autophagy Monitor Autophagy Markers phenotype->monitor_autophagy Is autophagy induced?

Caption: Troubleshooting workflow for unexpected cellular effects of this compound.

References

Interpreting unexpected results in GSK2578215A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2578215A in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] LRRK2 is a crucial therapeutic target in some forms of Parkinson's disease.[1][2] The primary mechanism of action of this compound is the inhibition of the kinase activity of both wild-type LRRK2 and its pathogenic mutants, such as G2019S.[1][2]

Q2: What are the typical effective concentrations of this compound in cell-based assays?

This compound typically shows inhibition of LRRK2-mediated phosphorylation of its substrates (e.g., Ser910 and Ser935) in a dose-dependent manner in various cell lines.[1][3] Significant inhibition is generally observed in the range of 0.3–1.0 μM in cells.[1][2] For example, in HEK293 cells stably expressing LRRK2, substantial dephosphorylation of Ser910 and Ser935 was seen at these concentrations.[1] Similar dose-dependent effects have been observed for endogenous LRRK2 in mouse Swiss 3T3 cells.[1]

Troubleshooting Guide

Issue 1: No or low inhibition of LRRK2 phosphorylation in the brain in in vivo studies.

Possible Cause: While this compound can achieve good exposure in the mouse brain, it has been reported to fail to induce significant inhibition of Ser910 or Ser935 phosphorylation of LRRK2 in this tissue.[1][2] The exact reason for this is not fully understood but could be due to pharmacokinetic limitations or the presence of other kinases in the brain that phosphorylate these sites.[1]

Suggested Solution:

  • Alternative Inhibitors: For brain-specific LRRK2 inhibition, consider using other LRRK2 inhibitors that have been demonstrated to be brain-penetrant and effective.

  • Peripheral Tissue Confirmation: Confirm the activity of your this compound batch in peripheral tissues like the spleen and kidney, where it has been shown to be effective.[1][2]

  • Direct Brain Delivery: For experimental models, direct administration methods like intracerebroventricular (ICV) injection could be explored to bypass the blood-brain barrier issue, although this is a more invasive procedure.

Issue 2: Unexpected effects on mitochondrial morphology and autophagy.

Possible Cause: this compound has been shown to induce mitochondrial fragmentation and protective autophagy in cell lines like SH-SY5Y.[4][5] These effects are thought to be linked to LRRK2's role in mitochondrial dynamics and autophagy pathways.[4][5][6] This may be an on-target effect of LRRK2 inhibition rather than an off-target effect.

Suggested Solutions:

  • Control Experiments: To confirm that the observed effects are due to LRRK2 inhibition, include control experiments with other structurally distinct LRRK2 inhibitors (e.g., LRRK2-IN-1) or use siRNA to knock down LRRK2 expression.[5]

  • Autophagy Flux Analysis: To determine if the accumulation of autophagosomes is due to increased synthesis or a blockage in fusion with lysosomes, perform an autophagy flux assay, for example, by using lysosomal inhibitors like chloroquine.[5]

  • Mitochondrial ROS Measurement: Investigate the role of mitochondrial reactive oxygen species (ROS) as potential second messengers in this pathway by using mitochondrial-targeted antioxidants like MitoQ.[4]

Issue 3: Variability in inhibitor potency against different LRRK2 mutants.

Possible Cause: The potency of this compound can vary against different LRRK2 mutants. While it is potent against the wild-type and the common G2019S mutant, its potency is reduced against the A2016T mutant.[1] This is due to the mutation affecting the inhibitor's binding to the kinase domain.

Suggested Solutions:

  • Consult IC50 Data: Refer to the specific IC50 values for the LRRK2 mutant you are studying.

  • Structural Modeling: If available, use structural models of the LRRK2 mutant to understand how the mutation might alter the ATP-binding pocket and affect inhibitor binding.

  • Alternative Inhibitors: For mutants that are less sensitive to this compound, consider using other LRRK2 inhibitors that have been shown to be effective against that specific mutant.

Quantitative Data Summary

Table 1: Biochemical Potency of this compound against LRRK2 Variants

LRRK2 VariantIC50 (nM)
Wild-type10.9[1]
G2019S8.9[1][3]
A2016T81.1[7]
G2019S + A2016T61.3[7]

Key Experimental Protocols

Protocol 1: Western Blot for LRRK2 Phosphorylation in Cell Culture

  • Cell Treatment: Plate cells (e.g., HEK293, SH-SY5Y) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-LRRK2 (e.g., pSer910, pSer935) and total LRRK2. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-LRRK2 signal to the total LRRK2 signal.

Signaling Pathways and Workflows

LRRK2_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2 LRRK2 Kinase pLRRK2 Phosphorylated LRRK2 (pSer910/pSer935) LRRK2->pLRRK2 Kinase Activity Mitochondrial_Dynamics Mitochondrial Dynamics pLRRK2->Mitochondrial_Dynamics Regulates Autophagy Autophagy pLRRK2->Autophagy Regulates This compound This compound This compound->LRRK2 Inhibits

Caption: LRRK2 Inhibition Pathway by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Review_Literature Consult Literature for Known Off-Target or Unexpected On-Target Effects Start->Review_Literature Control_Experiments Perform Control Experiments (e.g., other inhibitors, siRNA) Check_Concentration->Control_Experiments Review_Literature->Control_Experiments Data_Interpretation Re-interpret Data in Light of New Information Control_Experiments->Data_Interpretation Modify_Protocol Modify Experimental Protocol Data_Interpretation->Modify_Protocol If necessary Conclusion Draw Conclusion Data_Interpretation->Conclusion If conclusive Modify_Protocol->Control_Experiments

Caption: Troubleshooting Workflow for Unexpected Results.

References

Technical Support Center: GSK2578215A Cytotoxicity Assessment in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the cytotoxicity of GSK2578215A in neuronal cultures. It includes frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and summarized quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] LRRK2 is a complex, multi-domain protein that has been implicated in various cellular processes, and mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease. By inhibiting the kinase activity of LRRK2, this compound is used as a tool to investigate the physiological and pathological roles of LRRK2.

Q2: What are the known cytotoxic effects of this compound in neuronal cells?

A2: Studies in the human neuroblastoma cell line SH-SY5Y have shown that this compound can induce cytotoxicity.[2][3] The observed effects include the induction of apoptosis (programmed cell death), characterized by chromatin condensation and DNA fragmentation.[2][3][4] Additionally, this compound has been shown to cause mitochondrial fragmentation and induce oxidative stress.[2][5]

Q3: Does this compound have other potential mechanisms of action that could contribute to cytotoxicity?

A3: While the primary target of this compound is LRRK2, it is important to consider potential off-target effects or involvement in other signaling pathways. For instance, Receptor-Interacting Protein Kinase 1 (RIPK1) is another kinase involved in regulating inflammation and cell death pathways, including apoptosis and necroptosis, in neurons.[6][7][8][9][10][11] While direct inhibition of RIPK1 by this compound is not firmly established, it is a pathway to consider when observing unexpected cytotoxic effects.

Q4: What is the role of autophagy in this compound-induced cytotoxicity?

A4: Research suggests that autophagy may play a protective role in response to this compound treatment. One study indicated that while this compound induces cytotoxicity, the inhibition of autophagy actually enhances cell death.[2][12] This suggests that the induction of autophagy may be a compensatory mechanism to remove damaged organelles, such as fragmented mitochondria (a process known as mitophagy), and mitigate the toxic effects of the compound.[2][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental assessment of this compound cytotoxicity in neuronal cultures.

Problem Potential Cause Recommended Solution
High background in MTT/MTS assay Phenol red in the culture medium can interfere with colorimetric readings. Serum components can also affect the reduction of the tetrazolium salt.Use phenol red-free medium for the assay. Perform the final incubation step in serum-free medium.
Bacterial or yeast contamination of cultures.Regularly check cultures for contamination. Use appropriate aseptic techniques.
Low signal or no color change in MTT assay with primary neurons Primary neurons may have a lower metabolic rate compared to rapidly dividing cell lines. The MTT reagent itself can be toxic to some primary neurons.Increase the incubation time with the MTT reagent. Optimize cell seeding density to ensure a sufficient number of viable cells. Consider using a less toxic viability assay such as the LDH release assay or live/dead staining.
High LDH release in control (untreated) neuronal cultures Excessive handling or harsh pipetting during medium changes can cause membrane damage and LDH release.Handle cell cultures gently. Avoid forceful pipetting directly onto the cell monolayer.
Presence of LDH in serum supplements.Use a low-serum or serum-free medium for the LDH release measurement period. Include a "medium only" background control.
False positives in TUNEL assay DNA strand breaks can occur during cellular processes other than apoptosis, such as DNA repair or necrosis. Over-fixation or harsh permeabilization can artificially create DNA breaks.Co-stain with a nuclear dye (e.g., DAPI or Hoechst) to assess nuclear morphology (condensation, fragmentation) characteristic of apoptosis. Optimize fixation and permeabilization steps.
Variable fluorescence in mitochondrial membrane potential assays (e.g., TMRE, JC-1) The dyes are sensitive to plasma membrane potential in addition to mitochondrial membrane potential. Uneven dye loading or efflux by multidrug resistance transporters.Use the lowest possible dye concentration that gives a detectable signal. Include a control with a mitochondrial uncoupler (e.g., FCCP) to confirm that the signal is sensitive to mitochondrial depolarization.
Phototoxicity and photobleaching from excessive light exposure during imaging.Minimize light exposure. Use an anti-fade mounting medium if performing fixed-cell imaging.
Inconsistent results in oxidative stress assays (e.g., DCFH-DA) The probe can be oxidized by factors other than the specific reactive oxygen species (ROS) of interest. Autoxidation of the probe can lead to high background.Include appropriate positive and negative controls (e.g., H₂O₂ as a positive control, and an antioxidant like N-acetylcysteine as a negative control). Protect the probe from light and prepare fresh solutions for each experiment.

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxic effects of this compound from studies in SH-SY5Y human neuroblastoma cells.

Table 1: Effect of this compound on Mitochondrial Morphology

TreatmentConcentrationDuration% of Cells with Fragmented Mitochondria
Control-12 h~15%
This compound1 nM6 h~40%
This compound1 nM12 h~65%

Data adapted from Saez-Atienzar et al., Cell Death & Disease, 2014.[2][5]

Table 2: Induction of Apoptotic Cell Death by this compound

TreatmentConcentrationDuration% of Cells with Apoptotic Morphology
Control-24 h~5%
This compound1 nM24 h~25%

Data adapted from Saez-Atienzar et al., Cell Death & Disease, 2014.[3][4]

Table 3: Enhancement of this compound-induced Cell Death by Autophagy Inhibition

TreatmentConcentrationDuration% Cell Death
This compound1 nM12 h~18%
This compound + 3-MA (Autophagy Inhibitor)1 nM + 5 mM12 h~35%
This compound + CQ (Autophagy Inhibitor)1 nM + 50 µM12 h~31%

Data adapted from Saez-Atienzar et al., Cell Death & Disease, 2014.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (phenol red-free recommended)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Culture neuronal cells in a 96-well plate to the desired density and allow them to adhere and differentiate.

  • Treat the cells with various concentrations of this compound and appropriate vehicle controls for the desired duration.

  • Following treatment, carefully remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Neuronal cell cultures in a 96-well plate

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (usually included in the kit) for maximum LDH release control

  • Microplate reader

Procedure:

  • Culture and treat neuronal cells with this compound as described for the MTT assay. Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (untreated cells to be lysed), and "medium background" controls.

  • At the end of the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • To the "maximum LDH release" wells, add 10 µL of lysis buffer and incubate for the time recommended by the kit manufacturer. Then, collect 50 µL of the supernatant.

  • Prepare the LDH reaction mixture according to the kit protocol.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This method detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Neuronal cells cultured on coverslips or in chamber slides

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Commercially available TUNEL assay kit (with TdT enzyme and labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Culture and treat neuronal cells on coverslips or in chamber slides.

  • After treatment, wash the cells gently with PBS.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization solution for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with the TdT enzyme and labeled dUTPs in a reaction buffer for 1 hour at 37°C in a humidified chamber, protected from light.

  • Wash the cells three times with PBS to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst solution for 5-10 minutes.

  • Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used, and their nuclei will often appear condensed or fragmented when viewed with the nuclear counterstain.

  • Quantify apoptosis by counting the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst positive).

Visualizations

Signaling Pathways

LRRK2_Mediated_Neuronal_Cytotoxicity This compound This compound LRRK2 LRRK2 Kinase Activity This compound->LRRK2 Inhibits Mitochondrial_Dynamics Mitochondrial Dynamics LRRK2->Mitochondrial_Dynamics Regulates Drp1 Drp-1 Activation Mitochondrial_Dynamics->Drp1 Mitochondrial_Fragmentation Mitochondrial Fragmentation Drp1->Mitochondrial_Fragmentation MMP_Loss ↓ Mitochondrial Membrane Potential Mitochondrial_Fragmentation->MMP_Loss Oxidative_Stress Oxidative Stress (ROS ↑) Mitochondrial_Fragmentation->Oxidative_Stress Autophagy Autophagy (Protective) Mitochondrial_Fragmentation->Autophagy Induces Apoptosis Apoptosis MMP_Loss->Apoptosis Oxidative_Stress->Apoptosis Cell_Death Neuronal Cell Death Autophagy->Cell_Death Inhibits Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation DNA_Fragmentation->Cell_Death RIPK1_Mediated_Neuronal_Cell_Death Cellular_Stress Cellular Stress (e.g., TNFα) RIPK1 RIPK1 Kinase Activity Cellular_Stress->RIPK1 Activates Apoptosis_Complex Complex IIa (RIPK1, FADD, Caspase-8) RIPK1->Apoptosis_Complex Necroptosis_Complex Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1->Necroptosis_Complex RIPK1_Inhibitor RIPK1 Inhibitor (e.g., Necrostatin-1) RIPK1_Inhibitor->RIPK1 Inhibits Caspase8_Activation Caspase-8 Activation Apoptosis_Complex->Caspase8_Activation MLKL_Phosphorylation MLKL Phosphorylation & Oligomerization Necroptosis_Complex->MLKL_Phosphorylation Apoptosis Apoptosis Caspase8_Activation->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Membrane_Disruption Plasma Membrane Disruption MLKL_Phosphorylation->Membrane_Disruption Necroptosis Necroptosis Necroptosis->Cell_Death Membrane_Disruption->Necroptosis Cytotoxicity_Assessment_Workflow Start Start: Neuronal Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability_Assay Cell Viability Assays (MTT, LDH) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase Activity) Treatment->Apoptosis_Assay Mitochondrial_Assay Mitochondrial Health (MMP, Morphology) Treatment->Mitochondrial_Assay Oxidative_Stress_Assay Oxidative Stress (ROS Measurement) Treatment->Oxidative_Stress_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mitochondrial_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Technical Support Center: GSK2578215A and pLRRK2 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LRRK2 inhibitor, GSK2578215A, in phosphorylated LRRK2 (pLRRK2) western blotting experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the detection of pLRRK2 by western blot following treatment with this compound.

Q1: I am not seeing a decrease in my pLRRK2 signal after treating with this compound.

A1: There are several potential reasons for this observation. Please consider the following troubleshooting steps:

  • Inhibitor Concentration and Incubation Time:

    • Verify Concentration: Ensure the final concentration of this compound is appropriate for your cell type. For many cell lines, a concentration range of 0.3–1.0 μM is effective at inhibiting Ser910 and Ser935 phosphorylation.[1]

    • Optimize Incubation Time: A 90-minute incubation is a good starting point.[1] However, the optimal time may vary depending on the cell line and experimental conditions. Consider a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation period.

  • Cellular Health and LRRK2 Expression:

    • Cell Viability: Ensure that the cells were healthy and not overly confluent at the time of treatment, as this can affect inhibitor uptake and cellular signaling.

    • LRRK2 Expression Levels: Confirm that your cell line expresses sufficient levels of LRRK2 for detection. You may need to use a positive control lysate from cells known to express high levels of LRRK2 or from cells overexpressing LRRK2.

  • Antibody Performance:

    • Phospho-Specificity: Confirm that your primary antibody is specific for the phosphorylated form of LRRK2 you are investigating (e.g., pSer935, pSer1292).

    • Antibody Validation: Use a positive control, such as a lysate from cells with known high LRRK2 kinase activity (e.g., cells expressing the G2019S LRRK2 mutant), and a negative control, such as a lysate from LRRK2 knockout cells, to validate your antibody.

Q2: I am observing high background on my pLRRK2 western blot.

A2: High background can obscure your target band and make data interpretation difficult. Here are some common causes and solutions:

  • Blocking:

    • Choice of Blocking Agent: For phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking. Milk contains phosphoproteins, such as casein, which can lead to high background. A 3-5% BSA solution in TBST is a good starting point.

    • Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C.

  • Antibody Concentrations:

    • Primary Antibody: Titrate your primary antibody to determine the optimal concentration that provides a strong signal with minimal background.

    • Secondary Antibody: Similarly, optimize the concentration of your secondary antibody.

  • Washing Steps:

    • Insufficient Washing: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations to remove non-specific binding. Use a buffer containing a detergent like Tween-20 (e.g., TBST).

Q3: The signal for total LRRK2 is weak or absent.

A3: A weak or absent total LRRK2 signal can be due to several factors:

  • Protein Extraction:

    • Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Sample Preparation: LRRK2 is a large protein (approximately 286 kDa), so ensure complete cell lysis and protein solubilization. Sonication or the use of stronger lysis buffers may be necessary.

  • Electrophoresis and Transfer:

    • Gel Percentage: Use a low-percentage acrylamide gel (e.g., 6-8%) to ensure proper separation of high molecular weight proteins like LRRK2.

    • Transfer Conditions: Optimize the transfer time and voltage to ensure efficient transfer of a large protein like LRRK2 to the membrane. A wet transfer system is often recommended for large proteins, and transfer can be performed overnight at a low voltage in the cold.

  • Antibody:

    • Antibody Quality: Verify the quality and specificity of your total LRRK2 antibody. Check the manufacturer's datasheet for recommended applications and dilutions.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on different forms of LRRK2.

TargetIC50 (nM)Notes
Wild-type LRRK210.9Biochemical assay.[1][2]
LRRK2 [G2019S]8.9Biochemical assay.[1][2]
LRRK2 [A2016T]81.1Biochemical assay.[2]
LRRK2 [G2019S + A2016T]61.3Biochemical assay.[2]

Experimental Protocols

pLRRK2 Western Blot Protocol with this compound Treatment

This protocol provides a general workflow for treating cells with this compound and subsequently performing a western blot to detect pLRRK2.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 0.3-1.0 µM). As a vehicle control, prepare a corresponding dilution of DMSO.

  • Incubate the cells with the this compound or vehicle control for the desired amount of time (e.g., 90 minutes) at 37°C in a CO2 incubator.

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a low-percentage SDS-polyacrylamide gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pLRRK2 (e.g., anti-pSer935 LRRK2) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein (e.g., β-actin, GAPDH).

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Stress Cellular Stress Stress->Receptor LRRK2_Inactive LRRK2 (Inactive) Receptor->LRRK2_Inactive Activation Signals LRRK2_Active pLRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2_Active->Autophagy Neurite_Outgrowth Neurite Outgrowth LRRK2_Active->Neurite_Outgrowth Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking This compound This compound This compound->LRRK2_Active Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Western_Blot_Troubleshooting cluster_start cluster_problem Problem Identification cluster_no_signal No/Weak Signal cluster_high_background High Background cluster_end Start Start: pLRRK2 Western Blot Problem Problem with pLRRK2 Signal? Start->Problem Check_Inhibitor Verify this compound Concentration & Incubation Problem->Check_Inhibitor No/Weak Signal Check_Blocking Use BSA for Blocking Problem->Check_Blocking High Background Success Successful Blot Problem->Success Clear Signal Check_Lysis Optimize Lysis Buffer (add inhibitors) Check_Inhibitor->Check_Lysis Check_Transfer Optimize Gel % & Transfer (for large protein) Check_Lysis->Check_Transfer Check_Antibody Validate pLRRK2 Antibody Check_Transfer->Check_Antibody Check_Antibody->Success Check_Ab_Conc Titrate Primary & Secondary Antibodies Check_Blocking->Check_Ab_Conc Check_Washing Increase Wash Steps Check_Ab_Conc->Check_Washing Check_Washing->Success

Caption: Troubleshooting workflow for pLRRK2 western blotting with this compound.

References

How to control for GSK2578215A off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2578215A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective LRRK2 kinase inhibitor, while controlling for its known off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It exhibits high potency with biochemical IC50 values of approximately 10.9 nM and 8.9 nM against wild-type LRRK2 and the pathogenic G2019S mutant, respectively[1][2][3][4][5][6].

Q2: What are the known primary off-target kinases for this compound?

A2: Kinase profiling studies have identified smooth muscle Myosin Light Chain Kinase (smMLCK), Anaplastic Lymphoma Kinase (ALK), and FMS-like Tyrosine Kinase 3 (FLT3) as the main off-target kinases for this compound[1][5][7].

Q3: How can I be sure the observed phenotype in my cellular experiments is due to LRRK2 inhibition and not an off-target effect?

A3: This is a critical question in kinase inhibitor research. A multi-faceted approach is recommended, including:

  • Dose-response analysis: Correlate the concentration of this compound required to observe your phenotype with its known cellular IC50 for LRRK2 inhibition (typically in the 0.3–1.0 µM range for inhibition of Ser910/Ser935 phosphorylation)[1][4].

  • Use of structurally unrelated LRRK2 inhibitors: Confirm your phenotype with other potent and selective LRRK2 inhibitors that have different off-target profiles.

  • Genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LRRK2 expression. If this compound still elicits the phenotype in the absence of LRRK2, it is likely an off-target effect.

Q4: this compound shows poor brain penetration in some studies. How might this affect my in vivo experiments?

A4: While this compound is brain penetrant, it has been observed to not significantly inhibit LRRK2 Ser910 or Ser935 phosphorylation in the brain following intraperitoneal injection in mice, despite achieving exposure[1][4]. This could be due to various factors, including efflux transporter activity or the presence of other kinases in the brain that maintain phosphorylation at these sites. Researchers should carefully consider the route of administration and measure target engagement directly in the brain tissue.

Troubleshooting Guides

Biochemical Assay Troubleshooting
Problem Possible Cause Suggested Solution
High variability in IC50 values Inconsistent ATP concentration in the assay buffer.Ensure the ATP concentration is consistent across all wells and is ideally at or near the Km of LRRK2 for ATP.
Instability of this compound in the assay buffer.Prepare fresh dilutions of the inhibitor for each experiment. Assess the stability of the compound in your specific buffer conditions.
No inhibition observed Inactive enzyme.Verify the activity of your recombinant LRRK2 using a known potent inhibitor as a positive control.
Incorrect assay setup.Double-check all reagent concentrations and incubation times as outlined in the protocol.
Cellular Assay Troubleshooting
Problem Possible Cause Suggested Solution
Weak or no inhibition of LRRK2 phosphorylation (pSer910/pSer935) in cells Poor cell permeability of this compound.Although generally cell-permeable, this can be cell-type dependent. Increase incubation time or inhibitor concentration. Confirm cellular uptake using analytical methods if possible.
High cellular ATP levels competing with the inhibitor.This is an inherent challenge of cellular assays. Ensure you are using a sufficient concentration of this compound to overcome this competition.
Antibody issues in Western blotting.Validate your phospho-specific antibodies using positive and negative controls (e.g., cells treated with a phosphatase inhibitor or LRRK2 knockout cells).
Observed phenotype does not correlate with LRRK2 inhibition Off-target effect.Refer to the "Controlling for Off-Target Effects" workflow. Investigate the potential involvement of smMLCK, ALK, or FLT3 in your observed phenotype.
Indirect effects of LRRK2 inhibition.LRRK2 is involved in multiple cellular processes. The observed phenotype may be a downstream consequence of LRRK2 inhibition. Map the signaling pathway to understand potential indirect effects.

Data Presentation

Table 1: On-Target and Off-Target Activity of this compound

TargetAssay TypeParameterValueReference
LRRK2 (WT) BiochemicalIC5010.9 nM[1]
LRRK2 (G2019S) BiochemicalIC508.9 nM[1][2][6]
smMLCK Biochemical% Inhibition @ 10 µM>50%[1][7]
ALK Binding (KINOMEscan)Ambit Score @ 10 µM<10[1][7]
FLT3 (D835Y) Binding (KINOMEscan)Ambit Score @ 10 µM<10[1][7]

Note: A lower Ambit score in KINOMEscan indicates stronger binding.

Experimental Protocols

Radiometric Kinase Assay for LRRK2

This protocol is for determining the in vitro IC50 of this compound against LRRK2.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • LRRKtide or other suitable peptide substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2, and the peptide substrate.

  • Prepare serial dilutions of this compound in DMSO. Add the inhibitor or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP (final concentration at the Km of LRRK2 for ATP).

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for LRRK2 Phosphorylation

This protocol is for assessing the cellular activity of this compound by measuring the phosphorylation of LRRK2 at Ser910 and Ser935.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 90 minutes).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-LRRK2 signal to total LRRK2 and the loading control.

Mandatory Visualizations

LRRK2_Signaling_Pathway LRRK2 Signaling and this compound Inhibition LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Microtubules Microtubule Dynamics LRRK2->Microtubules Autophagy Autophagy LRRK2->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Cellular_Effects Cellular Effects Microtubules->Cellular_Effects Autophagy->Cellular_Effects Vesicular_Trafficking->Cellular_Effects This compound This compound This compound->LRRK2 inhibits smMLCK smMLCK This compound->smMLCK inhibits (off-target) ALK ALK This compound->ALK inhibits (off-target) FLT3 FLT3 This compound->FLT3 inhibits (off-target) smMLCK->Cellular_Effects ALK->Cellular_Effects FLT3->Cellular_Effects

Caption: LRRK2 signaling pathway and points of inhibition by this compound.

Off_Target_Workflow Experimental Workflow for Off-Target Validation Start Start: Phenotype observed with This compound Biochem_Screen Biochemical Screen (e.g., KINOMEscan) Start->Biochem_Screen Cellular_Validation Cellular Validation Start->Cellular_Validation Identify_Off_Targets Identify Potential Off-Targets (smMLCK, ALK, FLT3) Biochem_Screen->Identify_Off_Targets Biochem_Validation Biochemical Validation (IC50 determination for off-targets) Identify_Off_Targets->Biochem_Validation Hits found Biochem_Validation->Cellular_Validation Dose_Response Dose-Response Curve (Compare phenotype EC50 to LRRK2 IC50) Cellular_Validation->Dose_Response Genetic_Controls Genetic Controls (siRNA/CRISPR of LRRK2) Cellular_Validation->Genetic_Controls Orthogonal_Inhibitor Use Structurally Different LRRK2 Inhibitor Cellular_Validation->Orthogonal_Inhibitor CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Cellular_Validation->CETSA Conclusion Conclusion: On-target vs. Off-target Effect Dose_Response->Conclusion Genetic_Controls->Conclusion Orthogonal_Inhibitor->Conclusion CETSA->Conclusion

Caption: Workflow to distinguish on-target vs. off-target effects.

Troubleshooting_Tree Troubleshooting Decision Tree for Off-Target Effects Start Unexpected Phenotype with this compound Check_Dose Is the effective concentration significantly different from LRRK2 cellular IC50? Start->Check_Dose Off_Target_Hypothesis Hypothesize Off-Target Effect Check_Dose->Off_Target_Hypothesis Yes On_Target_Hypothesis Likely On-Target Effect (direct or indirect) Check_Dose->On_Target_Hypothesis No Use_Genetic_Controls Use Genetic Controls (siRNA/CRISPR for LRRK2) Off_Target_Hypothesis->Use_Genetic_Controls On_Target_Hypothesis->Use_Genetic_Controls Phenotype_Persists Phenotype Persists? Use_Genetic_Controls->Phenotype_Persists Confirmed_Off_Target Confirmed Off-Target Effect Phenotype_Persists->Confirmed_Off_Target Yes Likely_On_Target Likely On-Target Effect Phenotype_Persists->Likely_On_Target No Investigate_Off_Targets Investigate smMLCK, ALK, FLT3 pathways Confirmed_Off_Target->Investigate_Off_Targets Investigate_LRRK2_Pathway Investigate downstream LRRK2 signaling Likely_On_Target->Investigate_LRRK2_Pathway

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Technical Support Center: GSK2578215A In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2578215A in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary in vivo target?

This compound is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] LRRK2 is a key therapeutic target in some forms of Parkinson's disease. In in vivo studies, this compound is used to investigate the physiological and pathological roles of LRRK2 kinase activity.

2. What is the recommended route of administration for in vivo studies?

The most commonly reported route of administration for this compound in mice is intraperitoneal (IP) injection.[1][2]

3. What is a typical dosage for in vivo experiments in mice?

A frequently cited dosage for this compound in mice is 100 mg/kg administered via intraperitoneal injection.[1][2] However, the optimal dose may vary depending on the specific animal model and experimental goals.

4. Is this compound brain penetrant?

Yes, this compound is reported to be brain penetrant and displays good blood-brain barrier (BBB) permeability with a high brain to plasma distribution ratio in mice.[3] However, at a dose of 100 mg/kg via intraperitoneal injection, it has been shown to inhibit LRRK2 phosphorylation in peripheral tissues like the spleen and kidney, but not in the brain.[2]

5. How can I monitor LRRK2 target engagement in vivo after this compound administration?

LRRK2 target engagement can be assessed by measuring the phosphorylation status of LRRK2 and its downstream substrates. Key biomarkers include:

  • pS910-LRRK2 and pS935-LRRK2: Inhibition of phosphorylation at these sites indicates target engagement.[2][4]

  • pS1292-LRRK2: This is an autophosphorylation site, and its reduction also signifies LRRK2 inhibition.[5][6]

  • pT73-Rab10: Rab10 is a substrate of LRRK2, and decreased phosphorylation at Threonine 73 is a reliable marker of LRRK2 kinase inhibition in vivo.[4]

These markers can be measured in peripheral blood mononuclear cells (PBMCs) and tissue lysates using phospho-specific antibodies and techniques like Western blotting or proximity ligation assays.[4][6]

6. What are the potential adverse effects of this compound in vivo?

High doses and chronic treatment with some LRRK2 inhibitors have been associated with morphological changes, such as vacuolation, in type II pneumocytes in the lungs and in the kidneys of rodents and non-human primates.[7][8] It is crucial to conduct appropriate safety and toxicity assessments in long-term in vivo studies. This compound at a concentration of 1 nM has been shown to have a cytotoxic effect on SH-SY5Y cell cultures, inducing hallmarks of apoptosis.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in formulation This compound is poorly soluble in aqueous solutions. The formulation may be unstable or prepared incorrectly.- Ensure all components of the formulation are fully dissolved before mixing. - Prepare the formulation fresh before each use. - Consider using a formulation with a higher concentration of organic solvents or co-solvents like PEG300 and Tween80. - Gentle heating and sonication can aid in dissolving the compound in the initial solvent (e.g., DMSO).[10] - Evaluate the stability of your formulation by observing it for precipitation over time at the intended storage and administration temperature.
Inconsistent experimental results - Incomplete dissolution or precipitation of the compound leading to inaccurate dosing. - Variability in intraperitoneal injection technique. - Degradation of the compound.- Visually inspect the formulation for any precipitate before each injection. - Ensure proper restraint and consistent injection placement in the lower right quadrant of the abdomen to avoid injection into other organs. - Prepare fresh formulations for each experiment and store stock solutions appropriately (e.g., in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles).[10]
No or low target engagement in peripheral tissues - Insufficient dose. - Issues with the formulation leading to poor bioavailability. - Incorrect administration.- Verify the accuracy of the dose calculation and weighing of the compound. - Re-evaluate the formulation and its preparation. Consider trying an alternative formulation. - Confirm proper intraperitoneal injection technique.
No target engagement in the brain This compound may not achieve sufficient concentrations in the brain to inhibit LRRK2 at the commonly used 100 mg/kg i.p. dose.[2]- If brain-specific LRRK2 inhibition is required, a different LRRK2 inhibitor with better brain penetration and CNS target engagement at tolerable doses might be necessary.[11] - Alternatively, consider alternative delivery methods that bypass the blood-brain barrier, although this would require significant experimental development.
Animal distress or adverse reactions post-injection - Formulation vehicle may be causing irritation. - High concentration of DMSO or other solvents. - The compound itself may have toxic effects at the administered dose.- Observe animals closely after injection for any signs of distress. - If the vehicle is suspected, inject a control group with the vehicle alone. - Minimize the concentration of potentially irritating solvents like DMSO in the final injection volume. - Consider a dose-response study to identify a lower, effective dose with fewer side effects.

Experimental Protocols

In Vivo Formulation Preparation

Formulation 1: Corn Oil-Based Suspension

This formulation is simpler and suitable for compounds that are soluble in DMSO and can be suspended in oil.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), fresh and high purity

    • Corn oil, sterile

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution for 100 mg/kg with 10% DMSO, you could prepare a 10 mg/mL stock in DMSO.

    • Warm the corn oil to room temperature.

    • Add 1 part of the this compound/DMSO stock solution to 9 parts of corn oil.

    • Vortex the mixture thoroughly to ensure a uniform suspension.

    • The mixed solution should be used immediately for optimal results.[1]

Formulation 2: Aqueous Formulation with Co-solvents

This formulation is more complex but can result in a clear solution, which may be preferable for some applications.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), fresh and high purity

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile water for injection (ddH₂O)

  • Procedure (for a 1 mL working solution):

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • In a sterile tube, add 50 µL of the 25 mg/mL this compound/DMSO stock solution to 400 µL of PEG300.

    • Mix until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture.

    • Mix again until the solution is clear.

    • Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

    • Mix thoroughly. The mixed solution should be used immediately for optimal results.[1]

Intraperitoneal (IP) Injection Protocol in Mice
  • Materials:

    • Properly formulated this compound solution

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (e.g., 27-30 gauge)

    • 70% ethanol for disinfection

  • Procedure:

    • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and upper body. Turn the mouse to expose its abdomen.

    • Injection Site: Locate the injection site in the lower right quadrant of the abdomen. This helps to avoid puncturing the cecum, which is typically located on the left side.

    • Disinfection: Swab the injection site with 70% ethanol.

    • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.

    • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Administration: Slowly inject the this compound formulation.

    • Withdrawal: Withdraw the needle and return the mouse to its cage.

    • Monitoring: Observe the animal for any signs of distress or adverse reactions after the injection.

Data Summary

In Vitro Potency of this compound
TargetIC₅₀ (nM)
LRRK2 (Wild-Type)~10.9
LRRK2 (G2019S Mutant)~8.9

Source:[1]

Visualizations

Experimental Workflow for In Vivo Study

experimental_workflow Experimental Workflow for In Vivo this compound Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis formulation Formulate this compound (e.g., Corn oil or PEG300/Tween80) dosing Prepare Dosing Syringes formulation->dosing restrain Restrain Animal dosing->restrain To Animal inject Intraperitoneal (IP) Injection (100 mg/kg) restrain->inject monitor_animal Monitor Animal Behavior inject->monitor_animal collect_samples Collect Tissues/Blood monitor_animal->collect_samples target_engagement Assess Target Engagement (pLRRK2, pRab10) collect_samples->target_engagement phenotype Analyze Phenotypic Outcome target_engagement->phenotype

Caption: A flowchart illustrating the key steps in an in vivo experiment with this compound.

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2_pathway LRRK2 Signaling Pathway and Inhibition cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects upstream_activators Upstream Activators (e.g., Rab29) lrrk2 LRRK2 upstream_activators->lrrk2 p_lrrk2 pLRRK2 (Active) lrrk2->p_lrrk2 Autophosphorylation (pS1292) rab_gtpases Rab GTPases (e.g., Rab10) p_lrrk2->rab_gtpases Phosphorylation p_rab_gtpases pRab GTPases vesicular_trafficking Altered Vesicular Trafficking p_rab_gtpases->vesicular_trafficking autophagy Autophagy Modulation p_rab_gtpases->autophagy inhibitor This compound inhibitor->p_lrrk2 Inhibits

Caption: A diagram showing the LRRK2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: GSK2578215A Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2578215A, a potent and selective LRRK2 kinase inhibitor. The information provided aims to address potential variability in experimental outcomes and offer solutions to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are formatted in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Compound Solubility and Stability

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility?

Answer: this compound has low aqueous solubility.[1] Here are several strategies to address this:

  • Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO).[1][2] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

  • Sonication: Briefly sonicate the stock solution to aid dissolution.[3]

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound.[3]

  • Regular Media Changes: For long-term experiments, consider more frequent media changes with freshly prepared compound dilutions to prevent degradation or precipitation over time.[3]

  • In Vivo Formulation: For in vivo studies, a common formulation is 10% DMSO and 90% corn oil.[2] Another option involves a multi-step process using PEG300, Tween80, and ddH2O, but this solution should be used immediately.[1]

Question: How can I assess the stability of this compound in my experimental setup?

Answer: To check for compound stability, you can analyze the concentration and integrity of this compound in your cell culture medium over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

Inconsistent Inhibitory Activity

Question: I am not observing the expected inhibition of LRRK2 phosphorylation (e.g., at Ser910 and Ser935) in my cell-based assay. What could be the reason?

Answer: Several factors can contribute to a lack of inhibitory effect:

  • Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Significant dephosphorylation is typically observed between 0.3–1.0 μM in HEK293 and Swiss 3T3 cells.[4][5]

  • Cell Line Specificity: The expression levels and activation status of LRRK2 can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of LRRK2 and that the kinase is active.[3]

  • Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies for western blotting. Use appropriate positive and negative controls to validate your antibody performance.[3]

  • Compound Quality: Ensure the purity and integrity of your this compound compound. If possible, verify its identity and purity using analytical methods.

Question: My in vitro kinase assay shows potent inhibition, but the compound is not effective in my cellular experiments. Why?

Answer: Discrepancies between in vitro and cellular activity are common and can be due to:

  • Poor Cell Permeability: While this compound is brain penetrant, its permeability can vary across different cell types.[6]

  • Active Efflux: Cells can actively remove compounds via efflux pumps (e.g., ABC transporters), preventing the inhibitor from reaching its intracellular target.[7]

  • Compound Instability: this compound might be unstable in the complex environment of cell culture media.[7]

Off-Target Effects and Cellular Toxicity

Question: I am observing unexpected cellular phenotypes or toxicity that are inconsistent with LRRK2 inhibition. Could this be due to off-target effects?

Answer: While this compound is highly selective for LRRK2, off-target effects can occur, especially at higher concentrations.[4][8]

  • Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for LRRK2 inhibition. A large discrepancy may suggest off-target toxicity.[9]

  • Use a Structurally Distinct LRRK2 Inhibitor: Comparing the effects of this compound with another LRRK2 inhibitor, such as LRRK2-IN-1, can help differentiate on-target from off-target effects.[10]

  • Consult Kinome Profiling Data: this compound has been profiled against a large panel of kinases and shows high selectivity.[4][8] Reviewing this data can help identify potential off-target kinases.

Question: this compound is inducing autophagy and mitochondrial fission in my cells. Is this an expected on-target effect?

Answer: Yes, studies have shown that this compound can induce autophagy and Drp-1-mediated mitochondrial fission in cell lines like SH-SY5Y.[2][11] This appears to be a consequence of LRRK2 inhibition.[11][12]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (LRRK2 WT) ~10.1 - 10.9 nMBiochemical Assay[1][5][8]
IC50 (LRRK2 G2019S) ~8.9 - 10 nMBiochemical Assay[1][5][8]
Effective Cellular Concentration 0.3 - 1.0 µMHEK293, Swiss 3T3[4][5]
In Vivo Dose (i.p.) 100 mg/kgMouse[4][5]

Experimental Protocols

Western Blot for LRRK2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on LRRK2 kinase activity by measuring the phosphorylation status of Ser910 and Ser935.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293 cells stably expressing LRRK2, or SH-SY5Y cells with endogenous LRRK2) to 70-80% confluency.[4]

    • For experiments involving stimulation, serum-starve the cells for 4-6 hours prior to treatment.[3]

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1.0 µM) or a vehicle control (DMSO) for a specified time (e.g., 90 minutes).[4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-LRRK2 (Ser910/Ser935) and total LRRK2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated LRRK2 levels to total LRRK2 levels.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Activation Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab10) LRRK2_active->Substrate_Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Mitochondrial_Dynamics Mitochondrial Dynamics LRRK2_active->Mitochondrial_Dynamics G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_active Promotes Neuronal_Function Neuronal Function Substrate_Phosphorylation->Neuronal_Function This compound This compound This compound->LRRK2_active Inhibits

Caption: LRRK2 signaling and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293, SH-SY5Y) Inhibitor_Treatment Treat cells with this compound or vehicle control Cell_Culture->Inhibitor_Treatment Compound_Prep This compound Preparation (DMSO stock, serial dilutions) Compound_Prep->Inhibitor_Treatment Cell_Lysis Cell Lysis (RIPA buffer + inhibitors) Inhibitor_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quant Western_Blot Western Blot (p-LRRK2, Total LRRK2) Protein_Quant->Western_Blot Data_Analysis Data Analysis (Normalization & Quantification) Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound activity in cells.

Troubleshooting_Logic cluster_investigation Investigation Steps Start Inconsistent Experimental Results Check_Solubility Verify Compound Solubility and Stability Start->Check_Solubility Optimize_Concentration Optimize Inhibitor Concentration (Dose-Response) Check_Solubility->Optimize_Concentration Validate_Assay Validate Assay Components (e.g., Antibodies, Cell Line) Optimize_Concentration->Validate_Assay Consider_Off_Target Evaluate Potential Off-Target Effects Validate_Assay->Consider_Off_Target Expected_Outcome Consistent and Reproducible Data Consider_Off_Target->Expected_Outcome

References

Validation & Comparative

A Comparative Analysis of LRRK2 Kinase Inhibitors: GSK2578215A vs. LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent research-grade inhibitors of Leucine-rich repeat kinase 2 (LRRK2): GSK2578215A and LRRK2-IN-1. The following sections present a comprehensive overview of their biochemical and cellular activities, selectivity profiles, and pharmacokinetic properties, supported by experimental data and detailed protocols.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound and LRRK2-IN-1

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and LRRK2-IN-1 against wild-type and mutant forms of the LRRK2 protein.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)
This compound LRRK2 (WT)10.9[1]~300-1000 (pSer910/935 inhibition)[2][3]
LRRK2 (G2019S)8.9[1][4]~300-1000 (pSer910/935 inhibition)[2][3]
LRRK2 (A2016T)81.1[4]-
LRRK2 (G2019S + A2016T)61.3[4]-
LRRK2-IN-1 LRRK2 (WT)13[4][5]~1000-3000 (pSer910/935 inhibition)[5]
LRRK2 (G2019S)6[4][5][6]~30 (TR-FRET)[6], ~1000-3000 (pSer910/935 inhibition)[5]
LRRK2 (A2016T)2450[4]Ineffective[5]
LRRK2 (G2019S + A2016T)3080[4]Ineffective[5]
Table 2: Selectivity Profile of this compound and LRRK2-IN-1

This table highlights the selectivity of the two inhibitors against a panel of off-target kinases. A lower number of inhibited off-target kinases indicates higher selectivity.

CompoundKinase Panel SizeOff-target Kinases Inhibited (>50% at 10 µM)Notable Off-targets
This compound 460[2][7]1 (Dundee panel)[2][7]smMLCK[2][7]
2 (KINOMEscan, Ambit score <10)[2][7]ALK, FLT3(D835Y)[2][7]
LRRK2-IN-1 442 (KINOMEscan)[5]12 (score <10% of DMSO control at 10 µM)[5]DCLK2, MAPK7[5][6]
Table 3: Pharmacokinetic Properties of this compound and LRRK2-IN-1 in Mice

This table outlines key pharmacokinetic parameters for both inhibitors, providing insights into their behavior in a biological system.

CompoundAdministrationT1/2 (h)Oral Bioavailability (%)Brain/Plasma Ratio
This compound i.p.1.14[7]12.2[7]1.9[7]
LRRK2-IN-1 i.p.4.5[5]49.3[5]Low/Poor[5]

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effectors & Cellular Processes Receptor Tyrosine Kinases Receptor Tyrosine Kinases LRRK2 LRRK2 (GTPase/Kinase) Receptor Tyrosine Kinases->LRRK2 Cytokine Receptors Cytokine Receptors Cytokine Receptors->LRRK2 Wnt Signaling Wnt Signaling Wnt Signaling->LRRK2 Rab_GTPases Rab GTPases (Rab8, Rab10) LRRK2->Rab_GTPases Phosphorylation MAPK_Pathway MAPK Pathway (MKKs, JNK, ERK) LRRK2->MAPK_Pathway Scaffolding Cytoskeletal_Dynamics Cytoskeletal_Dynamics LRRK2->Cytoskeletal_Dynamics Protein_Synthesis Protein Synthesis (4E-BP1) LRRK2->Protein_Synthesis Phosphorylation Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy MAPK_Pathway->Autophagy This compound This compound This compound->LRRK2 LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2

Caption: LRRK2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Recombinant LRRK2 (WT or Mutant) B2 Incubate with Inhibitor (this compound or LRRK2-IN-1) B1->B2 B3 Add ATP & Substrate (e.g., LRRKtide) B2->B3 B4 Measure Kinase Activity (e.g., ADP-Glo) B3->B4 C1 Transfect Cells with LRRK2 (e.g., HEK293T) C2 Treat with Inhibitor C1->C2 C3 Lyse Cells C2->C3 C4 Western Blot for pSer935-LRRK2 C3->C4

Caption: Experimental Workflow for Inhibitor Analysis.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the biochemical IC50 of inhibitors.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • LRRKtide (or other suitable peptide substrate)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[8]

  • This compound and LRRK2-IN-1

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and LRRK2-IN-1 in kinase buffer.

  • In a 384-well plate, add 1 µl of each inhibitor dilution (or 5% DMSO for control).

  • Add 2 µl of recombinant LRRK2 enzyme to each well.

  • Add 2 µl of a substrate/ATP mix (e.g., containing 0.2 µg/µl LRRKtide and 10 µM ATP).

  • Incubate the reaction at room temperature for 60-120 minutes.[8]

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Ser935 Phosphorylation Assay (Western Blot)

This protocol describes a common method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at Serine 935.

Materials:

  • HEK293T cells (or other suitable cell line)

  • LRRK2 expression plasmid (Wild-Type or G2019S)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound and LRRK2-IN-1

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total-LRRK2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed HEK293T cells in 6-well plates.

  • Transfect cells with the LRRK2 expression plasmid according to the manufacturer's protocol.

  • 24-48 hours post-transfection, treat the cells with various concentrations of this compound or LRRK2-IN-1 for 90 minutes.[9]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Resolve equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total LRRK2 and a loading control to normalize the pSer935 signal.

  • Quantify the band intensities and calculate the cellular IC50 value.

Conclusion

Both this compound and LRRK2-IN-1 are potent inhibitors of LRRK2 kinase activity. This compound demonstrates superior selectivity across the kinome compared to LRRK2-IN-1.[2][5][7] While both compounds show activity in cellular assays, LRRK2-IN-1 appears to have greater potency in some cellular contexts, although it is significantly less effective against the A2016T mutant.[4][5] A key differentiator is their pharmacokinetic profiles; this compound exhibits better brain penetration, whereas LRRK2-IN-1 has poor blood-brain barrier permeability.[5][7] The choice between these two inhibitors will depend on the specific experimental needs, with this compound being a more suitable tool for in vivo studies requiring CNS target engagement, and LRRK2-IN-1 remaining a valuable tool for in vitro and peripheral tissue studies.

References

LRRK2 Inhibition: A Comparative Analysis of GSK2578215A and GNE-7915

Author: BenchChem Technical Support Team. Date: November 2025

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease, particularly in cases linked to genetic mutations that enhance its kinase activity. The development of potent and selective LRRK2 inhibitors is a key focus of research in this area. This guide provides a detailed comparison of two prominent LRRK2 inhibitors, GSK2578215A and GNE-7915, offering insights into their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles to aid researchers in selecting the appropriate tool compound for their studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and GNE-7915, facilitating a direct comparison of their performance characteristics.

Table 1: Biochemical Potency against LRRK2

CompoundTargetIC50 (nM)Ki (nM)
This compound Wild-type LRRK210.9[1][2]Not Reported
G2019S LRRK28.9[1][2]Not Reported
A2016T LRRK281.1[2]Not Reported
G2019S + A2016T LRRK261.3[2]Not Reported
GNE-7915 LRRK2 (unspecified)9[3][4][5]1[4][6]

Table 2: Cellular Activity

CompoundAssayCell LineConcentration for Effect
This compound Inhibition of Ser910/Ser935 phosphorylationHEK293 cells0.3–1.0 µM[1][2][7]
GNE-7915 LRRK2 cellular activityNot specifiedSingle-digit nanomolar[3]

Table 3: Kinase Selectivity

CompoundKinase Panel SizeKey Off-Targets (>50% inhibition at specified concentration)
This compound Not specifiedsmMLCK, ALK, FLT3[2]
GNE-7915 187 kinases (Invitrogen)TTK (at 0.1 µM)[3][8]
392 kinases (DiscoverX KinomeScan)LRRK2, TTK, ALK (>65% probe displacement at 0.1 µM)[3]

Table 4: Pharmacokinetic Properties

CompoundParameterSpeciesValue
This compound Oral Bioavailability (%F)Mouse12.2%[1]
Half-life (t1/2)Mouse1.14 h[1][9]
Brain to Plasma RatioMouse1.9[1]
GNE-7915 Brain PenetrationMultiple speciesYes[4][5]
In vivo EfficacyBAC transgenic mice (hLRRK2 G2019S)Concentration-dependent knockdown of pLRRK2 in brain (50 mg/kg i.p. or p.o.)[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation pLRRK2 pLRRK2 (S910/S935) LRRK2->pLRRK2 Autophosphorylation (marker of activity) pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Effects pSubstrate->Downstream Inhibitor This compound or GNE-7915 Inhibitor->LRRK2 Inhibition

Caption: LRRK2 Signaling and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant LRRK2 (WT or Mutant) b3 Incubate with Inhibitor b1->b3 b2 Substrate (e.g., LRRKtide) + ATP b2->b3 b4 Measure Phosphorylation (e.g., TR-FRET) b3->b4 c1 Cells expressing LRRK2 (e.g., HEK293) c2 Treat with Inhibitor c1->c2 c3 Lyse cells c2->c3 c4 Western Blot or ELISA for pLRRK2 (S910/S935) c3->c4

Caption: Experimental Workflow for LRRK2 Inhibitor Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and GNE-7915.

Biochemical Kinase Assay (TR-FRET)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of LRRK2 in a purified system.

  • Reagents and Materials:

    • Recombinant full-length LRRK2 protein (wild-type or mutant).

    • LRRKtide peptide substrate.

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Time-Resolved Förster Resonance Energy Transfer (TR-FRET) detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and GFP-substrate).

    • Test compounds (this compound or GNE-7915) dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing the LRRK2 enzyme and the GFP-substrate in the assay buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Eu-anti-phospho-substrate antibody.

    • Incubate for a further period to allow for antibody binding.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at key sites.

  • Reagents and Materials:

    • HEK293 cells stably expressing wild-type or mutant LRRK2.

    • Cell culture medium and supplements.

    • Test compounds (this compound or GNE-7915) dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH).

    • Secondary antibodies (HRP-conjugated).

    • Chemiluminescent substrate.

    • Protein electrophoresis and Western blotting equipment.

  • Procedure:

    • Plate the HEK293 cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Concluding Remarks

Both this compound and GNE-7915 are potent inhibitors of LRRK2 kinase activity. GNE-7915 demonstrates superior brain penetrance and has been shown to inhibit LRRK2 phosphorylation in the brain in animal models, making it a valuable tool for in vivo studies of LRRK2 function in the central nervous system.[4][10] this compound, while also brain penetrant, did not show significant inhibition of LRRK2 phosphorylation in the brain in some studies, suggesting it may be more suitable for investigating peripheral LRRK2 activity or as a control compound.[1][9][10] The choice between these two inhibitors will ultimately depend on the specific experimental context, with GNE-7915 being the preferred option for studies requiring robust CNS target engagement. Researchers should carefully consider the data presented here to make an informed decision for their LRRK2-related research.

References

GSK2578215A: A Selective LRRK2 Tool Compound for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison and validation guide for researchers in neurodegenerative disease and kinase inhibitor development.

GSK2578215A is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This guide provides a comprehensive analysis of this compound, comparing its biochemical and cellular activity with other widely used LRRK2 inhibitors: MLi-2, GNE-7915, and PFE-360. The information presented here, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to assist researchers in making informed decisions for their LRRK2-related studies.

Performance Comparison of LRRK2 Inhibitors

The potency and selectivity of this compound against LRRK2 have been rigorously evaluated and compared to other well-established tool compounds. The following tables summarize the key quantitative data from biochemical and cellular assays.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compares the biochemical IC50 values of this compound and its alternatives against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.

CompoundLRRK2 (WT) IC50 (nM)LRRK2 (G2019S) IC50 (nM)
This compound 10.9[1][2][3]8.9[1][3]
MLi-20.76[4][5][6]-
GNE-79159[7][8][9][10][11]-
PFE-360~6 (in vitro)[12]-

Note: A direct IC50 for the G2019S mutant was not consistently available in the reviewed literature for all compounds.

Cellular Potency

Cellular assays provide a more physiologically relevant measure of inhibitor activity. The most common method involves monitoring the dephosphorylation of LRRK2 at key sites like Ser910 and Ser935.

CompoundCellular AssayCellular IC50 (nM)
This compound Inhibition of Ser910/Ser935 phosphorylation in HEK293 cells[1][13][14]300 - 1000[1][13][14][15]
MLi-2Dephosphorylation of pSer935 LRRK2[4][5][6]1.4[4][5][6]
GNE-7915Inhibition of pLRRK2 in BAC transgenic mice brain[10]-
PFE-360Reduction of LRRK2-pSer935/total LRRK2 ratio (in vivo)[16][17][18]2.3 (in vivo)[16][17][18][19]
Kinase Selectivity

High selectivity is crucial for a tool compound to minimize off-target effects. The selectivity of these inhibitors has been profiled against large panels of kinases.

CompoundKinase Panel SizeKey Off-Targets at 1 µM (unless specified)
This compound 460[1][13]smMLCK (>50% inhibition at 10 µM), ALK, FLT3(D835Y) (<10 ambit score)[1][13]
MLi-2>300[4]>295-fold selectivity[4]
GNE-7915187 and 392[7][8][9]TTK (>50% inhibition at 0.1 µM), ALK (>65% probe displacement at 0.1 µM)[7][20]
PFE-360-Potent and selective[16][17][18][19]

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays are provided below.

LRRK2 Biochemical Kinase Assay (Radiometric)

This protocol is adapted from standard radioactivity-based enzymatic assays used for determining the biochemical potency of LRRK2 inhibitors.[1]

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • ATP solution

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the recombinant LRRK2 enzyme and MBP substrate in the kinase assay buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a DMSO-only control.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the MBP substrate using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This protocol describes a common method to assess the cellular activity of LRRK2 inhibitors by measuring the phosphorylation status of LRRK2 at Ser910 and Ser935.[1][3]

Materials:

  • HEK293 cells stably overexpressing LRRK2 (wild-type or G2019S) or a cell line endogenously expressing LRRK2 (e.g., SH-SY5Y).

  • Cell culture medium and reagents.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-pS910-LRRK2, anti-pS935-LRRK2, anti-total LRRK2.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 90 minutes).[21] Include a DMSO-only control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against pS910-LRRK2, pS935-LRRK2, and total LRRK2.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for phosphorylated and total LRRK2. Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

  • Calculate the percentage of dephosphorylation relative to the DMSO control and determine the cellular IC50 value.

Visualizing LRRK2's Role and Inhibition

To better understand the context in which this compound and other inhibitors function, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow.

LRRK2 Signaling Pathway

Mutations in LRRK2 are a major genetic contributor to Parkinson's disease.[22] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical intersection of cellular signaling.[23] It is involved in a wide range of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[24] Pathogenic mutations, such as G2019S, lead to increased kinase activity, which is believed to contribute to neuronal dysfunction.[1] LRRK2 inhibitors like this compound block this aberrant kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Stress Cellular Stress Stress->LRRK2_Inactive GPCRs GPCRs GPCRs->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation (e.g., Dimerization, pS1292) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2_Active->Mitochondrial_Function Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Function Neuronal Health and Survival Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function Mitochondrial_Function->Neuronal_Function Cytoskeletal_Dynamics->Neuronal_Function This compound This compound This compound->LRRK2_Active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for validating a novel LRRK2 inhibitor, from initial biochemical screening to cellular and in vivo testing.

Inhibitor_Validation_Workflow Biochemical_Screening Biochemical Screening (In vitro kinase assay) Determine_IC50 Determine Biochemical IC50 Biochemical_Screening->Determine_IC50 Selectivity_Profiling Kinase Selectivity Profiling (Kinome-wide panel) Determine_IC50->Selectivity_Profiling Cellular_Assay Cellular Potency Assay (e.g., pLRRK2 Western Blot) Selectivity_Profiling->Cellular_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Determine_Cellular_IC50 Off_Target_Assays Cellular Off-Target Assessment Determine_Cellular_IC50->Off_Target_Assays In_Vivo_PKPD In Vivo Pharmacokinetics/ Pharmacodynamics Off_Target_Assays->In_Vivo_PKPD Animal_Model_Testing Efficacy in Animal Models of Parkinson's Disease In_Vivo_PKPD->Animal_Model_Testing Toxicity_Assessment Toxicity and Safety Assessment Animal_Model_Testing->Toxicity_Assessment Lead_Compound Validated Tool Compound/ Lead Candidate Toxicity_Assessment->Lead_Compound

Caption: Workflow for LRRK2 inhibitor validation.

References

GSK2578215A: A Comparative Efficacy Analysis in Wild-Type vs. G2019S LRRK2 Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the preclinical efficacy of the LRRK2 inhibitor, GSK2578215A, in models expressing wild-type LRRK2 versus the pathogenic G2019S mutant.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation being the most common genetic cause of the disease.[1][2][3][4] This guide provides a comparative overview of the efficacy of this compound, a potent and selective LRRK2 kinase inhibitor, in preclinical models expressing either wild-type (WT) LRRK2 or the hyperactive G2019S LRRK2 mutant. The data presented herein is intended to assist researchers in designing and interpreting experiments utilizing this compound.

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting LRRK2 kinase activity and downstream signaling in both wild-type and G2019S LRRK2 models.

ParameterLRRK2 TargetIC50 (nM)Reference
Biochemical Potency Wild-Type LRRK210.9[5][6][7]
G2019S LRRK28.9[5][6]
A2016T LRRK281.1[5]
G2019S + A2016T LRRK261.3[5]

Table 1: Biochemical Potency of this compound against various LRRK2 forms. The IC50 values indicate the concentration of the inhibitor required to reduce the kinase activity by 50% in a biochemical assay.

Cellular ModelLRRK2 FormEffective Concentration (µM)EndpointReference
Cellular Activity HEK293 cells0.3 - 1.0Inhibition of Ser910/Ser935 phosphorylation[1][5][8]
Human lymphoblastoid cellsNot specifiedInhibition of Ser910/Ser935 phosphorylation[1]
Mouse Swiss 3T3 cellsNot specifiedInhibition of Ser910/Ser935 phosphorylation[6]
SH-SY5Y cells0.001Inhibition of LRRK2 kinase activity[9]

Table 2: Cellular Activity of this compound. This table highlights the effective concentration range of this compound for inhibiting LRRK2 phosphorylation in different cell-based models.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the LRRK2 signaling pathway and a general experimental workflow for assessing the efficacy of LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 (WT or G2019S) LRRK2 (WT or G2019S) Rab29->LRRK2 (WT or G2019S) Recruitment & Activation VPS35 VPS35 VPS35->LRRK2 (WT or G2019S) Recruitment & Activation Rab10 Rab10 LRRK2 (WT or G2019S)->Rab10 Phosphorylation Autophagy Autophagy LRRK2 (WT or G2019S)->Autophagy Modulation Mitochondrial Function Mitochondrial Function LRRK2 (WT or G2019S)->Mitochondrial Function Modulation This compound This compound This compound->LRRK2 (WT or G2019S) Inhibition pRab10 pRab10 Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293, SH-SY5Y) Expressing WT or G2019S LRRK2 Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Functional_Assay Functional Assays (e.g., Autophagy, Mitochondrial Respiration) Treatment->Functional_Assay Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Lysis->Biochemical_Assay Western_Blot Western Blot Analysis (pLRRK2, pRab10, Total Proteins) Lysis->Western_Blot Data_Analysis Data Analysis and Comparison (WT vs. G2019S) Biochemical_Assay->Data_Analysis Western_Blot->Data_Analysis Functional_Assay->Data_Analysis

References

Unveiling LRRK2 Function: A Comparative Analysis of the Kinase Inhibitor GSK2578215A and LRRK2 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of Leucine-rich repeat kinase 2 (LRRK2) in cellular pathways is paramount, particularly in the context of Parkinson's disease. Two primary experimental approaches to probe LRRK2 function are the use of selective kinase inhibitors, such as GSK2578215A, and genetic models, specifically LRRK2 knockout (KO) mice. This guide provides a comprehensive cross-validation of the effects observed with these two distinct methodologies, offering a clearer understanding of LRRK2 biology and the implications for therapeutic development.

This comparative guide synthesizes experimental data to objectively evaluate the parallels and divergences between pharmacological inhibition and genetic ablation of LRRK2. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document aims to equip researchers with the necessary information to critically assess the outcomes of LRRK2-targeted studies.

At a Glance: Comparing this compound and LRRK2 Knockout

FeatureThis compound (Pharmacological Inhibition)LRRK2 Knockout (Genetic Ablation)
Mechanism of Action Potent and highly selective inhibitor of LRRK2 kinase activity.[1][2]Complete absence of LRRK2 protein expression due to genetic deletion (e.g., of exon 41).[3]
Primary Molecular Effect Inhibition of LRRK2 autophosphorylation and phosphorylation of its substrates.[1][2] Reduces phosphorylation of LRRK2 at Ser910 and Ser935.[1][4]Absence of all LRRK2 functions, including both kinase-dependent and potential kinase-independent (scaffolding) roles.
Cellular Phenotypes Induces mitochondrial fragmentation and protective autophagy.[5][6] Can suppress homologous recombination.[7]Generally mild cellular phenotypes in the central nervous system.[8] Some reports of altered mitochondrial function and autophagy.[8]
In Vivo Phenotypes (Rodent Models) Reduces LRRK2 phosphorylation in peripheral tissues (spleen, kidney) but not significantly in the brain.[1]No overt neurodegeneration or significant motor deficits under basal conditions.[3][8][9][10] Some subtle behavioral alterations have been reported.[3][11]
Key Advantage Allows for acute and reversible inhibition of LRRK2 kinase activity, mimicking a therapeutic intervention.Provides a model for the complete loss of LRRK2 function throughout development and adulthood.
Key Limitation Potential for off-target effects, although this compound is highly selective.[1] Limited brain penetration can be a challenge for in vivo central nervous system studies.[1][4]Does not model the effects of pathogenic, kinase-hyperactive LRRK2 mutations. Developmental compensation by other proteins (e.g., LRRK1) may mask certain phenotypes.[8][9]

Deep Dive: Experimental Data and Protocols

Biochemical and Cellular Effects

Table 1: Comparison of Biochemical and Cellular Effects

ParameterEffect of this compoundEffect of LRRK2 KnockoutSupporting Evidence
LRRK2 Ser910/Ser935 PhosphorylationDose-dependent decrease.[1]Not applicable (no protein).Western Blot analysis of cell lysates or tissue homogenates.[1]
AutophagyInduction of protective autophagy.[5][6]Disruption of the autophagy-lysosomal pathway reported in double LRRK1/LRRK2 KO mice.[8]Measurement of autophagy markers (e.g., LC3-II/LC3-I ratio) by Western Blot or fluorescence microscopy.[5]
Mitochondrial DynamicsInduces mitochondrial fragmentation.[5]Mitochondrial abnormalities have been reported.[11]Confocal microscopy of cells stained with mitochondrial markers (e.g., MitoTracker).[5]
Dopamine HomeostasisNot extensively reported.No significant alteration in striatal dopamine levels or its metabolites.[3]High-performance liquid chromatography (HPLC) analysis of striatal tissue.[3]
Neuronal ViabilityCan induce protective autophagy in response to cellular stress.[5]No significant loss of dopaminergic neurons in the substantia nigra.[3][8]Stereological counting of tyrosine hydroxylase (TH)-positive neurons in brain sections.[3]
Experimental Protocols

A cornerstone of robust scientific comparison is the understanding of the methodologies employed. Below are summaries of typical experimental protocols used in the characterization of both this compound and LRRK2 knockout models.

In Vitro Kinase Inhibition Assay with this compound

  • Objective: To determine the potency of this compound in inhibiting LRRK2 kinase activity.

  • Methodology:

    • Recombinant human LRRK2 (wild-type or mutant) is incubated with a peptide substrate (e.g., LRRKtide) and ATP.

    • This compound is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[1][4]

Generation and Phenotyping of LRRK2 Knockout Mice

  • Objective: To create a mouse model lacking LRRK2 expression and characterize its phenotype.

  • Methodology:

    • Generation: A targeting vector is designed to delete a critical exon of the Lrrk2 gene (e.g., exon 41), often replacing it with a selectable marker. This vector is introduced into embryonic stem (ES) cells.[3]

    • Screening: ES cells are screened for homologous recombination.

    • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

    • Breeding: Chimeric offspring are bred to establish a heterozygous LRRK2 knockout line, which is then intercrossed to generate homozygous knockout animals.

    • Genotyping: PCR analysis of tail DNA is used to confirm the genotype of the mice.

    • Phenotyping: A battery of behavioral tests (e.g., open field, rotarod) is performed to assess motor function.[3] Post-mortem analysis of brain tissue is conducted to assess neuroanatomy and neurochemistry.[3][8]

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams created using the DOT language provide visual representations of the LRRK2 signaling pathway and a typical experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_interventions Experimental Interventions Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activation/Regulation Rab_GTPases Rab_GTPases LRRK2->Rab_GTPases Phosphorylation Mitochondrial_Dynamics Mitochondrial_Dynamics LRRK2->Mitochondrial_Dynamics Cytoskeletal_Dynamics Cytoskeletal_Dynamics LRRK2->Cytoskeletal_Dynamics Autophagy Autophagy Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking This compound This compound This compound->LRRK2 Inhibits Kinase Activity LRRK2_KO LRRK2_KO LRRK2_KO->LRRK2 Abolishes Protein

Caption: LRRK2 signaling and points of intervention.

Experimental_Workflow cluster_model Model System cluster_treatment Treatment Group cluster_genetic_model Genetic Model cluster_analysis Analysis Cell Culture Cell Culture This compound This compound Cell Culture->this compound Vehicle Control Vehicle Control Cell Culture->Vehicle Control Animal Model (Mouse) Animal Model (Mouse) LRRK2 KO LRRK2 KO Animal Model (Mouse)->LRRK2 KO Wild-Type Control Wild-Type Control Animal Model (Mouse)->Wild-Type Control Biochemical Assays Biochemical Assays This compound->Biochemical Assays Cellular Imaging Cellular Imaging This compound->Cellular Imaging Vehicle Control->Biochemical Assays Vehicle Control->Cellular Imaging LRRK2 KO->Biochemical Assays Behavioral Testing Behavioral Testing LRRK2 KO->Behavioral Testing Histology Histology LRRK2 KO->Histology Wild-Type Control->Biochemical Assays Wild-Type Control->Behavioral Testing Wild-Type Control->Histology

References

Head-to-Head Comparison of GSK2578215A and Other Benzamide-Based LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the benzamide-based LRRK2 inhibitor, GSK2578215A, with other notable LRRK2 inhibitors. Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research, and a clear understanding of the potency, selectivity, and cellular activity of available inhibitors is crucial for advancing drug discovery efforts.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Overview of LRRK2 Inhibition

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[3] The G2019S mutation, in particular, enhances the kinase activity of the LRRK2 protein, suggesting that inhibiting this activity could be a viable therapeutic strategy.[1] A number of small molecule inhibitors targeting the ATP-binding site of the LRRK2 kinase domain have been developed. This guide focuses on this compound, a potent and highly selective 2-arylmethyloxy-5-substituent-N-arylbenzamide, and compares its performance against other well-characterized LRRK2 inhibitors.[1][2]

Data Presentation: Biochemical and Cellular Potency

The following tables summarize the biochemical potency and cellular activity of this compound and other selected LRRK2 inhibitors.

Table 1: Biochemical Potency of LRRK2 Inhibitors

InhibitorChemical ClassTargetIC50 (WT LRRK2)IC50 (G2019S LRRK2)IC50 (A2016T LRRK2)
This compound BenzamideLRRK210.9 nM[1]8.9 nM[1]81.1 nM
LRRK2-IN-1 BenzodiazepineLRRK213 nM[4]6 nM[4]2450 nM[4]
GNE-7915 AminopyrazoleLRRK29 nM[5][6]--
MLi-2 Not SpecifiedLRRK2-0.76 nM[7][8][9]-
PF-06447475 PyridopyrimidineLRRK23 nM[2][10]11 nM[4][11]-

Table 2: Cellular Activity of LRRK2 Inhibitors

InhibitorCell LineAssayEndpointIC50 / Effective Concentration
This compound HEK293Western BlotpSer935-LRRK2 inhibition0.3–1.0 µM[1]
LRRK2-IN-1 HEK293Western BlotpSer910/S935-LRRK2 inhibitionNot specified
GNE-7915 Not SpecifiedCellular AssayLRRK2 Inhibition9 nM[12]
MLi-2 Not SpecifiedCellular AssaypSer935-LRRK2 inhibition1.4 nM[8][9]
PF-06447475 Raw264.7Not SpecifiedLRRK2 kinase activity inhibition<10 nM[1]

Kinase Selectivity

A critical aspect of a kinase inhibitor's profile is its selectivity. High selectivity minimizes off-target effects.

  • This compound : Exhibits exceptional selectivity for LRRK2. In a panel of 131 kinases, only smooth muscle myosin light chain kinase (smMLCK) showed greater than 50% inhibition at a 10 µM concentration. In a broader screen of 460 kinases, only ALK and FLT3 (D835Y) showed significant binding.[1]

  • LRRK2-IN-1 : Shows high selectivity, with affinity for only 12 kinases out of a panel of 442.[4][13]

  • GNE-7915 : Demonstrates high selectivity, inhibiting only TTK kinase by more than 50% in a screen of 187 kinases.[12]

  • MLi-2 : Shows greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases.[7][8]

  • PF-06447475 : Is a highly selective LRRK2 inhibitor.[2][10]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data.

Biochemical LRRK2 Kinase Assay (General Protocol)

This protocol outlines a common method for determining the biochemical potency (IC50) of LRRK2 inhibitors.

  • Reaction Setup : The kinase reaction is typically performed in a 384-well plate. Each well contains the recombinant LRRK2 enzyme (wild-type or mutant), a peptide substrate (e.g., LRRKtide), and the test inhibitor at various concentrations.

  • Initiation : The reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near the Km value for the enzyme to ensure competitive binding can be accurately measured.

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection : The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric Assay : Utilizes [γ-³²P]ATP, where the incorporation of the radioactive phosphate into the substrate is measured.[14]

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay : Employs a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner (e.g., LanthaScreen™ assay).[15][16]

    • Luminescent ADP Detection Assay : Measures the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).[17]

  • Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol describes a common method to assess the ability of an inhibitor to block LRRK2 activity within a cellular context.

  • Cell Culture and Treatment : Human Embryonic Kidney (HEK293) cells are commonly used, often stably overexpressing wild-type or mutant LRRK2.[1] The cells are treated with the LRRK2 inhibitor at various concentrations for a defined period (e.g., 90 minutes).[1]

  • Cell Lysis : After treatment, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated LRRK2 at a key regulatory site, such as Ser935 (pSer935-LRRK2), and an antibody for total LRRK2 as a loading control.

  • Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

  • Data Analysis : The intensity of the bands corresponding to pSer935-LRRK2 and total LRRK2 are quantified. The ratio of phosphorylated to total LRRK2 is calculated to determine the extent of inhibition.

Visualizations

The following diagrams illustrate key concepts related to LRRK2 inhibition and the experimental workflows.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Inhibitor Action LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (Kinase Domain) LRRK2_inactive->LRRK2_active Activation Substrate Substrate (e.g., Rab proteins) LRRK2_active->Substrate Phosphorylates G2019S_mutation G2019S Mutation G2019S_mutation->LRRK2_active Promotes pSubstrate Phosphorylated Substrate Neuronal_dysfunction Neuronal Dysfunction pSubstrate->Neuronal_dysfunction Leads to This compound This compound This compound->LRRK2_active Inhibits

LRRK2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Start_Biochem Recombinant LRRK2 + Substrate Add_Inhibitor_Biochem Add Inhibitor (e.g., this compound) Start_Biochem->Add_Inhibitor_Biochem Add_ATP Add ATP to Initiate Reaction Add_Inhibitor_Biochem->Add_ATP Incubate_Biochem Incubate Add_ATP->Incubate_Biochem Detect_Phosphorylation Detect Substrate Phosphorylation Incubate_Biochem->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Detect_Phosphorylation->Calculate_IC50 Start_Cellular Culture HEK293 cells expressing LRRK2 Add_Inhibitor_Cellular Treat cells with Inhibitor Start_Cellular->Add_Inhibitor_Cellular Lyse_Cells Lyse Cells Add_Inhibitor_Cellular->Lyse_Cells Western_Blot Western Blot for pSer935-LRRK2 Lyse_Cells->Western_Blot Analyze_Bands Analyze Band Intensity Western_Blot->Analyze_Bands Determine_Inhibition Determine % Inhibition Analyze_Bands->Determine_Inhibition

Workflow for biochemical and cellular LRRK2 inhibitor assays.

References

A Comparative Analysis of GSK2578215A and Newer Generation LRRK2 Inhibitors for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, comparing the first-generation compound GSK2578215A with emerging clinical-stage candidates.

Mutations in the LRRK2 gene that lead to hyperactivity of its kinase domain are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] This has made LRRK2 a promising therapeutic target for the development of disease-modifying therapies.[1] This guide provides a comprehensive evaluation of the pioneering LRRK2 inhibitor, this compound, in comparison to newer generation inhibitors that have advanced into clinical trials, namely BIIB122 (DNL151) and NEU-411.

Performance Data: A Head-to-Head Comparison

The therapeutic potential of a LRRK2 inhibitor is determined by its potency, selectivity, and pharmacokinetic properties, particularly its ability to penetrate the central nervous system. The following tables summarize the available quantitative data for this compound and the newer generation inhibitors.

Compound Target Biochemical IC50 (nM) Cellular Activity Selectivity Brain Penetration Clinical Stage
This compound Wild-type LRRK210.9[2]Inhibits pS910/S935 LRRK2 at 0.3–1.0 μM in HEK293 cells[3]High (Only 3 of 459 kinases inhibited >90% at 10 µM)[2]Yes (in mice)[3]Preclinical
G2019S LRRK28.9[3]-
BIIB122 (DNL151) LRRK2Not explicitly published in preclinical studiesDose-dependent reduction of pS935 LRRK2 and pT73 Rab10 in humans[4]Selective[5]Yes (CSF/unbound plasma ratio ~1 in humans)[4]Phase 2/3[5]
NEU-411 LRRK2Not explicitly published in preclinical studiesRobust reduction in pS935-LRRK2 in blood and CSF in humans[6]Potent and selective[7]Yes (brain-penetrant)[7]Phase 2[7]

Table 1: Comparative Performance of LRRK2 Inhibitors. This table summarizes key biochemical and clinical data for this compound, BIIB122 (DNL151), and NEU-411.

LRRK2 Signaling Pathway and Inhibitor Action

Mutations in LRRK2, such as the common G2019S mutation, lead to a gain-of-function that increases its kinase activity.[1] This aberrant activity is thought to disrupt various cellular processes, including vesicular trafficking and lysosomal function, ultimately contributing to neurodegeneration. LRRK2 inhibitors act by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates and thereby mitigating its pathological effects.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention LRRK2_Inactive LRRK2 (Inactive) GTP_GDP GTP/GDP Binding LRRK2_Active LRRK2 (Active) GTP_GDP->LRRK2_Active GTP LRRK2_Active->LRRK2_Inactive GDP Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates G2019S G2019S Mutation G2019S->LRRK2_Active Promotes Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Lysosomal_Function Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Impacts Neurodegeneration Neurodegeneration Lysosomal_Function->Neurodegeneration Dysfunction leads to This compound This compound This compound->LRRK2_Active Inhibits Newer_Inhibitors BIIB122, NEU-411 Newer_Inhibitors->LRRK2_Active Inhibits

Figure 1: LRRK2 Signaling Pathway and Inhibition. This diagram illustrates the activation of LRRK2, its downstream effects, and the mechanism of action of LRRK2 inhibitors.

Experimental Protocols

The evaluation of LRRK2 inhibitors relies on a series of key in vitro and in vivo experiments. Below are detailed methodologies for some of the most critical assays.

LRRK2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of LRRK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase activity.

Materials:

  • Recombinant human LRRK2 protein (wild-type and mutants)

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the LRRK2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Western Blot for LRRK2 Phosphorylation (Cellular)

This assay assesses the ability of an inhibitor to reduce LRRK2 autophosphorylation at key sites like Serine 935 (pS935) in a cellular context.

Objective: To measure the inhibition of LRRK2 phosphorylation in cells treated with a test compound.

Materials:

  • HEK293 cells stably overexpressing LRRK2 (wild-type or mutant)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS935-LRRK2, anti-total-LRRK2

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Plate HEK293-LRRK2 cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 90 minutes).

  • Lyse the cells and quantify the total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (HEK293-LRRK2) Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blotting 6. Western Blotting SDS_PAGE->Western_Blotting Antibody_Incubation 7. Antibody Incubation (pS935 & Total LRRK2) Western_Blotting->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 9. Data Analysis Detection->Analysis

Figure 2: Western Blot Experimental Workflow. This flowchart outlines the key steps in performing a western blot analysis to assess LRRK2 phosphorylation.

Concluding Remarks

This compound was a pivotal tool compound that demonstrated high potency and selectivity for LRRK2, paving the way for the development of clinically viable inhibitors. While it exhibited good preclinical characteristics, newer generation inhibitors such as BIIB122 and NEU-411 have successfully translated into human clinical trials, showing promising target engagement and safety profiles. The data from these ongoing trials will be crucial in determining the ultimate therapeutic potential of LRRK2 inhibition for Parkinson's disease. The continued development of potent, selective, and brain-penetrant LRRK2 inhibitors represents a significant step forward in the pursuit of a disease-modifying therapy for this neurodegenerative disorder.

References

Replicating LRRK2 Inhibition: A Comparative Guide to GSK2578215A and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK2578215A, a potent and highly selective LRRK2 kinase inhibitor, with other commonly used alternatives. This guide summarizes key experimental data from published findings to aid in the design and interpretation of studies aimed at replicating or building upon existing research.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research. This compound has emerged as a valuable tool compound for investigating LRRK2 biology due to its high potency and selectivity.[1][2] This guide offers an objective comparison of its performance against other LRRK2 inhibitors, namely LRRK2-IN-1 and MLi-2, based on published experimental data.

Comparative Analysis of LRRK2 Inhibitor Potency

The following tables summarize the biochemical and cellular potency of this compound in comparison to LRRK2-IN-1 and MLi-2. These data are extracted from foundational studies characterizing these compounds.

Table 1: Biochemical Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Publication
This compound Wild-type LRRK210.9Reith et al., 2012[1]
G2019S LRRK28.9Reith et al., 2012[1]
A2016T LRRK281.1Reith et al., 2012
LRRK2-IN-1Wild-type LRRK2~10Reith et al., 2012[1]
G2019S LRRK2~8Reith et al., 2012[1]
MLi-2G2019S LRRK20.76Fell et al., 2015[3]

Table 2: Cellular Potency of LRRK2 Inhibitors (Inhibition of LRRK2 pS935)

CompoundCell LineIC50 (µM)Publication
This compound HEK293 (WT LRRK2)~0.3 - 1.0Reith et al., 2012[1]
HEK293 (G2019S LRRK2)~0.3 - 1.0Reith et al., 2012[1]
SH-SY5YNot explicitly stated, but effective at 1 nMBravo-San Pedro et al., 2014[4]
LRRK2-IN-1HEK293Similar to this compoundReith et al., 2012[1]
MLi-2Cellular Assay1.4 nMFell et al., 2015[3]

Signaling Pathway of LRRK2 Inhibition

The primary mechanism of action for this compound and other LRRK2 inhibitors is the direct inhibition of its kinase activity. This prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases. A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of serine 935 (pS935).

LRRK2_Inhibition_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibitor Action LRRK2 LRRK2 pLRRK2 pLRRK2 (pS935) LRRK2->pLRRK2 Autophosphorylation pRab pRab LRRK2->pRab Phosphorylation Cellular_Effects Cellular_Effects Rab Rab GTPase pRab->Cellular_Effects Downstream Cellular Effects This compound This compound This compound->LRRK2 Inhibition LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2 Inhibition MLi2 MLi-2 MLi2->LRRK2 Inhibition

Caption: LRRK2 kinase inhibitors block its activity, preventing autophosphorylation and substrate phosphorylation.

Experimental Workflows

Replicating published findings requires meticulous adherence to experimental protocols. Below are generalized workflows for key assays used to characterize LRRK2 inhibitors.

In Vitro Kinase Assay Workflow

This workflow outlines the steps for determining the biochemical IC50 of an inhibitor.

in_vitro_workflow start Start reagents Prepare Reagents: - Recombinant LRRK2 - Kinase Buffer - ATP - Substrate (e.g., LRRKtide) - Inhibitor (e.g., this compound) start->reagents reaction Set up Kinase Reaction: Mix LRRK2, substrate, and inhibitor reagents->reaction initiate Initiate Reaction: Add ATP reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., ADP-Glo, Radioactivity) stop->detect analyze Analyze Data: Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for a standard in vitro LRRK2 kinase assay.

Cellular LRRK2 pS935 Inhibition Assay Workflow

This workflow describes the process of measuring the inhibition of LRRK2 autophosphorylation in a cellular context.

cellular_workflow start Start plate_cells Plate Cells (e.g., HEK293, SH-SY5Y) start->plate_cells treat Treat with LRRK2 Inhibitor (e.g., this compound) plate_cells->treat incubate Incubate for 1-2 hours treat->incubate lyse Lyse Cells incubate->lyse detect Detect pS935-LRRK2 and Total LRRK2 (e.g., Western Blot, ELISA, HTRF) lyse->detect normalize Normalize pS935 to Total LRRK2 detect->normalize analyze Analyze Data: Calculate IC50 normalize->analyze end End analyze->end

References

Assessing the Translational Relevance of GSK257821SA Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK2578215A, a potent and selective LRRK2 kinase inhibitor, with other relevant alternatives. The information is intended to assist researchers in assessing the translational relevance of preclinical studies involving this compound. All data is presented in a clear, comparative format, with detailed experimental protocols and visualizations to facilitate understanding.

Executive Summary

This compound is a valuable chemical probe for studying the physiological and pathological roles of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] It exhibits high potency and exceptional selectivity for LRRK2.[3][4] However, its utility in preclinical models of neurodegenerative disease is limited by its poor brain penetrance.[4] This guide will delve into the quantitative performance of this compound, compare it to other widely used LRRK2 inhibitors, and provide detailed methodologies for the key experiments cited in the literature.

Performance Comparison of LRRK2 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable LRRK2 inhibitors.

Table 1: Biochemical Potency Against Wild-Type and Mutant LRRK2

CompoundLRRK2 (WT) IC50 (nM)LRRK2 (G2019S) IC50 (nM)LRRK2 (A2016T) IC50 (nM)LRRK2 (G2019S + A2016T) IC50 (nM)
This compound 10.9[3][5]8.9[3][5]81.1[3]61.3[3]
LRRK2-IN-113[3]6[3]2450[3]3080[3]
CZC-251464.76[5]6.87[5]Not ReportedNot Reported
HG-10-102-0123.3[5]3.2[5]Not ReportedNot Reported
GNE-79159[5]Not ReportedNot ReportedNot Reported
MLi-20.76[5]Not ReportedNot ReportedNot Reported

Table 2: Cellular Activity and Selectivity

CompoundCellular LRRK2 Dephosphorylation (pSer935) IC50 (nM)Key Off-Target Kinases Inhibited (>50% at 10 µM)Brain Penetrant
This compound ~300-1000 (in HEK293 cells)[3][4]smMLCK, ALK, FLT3[3]No[4]
LRRK2-IN-1Not Reported12 kinases[3]No
GNE-7915Not ReportedNot ReportedYes[5]
MLi-21.4[5]Not ReportedYes

Experimental Protocols

Recombinant LRRK2 Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2 protein.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P] ATP (radiolabeled ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager for detecting radiolabeling

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 protein and the test compound at various concentrations in kinase assay buffer.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a solution containing MBP and [γ-³²P] ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation status of LRRK2 at specific sites (e.g., Ser910 and Ser935).

Materials:

  • HEK293 cells stably overexpressing LRRK2 (wild-type or mutant)

  • Cell culture medium and reagents

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total LRRK2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Plate HEK293 cells expressing LRRK2 and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Lyse the cells in lysis buffer to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against phospho-LRRK2 (Ser935) and total LRRK2.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for phospho-LRRK2 and normalize to total LRRK2 to determine the extent of dephosphorylation.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) GTP GTP LRRK2_inactive->GTP GEFs LRRK2_active LRRK2 (Active) GTP->LRRK2_active GTP Binding GDP GDP GDP->LRRK2_inactive LRRK2_active->GDP GTPase Activity (GAP accelerated) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Kinase Activity Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Phosphorylation Vesicle_Trafficking Vesicle Trafficking Phospho_Rab->Vesicle_Trafficking Autophagy Autophagy Phospho_Rab->Autophagy Mitochondrial_Function Mitochondrial Function Phospho_Rab->Mitochondrial_Function This compound This compound This compound->LRRK2_active Experimental_Workflow cluster_recombinant_assay Recombinant LRRK2 Kinase Assay cluster_cellular_assay Cellular LRRK2 Phosphorylation Assay Start_Recombinant Start Prepare_Mixture Prepare Reaction Mixture (LRRK2, Inhibitor) Start_Recombinant->Prepare_Mixture Pre_incubate Pre-incubate (30°C) Prepare_Mixture->Pre_incubate Add_Substrate_ATP Add Substrate (MBP) & [γ-³²P] ATP Pre_incubate->Add_Substrate_ATP Incubate Incubate (30°C) Add_Substrate_ATP->Incubate Terminate Terminate Reaction Incubate->Terminate SDS_PAGE SDS-PAGE Terminate->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analyze Analyze & Calculate IC50 Autoradiography->Analyze End_Recombinant End Analyze->End_Recombinant Start_Cellular Start Plate_Cells Plate HEK293-LRRK2 Cells Start_Cellular->Plate_Cells Treat_Cells Treat with Inhibitor Plate_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Western_Blot Western Blot (pLRRK2, total LRRK2) Lyse_Cells->Western_Blot Detect_Quantify Detect & Quantify Western_Blot->Detect_Quantify End_Cellular End Detect_Quantify->End_Cellular

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for GSK2578215A

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of GSK2578215A, a potent and selective LRRK2 inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This document outlines the step-by-step process for the disposal of this compound in both solid form and as a solution, tailored for researchers, scientists, and drug development professionals. The information is compiled to build trust and provide value beyond the product itself, ensuring safety and operational efficiency.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₄H₁₈FN₃O₂
Molecular Weight 399.42 g/mol
CAS Number 1285515-21-0
Form Solid
Purity ≥98% (HPLC)
IC₅₀ (LRRK2 WT) ~10.9 nM
IC₅₀ (LRRK2 G2019S) ~8.9 nM
Solubility Soluble in DMSO to >75 mM
Storage (Solid) Store at -20°C
Storage (in solvent) Store at -80°C

Experimental Protocols: Disposal Procedures

The following protocols are based on safety data sheet information, which indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (e.g., nitrile).[1]

  • Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area.[1] For handling large quantities or creating aerosols, a suitable respirator may be necessary.

Disposal of Solid this compound
  • Waste Collection:

    • Place any unused or waste this compound solid into a clearly labeled, sealable hazardous waste container.

    • The container should be specifically designated for solid chemical waste.

  • Labeling:

    • Label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[1]

  • Disposal:

    • Arrange for pickup and disposal by an approved waste disposal company. Do not dispose of solid this compound in regular trash.[1]

Disposal of this compound in Solution (e.g., in DMSO)
  • Waste Collection:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.

    • Indicate the solvent used (e.g., DMSO) on the label.

  • Avoid Drains:

    • Do not pour solutions containing this compound down the drain. This is crucial to prevent release into the aquatic environment, where it is known to be very toxic.[1]

  • Labeling:

    • Label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their approximate concentrations, and the date.

  • Storage:

    • Store the sealed liquid waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.

  • Disposal:

    • Arrange for collection and disposal through your institution's environmental health and safety office or a licensed chemical waste contractor.[1]

Decontamination of Labware
  • Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.

  • Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware thoroughly with soap and water.

Safe Handling and Disposal Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

GSK2578215A_Disposal_Workflow cluster_handling Handling & Preparation cluster_disposal Disposal Path start Receive this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Solution (e.g., in DMSO) weigh->dissolve experiment Use in Experiment dissolve->experiment waste_decision Waste Generated? experiment->waste_decision solid_waste Unused/Expired Solid waste_decision->solid_waste Solid liquid_waste Contaminated Solutions & Rinsate waste_decision->liquid_waste Liquid decontaminate Decontaminate Glassware (Collect Rinsate) waste_decision->decontaminate Used Labware solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container approved_disposal Dispose via Approved Waste Disposal Plant solid_container->approved_disposal liquid_container->approved_disposal decontaminate->liquid_container

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling GSK2578215A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of GSK2578215A.

This document provides critical safety protocols and logistical plans for the laboratory use of this compound, a potent and selective LRRK2 kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.
Acute Aquatic ToxicityH400WarningVery toxic to aquatic life.
Chronic Aquatic ToxicityH410WarningVery toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in its solid (powder) form and in solution. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides chemical resistance to benzamide compounds. Double-gloving is recommended when handling the pure compound.
Eye Protection Safety goggles with side-shieldsProtects eyes from dust particles and splashes.
Body Protection Laboratory coat (impervious)Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95, R95, or P95 filtering facepiece respiratorPrevents inhalation of fine dust particles. Required when handling the powder outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All work with powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible in the laboratory.[1]

2. Weighing and Aliquoting the Powder:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Decontaminate the weighing area and balance.

  • Handling: Use a micro-spatula to transfer the powder. Avoid creating dust clouds. Close the container immediately after use.

  • Post-Weighing: Carefully clean the spatula and weighing paper. Dispose of contaminated materials as solid hazardous waste.

3. Solution Preparation:

  • This compound is soluble in DMSO.[2]

  • Procedure: In a chemical fume hood, add the desired volume of DMSO to the vial containing the pre-weighed this compound. Cap the vial and vortex until the solid is completely dissolved.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[1]

Experimental Workflow: In Vitro LRRK2 Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on LRRK2 kinase.

Materials:

  • Recombinant LRRK2 protein

  • LRRKtide (or other suitable substrate)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer

  • ATP

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for the desired time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Calculate the IC50 value of this compound by plotting the kinase activity against the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents dilutions Prepare this compound Dilutions reagents->dilutions setup Set up Reaction in 96-well Plate dilutions->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Detect Kinase Activity incubate->detect analyze Calculate IC50 detect->analyze

In Vitro LRRK2 Kinase Assay Workflow

Signaling Pathway

This compound is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. By inhibiting the kinase activity of LRRK2, this compound can modulate these downstream pathways.

LRRK2_Signaling_Pathway cluster_downstream Downstream Cellular Processes GSK This compound LRRK2 LRRK2 Kinase Activity GSK->LRRK2 Inhibits Vesicular Vesicular Trafficking LRRK2->Vesicular Regulates Autophagy Autophagy LRRK2->Autophagy Regulates Mitochondrial Mitochondrial Function LRRK2->Mitochondrial Regulates

LRRK2 Signaling Pathway Inhibition by this compound

Disposal Plan

Due to its acute and chronic aquatic toxicity, all waste containing this compound must be disposed of as hazardous waste.

1. Solid Waste:

  • Collection: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the hazard characteristics (Toxic, Aquatic Toxin).

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

2. Liquid Waste:

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, labeled hazardous waste container. Do not dispose of it down the drain.

  • Organic Solvent Solutions (e.g., DMSO): Collect all organic solvent waste containing this compound in a separate, designated hazardous waste container for flammable liquids.

  • Labeling and Storage: Follow the same labeling and storage procedures as for solid waste.

3. Decontamination:

  • Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) followed by water. Collect the rinsate as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent and wipe with absorbent pads. Dispose of the pads as solid hazardous waste.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific EHS guidelines for additional requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.